Antimycin A3
Description
Antimycin A3 is a natural product found in Streptomyces argillaceus with data available.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVXUMVNWSNIG-PDPGNHKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037189 | |
| Record name | Antimycin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116095-17-1, 522-70-3, 58239-09-1 | |
| Record name | Antimycin A3b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimycin A3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Antimycin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMYCIN A3B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Purothionin AII | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antimycin A3
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Antimycin A3, a member of the Antimycin A complex produced by Streptomyces species, is a potent inhibitor of cellular respiration.[1][2] Its primary mechanism of action involves the specific and high-affinity binding to the Qi site of mitochondrial Complex III (cytochrome bc1 complex), which disrupts the electron transport chain.[1][3] This inhibition leads to a cascade of downstream effects, including the cessation of ATP synthesis, the collapse of the mitochondrial membrane potential, and a significant increase in the production of reactive oxygen species (ROS).[3][4] These primary effects trigger a host of secondary signaling events, culminating in cellular responses such as autophagy inhibition and apoptosis.[5][6] This document provides a comprehensive overview of the molecular mechanism of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved pathways.
Core Mechanism: Inhibition of Mitochondrial Complex III
The central mechanism of this compound's action is its direct interference with the mitochondrial electron transport chain (ETC) at Complex III, also known as cytochrome c reductase.[3][6]
1.1 Binding Site and Molecular Interaction
This compound specifically binds to the Qi site of the cytochrome b subunit within Complex III.[3] This site is responsible for the reduction of ubiquinone to ubiquinol. By occupying this site, this compound physically obstructs the transfer of electrons from cytochrome b to ubiquinone, thereby interrupting the crucial Q-cycle.[4][5] This blockade effectively halts the flow of electrons to cytochrome c, the subsequent component in the ETC.[3][7]
Figure 1: Mechanism of this compound at Complex III.
1.2 Primary Biochemical Consequences
The inhibition of electron flow through Complex III by this compound precipitates several immediate and critical biochemical events:
-
Disruption of the Proton Gradient: The transfer of electrons through Complex III is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. Halting electron transport stops this proton pumping, leading to the rapid collapse of the mitochondrial membrane potential (ΔΨm).[3]
-
Cessation of ATP Synthesis: The proton-motive force generated by the ETC is essential for ATP synthase to produce ATP. The collapse of the proton gradient starves ATP synthase of its energy source, leading to a sharp decline in cellular ATP levels.[3][4]
-
Increased Reactive Oxygen Species (ROS) Production: The blockage at the Qi site causes an over-reduction of upstream ETC components. This leads to the "leaking" of electrons, which then react with molecular oxygen to form superoxide (B77818) anions (O₂⁻) and other ROS.[1][4][8] This process is a hallmark of Antimycin A-induced toxicity.[9]
Figure 2: Immediate biochemical consequences of Complex III inhibition.
Quantitative Data Summary
The potency of this compound and its related compounds has been quantified across various experimental systems. The following table summarizes key inhibitory and effective concentrations.
| Parameter | Value | Compound | System | Reference |
| IC₅₀ (Mitochondrial Respiration) | 38 nM | This compound | Isolated Rat Liver Mitochondria | [1] |
| EC₅₀ (Oxygen Consumption Rate) | 4 ± 0.2 nM | Antimycin A | Human HepG2 Cells | [10] |
| EC₅₀ (Extracellular Acidification Rate) | 100 ± 20 nM | Antimycin A | Human HepG2 Cells | [10] |
| Kᵢ (ATP-Citrate Lyase) | 60.1 µM | This compound | Enzyme Assay | [1] |
| IC₅₀ (Anticancer Activity) | 9.6 ± 0.7 µg/mL | Antimycin A | Human MCF-7 Cells | [11] |
Downstream Signaling and Cellular Effects
The surge in mitochondrial ROS and the depletion of ATP initiate a complex network of downstream signaling pathways, leading to significant cellular outcomes.
3.1 ROS-Mediated Signaling
The ROS generated by this compound treatment acts as a potent second messenger, activating multiple stress-response pathways.
-
c-Myc Degradation: ROS can activate Glycogen Synthase Kinase 3 (GSK3), which in turn phosphorylates the oncoprotein c-Myc at threonine-58. This phosphorylation event targets c-Myc for proteasomal degradation, thus reducing its cellular levels.[12]
-
TRP Channel Activation: In vagal sensory neurons, Antimycin A-induced mitochondrial dysfunction leads to the activation of Transient Receptor Potential (TRP) channels. This occurs via a ROS-dependent activation of TRPA1 and a ROS-independent activation of TRPV1.[13]
Figure 3: ROS-dependent degradation pathway of c-Myc.
3.2 Inhibition of Autophagy and Induction of Apoptosis
-
Autophagy: The function of mitochondrial Complex III has been shown to be necessary for the induction of autophagy. Treatment with Antimycin A inhibits both rapamycin- and serum starvation-induced autophagy, suggesting that a functional ETC is a prerequisite for this cellular process.[5][14]
-
Apoptosis: The combination of severe oxidative stress, ATP depletion, and loss of mitochondrial membrane potential are potent triggers for the intrinsic apoptotic pathway.[6] Antimycin A treatment has been shown to induce apoptosis in various cell lines, often mediated by the release of cytochrome c from the compromised mitochondria and the subsequent activation of caspases.[2][15] Additionally, Antimycin A can directly bind and inhibit anti-apoptotic proteins of the Bcl-2 family.[6]
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on several key experimental techniques.
4.1 Protocol: Assessment of Mitochondrial Respiration via High-Resolution Respirometry
This protocol provides a method to measure the real-time effect of this compound on mitochondrial function in intact cells using a Seahorse XF Analyzer or similar instrument.[16][17]
Methodology:
-
Cell Seeding: Plate cells in a specialized microplate and allow them to adhere overnight to form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium.[6] Also prepare solutions of other mitochondrial inhibitors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone (B1679576) (Complex I inhibitor).
-
Assay Execution: a. Replace the cell culture medium with the pre-warmed assay medium and incubate in a non-CO₂ incubator for 1 hour. b. Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge. A typical injection sequence is: Port A (this compound), Port B (Oligomycin), Port C (FCCP), Port D (Rotenone). c. Place the cell plate and sensor cartridge into the analyzer. d. The instrument measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) at baseline and after each compound injection.
-
Data Analysis: The resulting OCR profile will show a sharp decrease after the injection of this compound, confirming the inhibition of mitochondrial respiration.[15]
Figure 4: Experimental workflow for mitochondrial respiration analysis.
4.2 Protocol: Measurement of Mitochondrial ROS Production
This method uses a fluorescent probe to quantify the generation of superoxide by mitochondria following treatment with this compound.[9]
Methodology:
-
Cell Culture: Culture cells to the desired confluency in a suitable plate format (e.g., 96-well plate for plate reader analysis or chamber slides for microscopy).
-
Compound Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control and a positive control (e.g., menadione).
-
Probe Loading: Remove the treatment medium and incubate the cells with a medium containing a mitochondrial superoxide-specific fluorescent probe, such as MitoSOX™ Red, in the dark according to the manufacturer's instructions.
-
Signal Detection: a. Flow Cytometry: After incubation, trypsinize and resuspend the cells. Analyze the fluorescence intensity on a flow cytometer using the appropriate laser and filter set. b. Fluorescence Microscopy/Plate Reader: Wash the cells to remove excess probe and measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader.
-
Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an elevation in mitochondrial ROS production.[9]
Conclusion
This compound is a highly specific and potent inhibitor of the mitochondrial electron transport chain. Its primary action—the blockade of the Qi site in Complex III—triggers a well-defined cascade of events, including respiratory arrest, ATP depletion, and a burst of oxidative stress.[1][3] These primary effects serve as a nexus for a variety of downstream signaling pathways that profoundly impact cellular homeostasis, leading to outcomes such as apoptosis and the modulation of autophagy.[5][6] Its well-characterized mechanism makes this compound an invaluable tool for researchers studying mitochondrial physiology, cellular metabolism, oxidative stress, and programmed cell death.
References
- 1. caymanchem.com [caymanchem.com]
- 2. toku-e.com [toku-e.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Antimycin A - Wikipedia [en.wikipedia.org]
- 5. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 7. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MITOTOX [mitotox.org]
- 11. Bioassay-guided fractionation and biological activities of antimycin A and 4-hydroxybenzoic acid isolated from Nocardiopsis sp. strain LC-9 :: BioResources [bioresources.cnr.ncsu.edu]
- 12. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: High-Resolution Respirometry to Assess Bioenergetics in Cells and Tissues Using Chamber- and Plate-Based Respirometers [jove.com]
- 17. benchchem.com [benchchem.com]
The Quest for a Potent Bioweapon: A Technical Guide to the Discovery and Isolation of Antimycin A3 from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Antimycin A3, a potent secondary metabolite produced by various species of the genus Streptomyces. This document details the methodologies for fermentation, extraction, purification, and characterization, presenting quantitative data in structured tables and visualizing complex processes through detailed diagrams.
Introduction: The Significance of Streptomyces and Antimycin A
Streptomyces, a genus of Gram-positive, filamentous bacteria, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities.[1][2][3] These microorganisms are a primary source of clinically significant antibiotics, anti-cancer agents, and other valuable pharmaceuticals.[4][5] Among the vast arsenal (B13267) of compounds produced by Streptomyces are the antimycins, a family of potent inhibitors of the mitochondrial electron transport chain.[6][7]
Antimycin A, first discovered decades ago, comprises a complex of closely related compounds, with this compound being a significant and well-studied member.[8] These molecules are characterized by a nine-membered dilactone core linked to a 3-formamidosalicylic acid moiety.[7] Their primary mode of action involves the inhibition of cytochrome c reductase (Complex III) in the electron transport chain, effectively halting cellular respiration.[7] This potent activity has led to their use as piscicides and has sparked interest in their potential as anticancer agents due to their ability to induce apoptosis.[7]
This guide focuses on the practical aspects of obtaining this compound from Streptomyces cultures, providing a foundation for further research and development.
The Discovery and Isolation Workflow
The journey from a soil microorganism to a purified bioactive compound is a multi-step process. The general workflow for the discovery and isolation of this compound from Streptomyces is outlined below.
Experimental Protocols
This section provides detailed methodologies for the key stages of this compound isolation and characterization.
Isolation and Screening of Streptomyces
-
Soil Sample Collection : Collect soil samples from diverse environments, as Streptomyces are ubiquitous in soil.[2]
-
Serial Dilution and Plating :
-
Suspend 1 gram of air-dried soil in 9 mL of sterile distilled water and vortex thoroughly.
-
Perform serial dilutions (10⁻² to 10⁻⁶) in sterile water.
-
Plate 0.1 mL of each dilution onto Starch Casein Agar (B569324) or other selective media for actinomycetes.[2]
-
Incubate the plates at 28-30°C for 7-14 days.
-
-
Pure Culture Isolation : Select distinct colonies with the characteristic morphology of Streptomyces (dry, chalky, branched filaments) and subculture them onto fresh agar plates to obtain pure isolates.
-
Primary Screening :
-
Use the cross-streak method to screen for antimicrobial activity.[2]
-
Inoculate a single streak of the pure Streptomyces isolate onto the center of an agar plate and incubate for 5-7 days.
-
Streak test organisms (e.g., Bacillus subtilis, Staphylococcus aureus, Candida albicans) perpendicular to the Streptomyces streak.
-
Incubate for another 24-48 hours and observe for zones of inhibition.
-
Fermentation for this compound Production
The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of this compound.
| Parameter | Recommended Value/Composition | Reference(s) |
| Basal Medium | Starch Nitrate Broth, Yeast Extract-Malt Extract Broth (ISP-2) | [9] |
| Carbon Source | Glucose, Starch, Lactose | [10][11] |
| Nitrogen Source | Yeast Extract, Tryptone, Ammonium Sulfate | [10][12] |
| Minerals | K₂HPO₄, MgSO₄·7H₂O, NaCl | [10] |
| Initial pH | 6.8 - 7.2 | [11][12] |
| Temperature | 25 - 30°C | [9][11] |
| Agitation | 200 - 250 rpm | [9][10] |
| Incubation Time | 6 - 10 days | [9][10] |
Note: The optimal conditions can vary significantly between different Streptomyces strains.[11]
-
Inoculum Preparation : Inoculate a loopful of a sporulated culture of the selected Streptomyces strain into a flask containing a suitable seed medium. Incubate on a rotary shaker for 2-3 days.
-
Production Fermentation : Transfer the seed culture (typically 5-10% v/v) into the production medium.
-
Incubation : Incubate the production flasks under the optimized conditions for the required duration. Monitor the fermentation broth for pH, growth, and antibiotic production.
Extraction and Purification of this compound
-
Biomass Separation : After incubation, harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation (e.g., 5000 rpm for 20 minutes) or filtration.[9]
-
Solvent Extraction :
-
Concentration : Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[9]
-
Precipitation : The crude extract can be further purified by precipitation with a non-polar solvent like petroleum ether.[9]
-
Thin Layer Chromatography (TLC) :
-
Use TLC to monitor the purification process and determine the appropriate solvent system for column chromatography.
-
A common solvent system is chloroform:methanol (e.g., 24:1 v/v).[9]
-
Visualize the spots under UV light or by using a suitable staining reagent. The Rf value for Antimycin A is typically around 0.60 in this system.[9]
-
-
Column Chromatography :
-
Pack a silica (B1680970) gel column with a slurry of silica gel in the chosen eluting solvent.
-
Load the concentrated crude extract onto the column.
-
Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture.[9]
-
Collect fractions and test their bioactivity. Pool the active fractions containing this compound.
-
Characterization of this compound
| Property | Description | Reference(s) |
| Appearance | White to pale yellow powder | |
| Molecular Formula | C₂₆H₃₆N₂O₉ | [9] |
| Molecular Weight | 520.6 g/mol | |
| Melting Point | Varies depending on purity | [9] |
| Solubility | Soluble in ethanol, ether, acetone, chloroform; sparingly soluble in water | [9] |
| Technique | Key Observations |
| FTIR (cm⁻¹) | Peaks corresponding to -OH, C=O (ester and amide), aromatic C=C, and C-O stretching.[14] |
| ¹H NMR | Signals indicative of aromatic protons, alkyl chains, and amide protons. |
| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern for structural elucidation. |
Mechanism of Action: Inhibition of the Electron Transport Chain
This compound exerts its potent biological effects by targeting a crucial component of cellular respiration. The simplified signaling pathway below illustrates this mechanism.
This compound binds to the Qi site of Complex III, blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c. This disruption of the electron flow halts the pumping of protons across the inner mitochondrial membrane, thereby inhibiting the production of ATP and ultimately leading to cell death through apoptosis.
Conclusion
The discovery and isolation of this compound from Streptomyces exemplify the power of natural product research. This guide provides a foundational framework for researchers to explore the rich biosynthetic potential of these remarkable microorganisms. The detailed protocols and methodologies outlined herein can be adapted and optimized for the discovery of novel bioactive compounds, contributing to the advancement of medicine and biotechnology. Further research into the genetic regulation of Antimycin A biosynthesis and the engineering of novel analogues holds significant promise for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 4. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phylogenetic and evolutionary analysis of antimycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajbasweb.com [ajbasweb.com]
- 10. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimycin A fermentation. I. Production and selection of strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
Antimycin A3: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A3, a member of the antimycin A complex, is a potent mitochondrial inhibitor produced by various Streptomyces species. First isolated in 1958 from Streptomyces blastmyceticus, it has garnered significant interest in the scientific community for its diverse biological activities, including antifungal, anthelmintic, insecticidal, antiviral, and antitumor properties.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and its utility as a research tool. Detailed experimental protocols and visual representations of its molecular interactions are included to facilitate its application in research and drug development.
Chemical Structure and Properties
This compound is a complex macrodiolide characterized by a nine-membered bis-lactone (B144190) ring. This core structure is substituted with a 3-formamidosalicylic acid moiety linked via an amide bond. It is a more polar analog of Antimycin A1 and A2.[1][2]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| CAS Number | 522-70-3 | [1] |
| Molecular Formula | C₂₆H₃₆N₂O₉ | [1] |
| Molecular Weight | 520.6 g/mol | [1] |
| Appearance | White solid | |
| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. | [1] |
| Storage Temperature | -20°C | [1] |
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Melting Point | 170.5-171.5°C (Liu); 174-174.5°C (Kinoshita) | [3] |
| Optical Rotation | [α]D²⁶ +64.3° (chloroform) (Liu); [α]D²⁴ +80° (Kinoshita) | [3] |
Biological Activity and Mechanism of Action
The primary mechanism of action of this compound is the potent inhibition of the mitochondrial electron transport chain. Specifically, it binds to the Qi site of cytochrome c reductase (Complex III), blocking the transfer of electrons from cytochrome b to cytochrome c1.[4] This disruption of the Q-cycle halts cellular respiration and leads to a cascade of downstream effects.[4]
Table 3: Quantitative Biological Activity of this compound
| Parameter | Target | Value | Conditions | Reference |
| IC₅₀ | Mitochondrial Respiration | 38 nM | Isolated rat liver mitochondria | [5] |
| Kᵢ | ATP-citrate lyase | 60.1 µM | [5] | |
| Kᵈ | Recombinant mutant Bcl-2 (rhBcl-2Δ22) | 0.82 µM | Isothermal calorimetry assay | [5] |
| IC₅₀ | Colorectal HCT-116 cells | 35-47 µM (for novel open-chain analogs) | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell proliferation assay | [6] |
Signaling Pathways Affected by this compound
The inhibition of mitochondrial Complex III by this compound leads to the increased production of reactive oxygen species (ROS).[7] This elevation in ROS can trigger various signaling pathways, including:
-
Activation of TRP Channels: Mitochondrial dysfunction induced by Antimycin A activates nociceptive vagal sensory neurons through both ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1.[7]
-
Induction of c-Myc Degradation: Antimycin A enhances the proteasome-mediated degradation of the oncoprotein c-Myc. This occurs through the activation of glycogen (B147801) synthase kinase 3 (GSK3) by ROS generated from the damaged mitochondria.[8]
-
Impairment of Insulin (B600854) Signaling: In skeletal muscle cells, Antimycin A-induced mitochondrial dysfunction and ROS production lead to impaired insulin signaling, specifically affecting the protein kinase B (AKT) pathway and decreasing insulin-stimulated glucose uptake.[9]
Caption: Signaling pathways affected by this compound.
Experimental Protocols
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration in real-time.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (in a suitable solvent like DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone (B1679576) (Complex I inhibitor)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for the specific cell line. Incubate overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with appropriate substrates. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: Wash the cells with the prepared assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Compound Loading: Prepare working solutions of this compound, oligomycin, FCCP, and rotenone in the assay medium. Load the injection ports of the sensor cartridge. A typical injection strategy is:
-
Port A: this compound or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone
-
-
Assay Execution: Load the sensor cartridge and cell plate into the Seahorse XF Analyzer and start the assay. The instrument will measure the oxygen consumption rate (OCR) before and after each injection.
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Caption: Experimental workflow for a Seahorse mitochondrial respiration assay.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells cultured in 96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified isopropanol)
Procedure:
-
Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[10]
Caption: Experimental workflow for an MTT cell viability assay.
Conclusion
This compound is a valuable tool for researchers studying mitochondrial function, cellular metabolism, and related signaling pathways. Its well-defined mechanism of action as a specific inhibitor of Complex III allows for the precise dissection of mitochondrial roles in various cellular processes. The information and protocols provided in this guide are intended to support the effective use of this compound in scientific research and to facilitate the development of novel therapeutic strategies targeting mitochondrial dysfunction.
References
- 1. agscientific.com [agscientific.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound [drugfuture.com]
- 4. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 5. caymanchem.com [caymanchem.com]
- 6. toku-e.com [toku-e.com]
- 7. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
An In-depth Technical Guide to the Biosynthetic Pathway of the Antimycin A Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of the Antimycin A complex, a family of potent bioactive compounds with a wide range of applications. This document details the genetic organization, enzymatic machinery, and regulatory networks that govern the production of these complex natural products. It is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug development.
Introduction
Antimycin A and its congeners are depsipeptides produced by various Streptomyces species. They are well-known for their potent inhibitory activity against the mitochondrial cytochrome bc1 complex, disrupting cellular respiration. This mode of action underlies their broad biological activities, including antifungal, insecticidal, and anticancer properties. Understanding the intricate biosynthetic pathway of Antimycin A is crucial for harnessing its therapeutic potential through metabolic engineering and the generation of novel, more effective analogs.
The Antimycin A Biosynthetic Gene Cluster
The biosynthesis of Antimycin A is orchestrated by a dedicated gene cluster, designated as the ant BGC. The organization of the ant BGC is highly conserved across different producing organisms and typically consists of 15 to 17 genes. These genes encode all the necessary enzymatic machinery for the synthesis of the core structure and its subsequent modifications.
Table 1: Genes of the Antimycin A Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Encoded Protein | Putative Function |
| antA | σAntA | ECF RNA polymerase sigma factor, positive regulator |
| antB | AntB | Acyltransferase, responsible for C-8 acylation |
| antC | AntC | Non-ribosomal peptide synthetase (NRPS) |
| antD | AntD | Polyketide synthase (PKS) |
| antE | AntE | Crotonyl-CoA reductase homolog, involved in extender unit biosynthesis |
| antF | AntF | Acyl-CoA ligase, activates anthranilate |
| antG | AntG | Acyl carrier protein (ACP) |
| antH-L | AntHIJKL | Multicomponent oxygenase, converts anthranilate to 3-aminosalicylate |
| antM | AntM | Ketoreductase |
| antN | AntN | Tryptophan-2,3-dioxygenase, produces N-formyl-L-kynurenine |
| antO | AntO | FAD-dependent monooxygenase, tailoring enzyme |
| antP | AntP | Kynureninase (present in L- and I-form clusters) |
| antQ | AntQ | Phosphopantetheinyl transferase (present in L- and IQ-form clusters) |
Biosynthetic Pathway of the Antimycin A Core Structure
The assembly of the Antimycin A core is a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) process. The pathway can be divided into three main stages: (1) formation of the 3-aminosalicylate starter unit, (2) assembly of the depsipeptide backbone, and (3) tailoring modifications.
Formation of the 3-Aminosalicylate Starter Unit
The biosynthesis of the unusual starter unit, 3-aminosalicylate, begins with the amino acid L-tryptophan.
Caption: Biosynthesis of the 3-aminosalicylate starter unit.
The pathway is initiated by the enzyme AntN , a tryptophan-2,3-dioxygenase, which cleaves the indole (B1671886) ring of tryptophan to yield N-formyl-L-kynurenine. This intermediate is then converted to anthranilate by the kynureninase AntP (in strains with L- and I-form gene clusters) or by a host-encoded kynureninase. Anthranilate is subsequently activated to its CoA thioester by the acyl-CoA ligase AntF . The final step in the formation of the starter unit involves a multicomponent oxygenase system (AntHIJKL ) that hydroxylates anthraniloyl-CoA, which is bound to the acyl carrier protein AntG , to produce 3-aminosalicylate.
Assembly of the Depsipeptide Backbone
The 3-aminosalicylate starter unit is loaded onto the first module of the NRPS enzyme AntC . The NRPS and PKS machinery then iteratively add extender units to assemble the depsipeptide chain.
The Biological Activities of Antimycin A3: A Technical Guide
Antimycin A3 is a member of the antimycin A complex, a group of secondary metabolites produced by Streptomyces species.[1] Initially recognized for its potent antifungal properties, this compound has since been identified as a powerful inhibitor of mitochondrial respiration, a characteristic that underpins its broad spectrum of biological activities, including insecticidal, anthelmintic, antiviral, and antitumor effects.[1][2] This guide provides an in-depth overview of the molecular mechanisms, biological consequences, and experimental investigation of this compound, tailored for researchers in cellular biology and drug development.
Core Mechanism of Action: Inhibition of Mitochondrial Complex III
The primary and most well-characterized biological activity of this compound is the potent inhibition of the mitochondrial electron transport chain (ETC).[1] It specifically targets Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase.[3][4]
This compound binds to the inner quinone-binding site (Qi site) of cytochrome b, a key subunit of Complex III.[3][5] This binding event physically obstructs the transfer of electrons from ubiquinol (B23937) (Coenzyme Q) to cytochrome c1.[1][3] The disruption of this critical step in the Q-cycle effectively halts the flow of electrons through the remainder of the ETC.[6]
The immediate consequences of Complex III inhibition are twofold:
-
Cessation of ATP Synthesis : The blockage of electron transport prevents the pumping of protons across the inner mitochondrial membrane by Complexes III and IV. This leads to the collapse of the proton motive force (electrochemical gradient) necessary for ATP synthase to produce ATP, resulting in a rapid depletion of cellular energy.[3][6]
-
Increased Reactive Oxygen Species (ROS) Production : The stalled electron flow upstream of the inhibition site, particularly at Complex III, leads to the premature leakage of electrons to molecular oxygen. This results in the significant production of superoxide (B77818) radicals (O₂•−), a primary reactive oxygen species, which can induce widespread oxidative stress.[3][5][6][7]
Key Biological Activities
Anticancer and Pro-Apoptotic Activity
A significant focus of this compound research is its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, oral, and laryngeal cancers.[1][8][9][10][11] The primary mechanism for its anticancer effect is the induction of apoptosis (programmed cell death) through the intrinsic, or mitochondrial, pathway.
The process is initiated by the surge in ROS and collapse of the mitochondrial membrane potential (ΔΨm) following Complex III inhibition.[10][12] These events trigger the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[12][13] Cytoplasmic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the activation of executioner caspases like caspase-3, leading to cell death.[13]
Furthermore, Antimycin A has been shown to interact with the anti-apoptotic Bcl-2 protein family.[14][15] Computational and experimental data suggest that Antimycin A binds to the hydrophobic groove of Bcl-xL and Bcl-2, the same site that pro-apoptotic BH3-only proteins bind to, thereby neutralizing their protective function and promoting apoptosis.[7][8][14]
Inhibition of Autophagy
Antimycin A has been identified as an inhibitor of autophagy, the cellular process for degrading and recycling damaged organelles and proteins.[4] Studies have shown that Antimycin A can block autophagy induced by rapamycin (B549165) or serum starvation. This inhibitory effect is directly linked to its function at Complex III, as structurally similar but mitochondrially inactive analogs of Antimycin A fail to inhibit autophagy.[4] This suggests that a functional mETC Complex III is necessary for the induction of autophagy and that its inhibition by Antimycin A disrupts this process.[4]
Impairment of Insulin (B600854) Signaling
In skeletal muscle cells, Antimycin A-induced mitochondrial dysfunction has been shown to impair insulin signaling.[16] Treatment with Antimycin A leads to a decrease in insulin-stimulated glucose uptake and downregulation of key genes involved in mitochondrial bioenergetics.[16] This link between mitochondrial health and insulin responsiveness highlights the potential use of Antimycin A as a tool to study metabolic disorders like type 2 diabetes.[16]
Quantitative Data Summary
The inhibitory potency and effective concentrations of this compound and its analogs vary across different biological systems and assays.
| Compound | Target/System | Assay | Potency / Effective Concentration | Reference(s) |
| This compound | Mitochondrial Respiration (rat liver mitochondria) | Respiration Inhibition | IC₅₀ = 38 nM | [5] |
| This compound | ATP-citrate lyase | Enzyme Inhibition | Kᵢ = 60.1 µM | [5] |
| Antimycin A | Human Lung Adenocarcinoma (A549 cells) | Cell Growth Inhibition | 2 - 100 µM | [1][10] |
| Antimycin A | Mouse Myoblasts (C2C12 cells) | Mitochondrial Dysfunction | 3.125 - 50 µM | [16][17] |
| This compound Analogs | Colorectal Cancer (HCT-116 cells) | Cytotoxicity (MTT Assay) | IC₅₀ = 35 - 47 µM | [1][9] |
| This compound Analogs | Laryngeal Cancer (HEP-2 cells) | Cytotoxicity | IC₅₀ = 31.6 - 46.3 µM | [8] |
| Antimycin A | Human RPE cells (ARPE-19) | Oxidative Phosphorylation Collapse | 1 - 20 µM | [18] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Function using Seahorse XF Mito Stress Test
This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time following the sequential injection of mitochondrial inhibitors.[13]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Calibrant Solution
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)
-
Inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone/Antimycin A mixture.
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF microplate at a predetermined density and allow them to adhere and form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Medium Exchange: On the day of the assay, remove the cell culture medium, wash twice with pre-warmed XF assay medium, and add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.[13]
-
Drug Loading: Prepare working solutions of the inhibitors in assay medium. Load oligomycin, FCCP, and the rotenone/Antimycin A mixture into the appropriate ports (A, B, and C, respectively) of the hydrated sensor cartridge.
-
Assay Execution: Place the sensor cartridge into the Seahorse XF Analyzer for calibration. Once calibrated, replace the utility plate with the cell culture plate and begin the assay.
-
Data Analysis: The instrument measures OCR at baseline and after each inhibitor injection. The data is used to calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Normalize OCR data to cell number or protein concentration.[13]
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Flow Cytometer
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Induce Apoptosis: Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 6-24 hours). Include vehicle-treated and positive controls.[17]
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.[17]
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each sample and analyze by flow cytometry within one hour.[13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Detection of Mitochondrial Superoxide with MitoSOX Red
This protocol uses the MitoSOX Red fluorescent probe, which selectively detects superoxide within the mitochondria of live cells.[13]
Materials:
-
Fluorescence Microscope or Flow Cytometer
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Hank's Balanced Salt Solution (HBSS) or other appropriate buffer
-
DMSO
Procedure:
-
Cell Culture: Culture cells on an appropriate vessel for imaging or flow cytometry (e.g., glass-bottom dish, 96-well plate).
-
Reagent Preparation: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.
-
Cell Treatment: Treat cells with this compound at the desired concentration and duration to induce ROS production.
-
Staining: Remove the culture medium, wash cells twice with warm HBSS, and add the MitoSOX Red working solution to cover the cells.[13]
-
Incubation: Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm HBSS.
-
Analysis: Immediately analyze the cells by fluorescence microscopy (excitation/emission ~510/580 nm) or flow cytometry. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
References
- 1. toku-e.com [toku-e.com]
- 2. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Antimycin A - Wikipedia [en.wikipedia.org]
- 7. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimycin A-induced mitochondrial apoptotic cascade is mitigated by phenolic constituents of Phyllanthus amarus aqueous extract in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Molecular Docking Study of this compound Analogues as Inhibitors of Anti-Apoptotic Bcl-2 of Breast Cancer [scirp.org]
- 16. Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Antimycin A3: An In-depth Technical Guide to its Function as a Mitochondrial Complex III Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A3 is a potent inhibitor of mitochondrial complex III, also known as the cytochrome bc1 complex, a critical component of the electron transport chain. By disrupting mitochondrial respiration, this compound serves as a powerful tool in a variety of research applications, from fundamental studies of cellular metabolism to the investigation of apoptosis and autophagy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its inhibitory effect by binding to the Qi site of cytochrome b within mitochondrial complex III. This binding event blocks the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c1, effectively halting the Q-cycle. The consequences of this inhibition are multifaceted and include:
-
Interruption of the Electron Transport Chain: The flow of electrons through the respiratory chain is arrested at complex III.
-
Collapse of the Mitochondrial Membrane Potential: The blockage of proton pumping by complex III leads to a dissipation of the proton motive force.
-
Decreased ATP Synthesis: The collapse of the proton gradient severely curtails ATP production via oxidative phosphorylation.
-
Increased Production of Reactive Oxygen Species (ROS): The backup of electrons upstream of the inhibition site leads to the formation of superoxide (B77818) radicals.
Quantitative Data: Inhibitory Concentrations (IC50)
The inhibitory potency of Antimycin A can vary depending on the cell type and experimental conditions. The following table summarizes reported IC50 values for Antimycin A in various cell lines.
| Cell Line | Assay Type | Incubation Time | IC50 Value |
| Rat Liver Mitochondria | Mitochondrial Respiration | Not Specified | 38 nM[1] |
| HCT-116 (colorectal cancer) | Cell Viability | Not Specified | 29 µg/mL |
| Vero (kidney epithelial) | Cell Proliferation | Not Specified | 26.1 µM[2] |
| HEK 293 (kidney epithelial) | Cell Proliferation | Not Specified | 33.2 µM[2] |
Signaling Pathways Modulated by this compound
The profound impact of this compound on mitochondrial function triggers a cascade of downstream signaling events, most notably the induction of apoptosis and the inhibition of autophagy.
This compound-Induced Apoptosis
Inhibition of mitochondrial complex III by this compound is a potent trigger for the intrinsic pathway of apoptosis. The increased production of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential lead to the release of pro-apoptotic factors from the mitochondria, including cytochrome c. Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates initiator caspases (e.g., caspase-9). These initiator caspases then cleave and activate executioner caspases (e.g., caspase-3), leading to the systematic dismantling of the cell. The Bcl-2 family of proteins plays a crucial regulatory role in this process, with anti-apoptotic members like Bcl-2 being antagonized by the cellular stress induced by this compound.
This compound-Mediated Inhibition of Autophagy
Autophagy is a cellular recycling process that is essential for maintaining cellular homeostasis. The initiation of autophagy is tightly regulated by signaling pathways that sense cellular stress and nutrient availability. One of the key regulators is the mTOR (mammalian target of rapamycin) kinase, which, when active, suppresses autophagy by inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex. This compound-mediated inhibition of mitochondrial complex III has been shown to inhibit autophagy. While the precise mechanism is still under investigation, it is suggested that the disruption of mitochondrial function and the subsequent cellular stress interfere with the signaling cascade that leads to the activation of the ULK1 complex and the formation of the autophagosome, potentially through pathways that are independent of mTOR.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Spectrophotometric Assay of Mitochondrial Complex III Activity
This protocol measures the activity of complex III by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)
-
Decylubiquinol (Coenzyme Q2)
-
Cytochrome c (from horse heart)
-
This compound
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, cytochrome c, and decylubiquinol.
-
Add a small amount of isolated mitochondria to the reaction mixture.
-
Measure the baseline rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm.
-
To determine the specific activity of complex III, perform a parallel assay in the presence of a saturating concentration of this compound.
-
The this compound-sensitive rate is calculated by subtracting the rate in the presence of the inhibitor from the total rate.
Seahorse XF Mito Stress Test
This assay measures the oxygen consumption rate (OCR) of living cells to assess mitochondrial function.
References
An In-depth Technical Guide to the Q-cycle Inhibition by Antimycin A3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism by which Antimycin A3 inhibits the mitochondrial Q-cycle. It includes quantitative data on its inhibitory effects, detailed experimental protocols for studying its action, and visualizations of the involved biochemical pathways and experimental workflows.
The Q-Cycle and Its Inhibition by this compound
The Q-cycle is a fundamental process in cellular respiration that occurs at Complex III (cytochrome bc1 complex) of the electron transport chain, located in the inner mitochondrial membrane.[1] This cycle facilitates the transfer of electrons from ubiquinol (B23937) (CoQH2) to cytochrome c, coupled with the translocation of protons from the mitochondrial matrix to the intermembrane space, which contributes to the proton motive force for ATP synthesis.[1]
This compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III.[2][3] It binds to the quinone reduction site (Qi site) on the cytochrome b subunit of the complex.[2][3] This binding event physically obstructs the transfer of electrons from the heme bH to ubiquinone, effectively halting the Q-cycle.[4] The consequences of this inhibition are multifaceted, leading to a disruption of the proton gradient, a decrease in ATP synthesis, and an increase in the production of reactive oxygen species (ROS), such as superoxide.[2][3]
The blockage of the Qi site by this compound leads to a backup of electrons within Complex III, which promotes the formation of a stable semiquinone intermediate at the Qo site.[3] This prolonged lifetime of the semiquinone radical increases the probability of its reaction with molecular oxygen, resulting in the generation of superoxide.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values can vary depending on the biological system and experimental conditions.
| Parameter | Value | Biological System | Experimental Conditions |
| IC50 | 38 nM | Isolated Rat Liver Mitochondria | Not specified |
| IC50 | ~150 µM | Human Pulmonary Fibroblast (HPF) Cells | 24 hours |
| IC50 | 10 nM | HepG2 Cells | Inhibition of Oxygen Consumption Rate (OCR) |
| IC50 (Glucose Media) | Varies by cell line (e.g., L6, H9c2, HepG2) | L6, H9c2, and HepG2 cells | 24 hours in high-glucose (25 mM) media |
| IC50 (Galactose Media) | Varies by cell line (e.g., L6, H9c2, HepG2) | L6, H9c2, and HepG2 cells | 24 hours in galactose (10 mM) media |
| Kd | ~30 pM | Bovine mitochondrial bc1 complex | Not specified |
Note: IC50 values are highly dependent on the cell type, metabolic state (e.g., reliance on glycolysis vs. oxidative phosphorylation), and the specific assay used.[5][6] Cells cultured in galactose-containing media are more reliant on oxidative phosphorylation and thus exhibit greater sensitivity to this compound.[6]
Experimental Protocols
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
The Seahorse XF Mito Stress Test is a standard method for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR).[3][7]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., DMEM with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, and Antimycin A
Procedure:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for one hour.
-
Inhibitor Loading: Load the mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge. A typical injection sequence is:
-
Port A: Oligomycin (inhibits ATP synthase)
-
Port B: FCCP (an uncoupling agent that collapses the proton gradient and induces maximal respiration)
-
Port C: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration.
-
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the run. The instrument will measure baseline OCR and the response to the sequential injection of the inhibitors.
-
Data Analysis: The resulting OCR data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Determination of IC50 using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and can be adapted to determine the IC50 of a cytotoxic compound like this compound.[8]
Materials:
-
96-well plates
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Drug Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a plate reader.
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Visualizations
The Mitochondrial Q-Cycle
Caption: A simplified diagram of the Q-cycle within Complex III.
Inhibition of the Q-Cycle by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
The Role of Antimycin A3 in the Inhibition of Ubiquinol Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A3, a member of the Antimycin A complex produced by Streptomyces species, is a potent inhibitor of mitochondrial respiration. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's inhibitory action on ubiquinol (B23937) oxidation within the mitochondrial electron transport chain. Specifically, it focuses on its interaction with Complex III (cytochrome bc1 complex or ubiquinol-cytochrome c reductase) and the subsequent physiological consequences. Understanding the precise mode of action of this compound is crucial for its application as a research tool in mitochondrial studies and for its potential implications in drug development.
This compound exerts its inhibitory effect by binding to the Qi site of Complex III. This binding event obstructs the transfer of electrons from cytochrome b to cytochrome c1, a critical step in the Q-cycle.[1] The Q-cycle is the process by which electrons from ubiquinol are transferred to cytochrome c, coupled with the translocation of protons across the inner mitochondrial membrane. By disrupting this cycle, this compound effectively halts electron flow, leading to a cascade of downstream effects. These include the collapse of the mitochondrial membrane potential, a drastic reduction in ATP synthesis, and a significant increase in the production of reactive oxygen species (ROS).[1][2]
This guide will detail the mechanism of inhibition, present quantitative data on its efficacy, provide comprehensive experimental protocols for its study, and illustrate the key pathways and workflows through detailed diagrams.
Data Presentation: Quantitative Inhibition Data for Antimycin A
The inhibitory potency of Antimycin A is typically quantified by its half-maximal inhibitory concentration (IC50) and its dissociation constant (KD). These values can vary depending on the biological system and experimental conditions.
| Parameter | Value | Organism/System | Experimental Conditions | Reference |
| IC50 | 38 nM | Rat Liver Mitochondria | Isolated mitochondria | [3] |
| IC50 | ~150 µM | Human Pulmonary Fibroblasts | Whole-cell growth inhibition (24h) | [4] |
| IC50 | ~10 nM | Yeast (Saccharomyces cerevisiae) | Ubiquinol-cytochrome c reductase activity | [5] |
| KD | ~30 pM | Bovine Heart Mitochondria | Binding to cytochrome bc1 complex | [6] |
Mechanism of Ubiquinol Oxidation Inhibition
This compound specifically targets the Qi site of the cytochrome bc1 complex, which is located on the matrix side of the inner mitochondrial membrane.[7] The Q-cycle involves two distinct quinone/quinol binding sites within Complex III: the Qo (quinone oxidation) site and the Qi (quinone reduction) site.
During the Q-cycle, a molecule of ubiquinol (QH2) binds to the Qo site and is oxidized in a two-step process. One electron is transferred to the high-potential chain, consisting of the Rieske iron-sulfur protein and cytochrome c1, and subsequently to cytochrome c. The second electron is transferred to the low-potential chain, which includes the two b-type hemes, cytochrome bL and cytochrome bH. This electron is then passed to a molecule of ubiquinone (Q) bound at the Qi site, reducing it to a semiquinone radical.
This compound binds to the Qi site, physically obstructing the binding of ubiquinone and thereby preventing the transfer of the electron from cytochrome bH.[7] This blockage leads to an accumulation of reduced cytochrome b hemes, which in turn inhibits the oxidation of the semiquinone at the Qo site.[7] The prolonged lifetime of this semiquinone at the Qo site significantly increases the probability of it reacting with molecular oxygen to produce superoxide (B77818), a primary reactive oxygen species.[7]
Experimental Protocols
Measurement of Mitochondrial Complex III Activity (Ubiquinol-Cytochrome c Reductase Assay)
This spectrophotometric assay measures the activity of Complex III by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm.
Materials:
-
Isolated mitochondria
-
Complex III Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
-
Decylubiquinol (Coenzyme Q2) or other suitable ubiquinol substrate
-
Cytochrome c (oxidized form)
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Potassium cyanide (KCN) or sodium azide (B81097) (to inhibit Complex IV)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing Complex III Assay Buffer, KCN (e.g., 1 mM) or sodium azide, and oxidized cytochrome c (e.g., 50 µM).
-
Add the isolated mitochondrial sample (e.g., 10-50 µg of protein) to the cuvette and mix gently.
-
To determine the background rate, record the absorbance at 550 nm for 1-2 minutes.
-
Initiate the reaction by adding the ubiquinol substrate (e.g., 50 µM decylubiquinol).
-
Immediately start recording the increase in absorbance at 550 nm over time (e.g., every 15-30 seconds for 5-10 minutes). The rate should be linear.
-
To determine the this compound-sensitive activity, perform a parallel experiment where this compound (at a concentration sufficient for complete inhibition, e.g., 1-5 µM) is pre-incubated with the mitochondria for 2-3 minutes before the addition of the ubiquinol substrate.
-
The specific activity of Complex III is calculated as the difference between the rates in the absence and presence of this compound and is expressed as nmol of cytochrome c reduced per minute per mg of mitochondrial protein. The molar extinction coefficient for the change in absorbance of cytochrome c upon reduction at 550 nm is 21.1 mM⁻¹cm⁻¹.
Determination of IC50 for this compound
This protocol determines the concentration of this compound required to inhibit 50% of Complex III activity.
Materials:
-
Same as for the Complex III activity assay.
-
A serial dilution of this compound.
Procedure:
-
Perform the Complex III activity assay as described above.
-
Set up a series of reactions, each containing a different concentration of this compound. The concentrations should span a range that is expected to produce from 0% to 100% inhibition.
-
Pre-incubate each concentration of this compound with the mitochondrial sample for 2-3 minutes before initiating the reaction with the ubiquinol substrate.
-
Measure the initial rate of cytochrome c reduction for each this compound concentration.
-
Calculate the percentage of inhibition for each concentration relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
This fluorometric assay measures the production of hydrogen peroxide (H2O2), a stable ROS, using a specific fluorescent probe.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.2)
-
Respiratory substrates (e.g., succinate, pyruvate, malate)
-
Amplex® Red reagent (or other suitable H2O2 probe)
-
Horseradish peroxidase (HRP)
-
This compound stock solution
-
Superoxide dismutase (SOD) (optional, to ensure all superoxide is converted to H2O2)
-
Fluorometer
Procedure:
-
Prepare the reaction mixture in a cuvette or microplate well containing respiration buffer, Amplex® Red (e.g., 10 µM), and HRP (e.g., 1 U/mL). If desired, add SOD.
-
Add the isolated mitochondrial sample (e.g., 25-100 µg of protein).
-
Add the respiratory substrate (e.g., 5 mM succinate) to energize the mitochondria.
-
Record the baseline fluorescence for a few minutes.
-
Add this compound to the desired final concentration to induce ROS production from Complex III.
-
Monitor the increase in fluorescence over time. The rate of increase is proportional to the rate of H2O2 production.
-
Calibrate the fluorescence signal using known concentrations of H2O2 to quantify the rate of ROS production.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the Q-Cycle by this compound at the Qi site of Complex III.
Caption: Experimental workflow for determining the IC50 of this compound on Complex III activity.
Caption: Signaling pathway linking this compound-induced Complex III inhibition to ROS production and autophagy.
References
- 1. Antimycin inhibition of the cytochrome bd complex from Azotobacter vinelandii indicates the presence of a branched electron transfer pathway for the oxidation of ubiquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle - PMC [pmc.ncbi.nlm.nih.gov]
Antimycin A3: A Technical Guide for Cellular Respiration Research
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Antimycin A3 is a potent inhibitor of mitochondrial respiration widely utilized in cellular and molecular biology research. As a secondary metabolite produced by Streptomyces bacteria, it serves as a critical tool for investigating mitochondrial function, cellular metabolism, and programmed cell death.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in cellular respiration research, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Core Mechanism of Action: Inhibition of Complex III
This compound specifically targets Complex III (cytochrome bc1 complex or cytochrome c reductase) of the mitochondrial electron transport chain (ETC).[3][4] It binds to the Qi site on the cytochrome b subunit, effectively blocking the transfer of electrons from cytochrome b to cytochrome c1.[3][5][6] This inhibition disrupts the Q-cycle, a critical process for pumping protons across the inner mitochondrial membrane.
The consequences of this blockage are profound and multifaceted:
-
Interruption of Electron Flow: The electron transport chain is halted downstream of Complex II.[3][7]
-
Collapse of the Proton Gradient: The disruption of proton pumping leads to a loss of the mitochondrial membrane potential (ΔΨm).[8]
-
Inhibition of ATP Synthesis: The dissipation of the proton motive force prevents ATP synthase from producing ATP via oxidative phosphorylation.[3][8]
-
Increased Production of Reactive Oxygen Species (ROS): The backup of electrons upstream of the inhibition site leads to the formation of superoxide (B77818) radicals.[4][8][9]
Quantitative Data: Efficacy and Potency
The inhibitory concentration of this compound can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Conditions | Reference |
| IC50 (Mitochondrial Respiration) | 38 nM | Isolated rat liver mitochondria | [9] |
| IC50 (Cell Viability - Glucose Media) | Varies by cell line (e.g., L6, H9c2, HepG2) | 24-hour treatment in high-glucose (25 mM) media | [10] |
| IC50 (Cell Viability - Galactose Media) | Lower than in glucose media | 24-hour treatment in galactose (10 mM) media | [10] |
| Ki (ATP-citrate lyase inhibition) | 60.1 µM | [9] |
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| C2C12 (mouse myoblasts) | 3.125 - 50 µM | 12 hours | Mitochondrial dysfunction, increased ROS production, decreased mitochondrial respiration, impaired insulin (B600854) signaling | [11] |
| ARPE-19 (human retinal pigment epithelial cells) | 25 µM | 4 hours | Loss of mitochondrial membrane potential | [1] |
| A549 (human lung adenocarcinoma) | 2 - 100 µM | 72 hours | Inhibition of cell growth, G1 phase arrest, apoptosis | [12] |
| As4.1 (juxtaglomerular cells) | Not specified | 48 hours | Apoptosis, loss of mitochondrial membrane potential, caspase-3 activation | [13] |
| HL-60 (human promyelocytic leukemia cells) | Not specified | Not specified | Apoptosis, cytochrome c release | [14] |
| PC12 (rat pheochromocytoma) | Not specified | Not specified | Apoptosis, increased ROS and Ca2+ levels | [15] |
Experimental Protocols
This compound is a cornerstone reagent in a variety of assays designed to probe mitochondrial function and cell health. Below are detailed protocols for key experiments.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the "Mito Stress Test," a standard assay to assess mitochondrial function in real-time.[4][16]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF assay medium
-
Oligomycin, FCCP, Rotenone, and Antimycin A (often supplied as a kit)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.[4]
-
Sensor Cartridge Hydration: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[4]
-
Cell Plate Preparation (Day of Assay):
-
Drug Loading: Prepare working solutions of oligomycin, FCCP, and a rotenone/Antimycin A mixture in the assay medium. Load the appropriate volumes into the corresponding ports of the hydrated sensor cartridge (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).[4]
-
Run Assay: Place the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the utility plate with the cell culture microplate and initiate the assay.[4]
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration.[4]
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol utilizes MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[4]
Materials:
-
MitoSOX Red reagent
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cells of interest cultured on coverslips or in microplates
-
Antimycin A
-
Fluorescence microscope or plate reader
Procedure:
-
Preparation of MitoSOX Red Working Solution:
-
Cell Treatment and Staining:
-
Washing and Imaging:
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with an appropriate concentration of Antimycin A for a sufficient duration (e.g., 6-24 hours).[1]
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or by gentle scraping.
-
For suspension cells, collect by centrifugation.
-
Collect both detached and adherent cells to ensure all apoptotic cells are included.[1]
-
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[1]
-
Staining:
-
Analysis:
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action, experimental workflows, and signaling pathways associated with this compound.
Broader Implications in Research
Beyond its direct effects on respiration, this compound is a valuable tool for studying a range of cellular processes:
-
Apoptosis: By inducing mitochondrial dysfunction and ROS production, this compound is a reliable method for triggering the intrinsic pathway of apoptosis.[13][14][15][17]
-
Autophagy: The role of mitochondrial health in autophagy is an active area of research, and this compound has been shown to modulate this process.[8][18]
-
Signal Transduction: The surge in ROS initiated by this compound can influence various signaling pathways, including those involving protein kinase C and calcium signaling.[15][19]
-
Drug Discovery: As a well-characterized mitochondrial toxin, this compound serves as a reference compound in the development and screening of new drugs targeting cellular metabolism, particularly in the context of cancer and other diseases with metabolic dysregulation.[2][20]
References
- 1. benchchem.com [benchchem.com]
- 2. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. brainly.com [brainly.com]
- 6. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimycin A-induced killing of HL-60 cells: apoptosis initiated from within mitochondria does not necessarily proceed via caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Antimycin A-induced mitochondrial apoptotic cascade is mitigated by phenolic constituents of Phyllanthus amarus aqueous extract in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of Qi site of mitochondrial complex III with antimycin A decreases persistent and transient sodium currents via reactive oxygen species and protein kinase C in rat hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to Antimycin A3-Induced Reactive Oxygen Species Production
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of Antimycin A3 in cellular biology, with a specific focus on its potent ability to induce the production of reactive oxygen species (ROS). As a well-characterized inhibitor of the mitochondrial electron transport chain, this compound serves as an invaluable tool for studying mitochondrial function, oxidative stress, and the intricate signaling cascades that govern cell fate. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its use, and a summary of its quantitative effects on ROS generation, all supported by current scientific literature.
Mechanism of Action: Inhibition of Complex III and the Inevitable Rise of ROS
This compound, a member of the Antimycin A family of antibiotics, exerts its primary biological effect by potently inhibiting the mitochondrial electron transport chain (ETC).[1][2] Specifically, it targets Complex III, also known as the cytochrome bc1 complex.[3][4] this compound binds to the Qi site of cytochrome b within Complex III, effectively blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c1.[3][5] This blockade has two major consequences: it halts the electron flow through the ETC, thereby inhibiting ATP synthesis, and it leads to an accumulation of electrons upstream of the blockage.[3]
The accumulation of reduced components, particularly a high ratio of reduced to oxidized Coenzyme Q (CoQ), creates a scenario ripe for the generation of superoxide (B77818) radicals (O₂•−), a primary form of ROS.[5][6] Electrons are "leaked" from the stalled ETC and directly reduce molecular oxygen to form superoxide.[6] This process is a significant contributor to cellular oxidative stress.
Quantitative Effects of Antimycin A on ROS Production and Cellular Viability
The induction of ROS by Antimycin A is a dose-dependent phenomenon that has been quantified across various cell lines and experimental systems. The following tables summarize key quantitative data from the literature.
| Cell Line | Antimycin A Concentration | Effect | Fold Change vs. Control | Citation |
| Human Pulmonary Fibroblast (HPF) | 150 µM (IC50 at 24h) | Inhibition of cell growth | Not Applicable | [7] |
| HeLa | ~50 µM (IC50) | Inhibition of cell growth | Not Applicable | [8] |
| ARPE-19 | 25 µM (4 hours) | Decrease in mitochondrial membrane potential | Not Specified | [9] |
| HepG2 | 10 nM (48 hours) | Increase in superoxide production | ~4-fold | [10] |
| Cardiomyocytes | 10-40 µM | Increase in total ROS | Not Specified (Dose-dependent increase) | [11] |
| Cardiomyocytes | 10-40 µM | Increase in mitochondrial ROS | Not Specified (Dose-dependent increase) | [11] |
| Parameter | Substrate(s) | Apparent Km for Oxygen (µM) | Citation |
| H₂O₂ release from brain mitochondria | Malate/Pyruvate | 12.7 ± 0.4 | [12] |
| H₂O₂ release from brain mitochondria | Succinate/Glutamate | 6.9 ± 0.4 | [12] |
| H₂O₂ release from brain mitochondria | Glycerol 3-phosphate | 5.9 ± 0.3 | [12] |
Signaling Pathways Activated by this compound-Induced ROS
The surge in intracellular ROS initiated by this compound triggers a cascade of signaling events that can ultimately lead to apoptosis or other cellular responses. A key consequence of elevated ROS is the depletion of glutathione (B108866) (GSH), a major cellular antioxidant.[7][8] This imbalance in the cellular redox state contributes to the loss of mitochondrial membrane potential (ΔΨm) and the activation of apoptotic pathways.[7][8]
Caption: Signaling pathway of this compound-induced apoptosis via ROS production.
Experimental Protocols for Measuring ROS Production
Accurate measurement of ROS is critical for studying the effects of this compound. Below are detailed protocols for assessing both intracellular and mitochondrial ROS levels.
Measurement of Intracellular ROS using Dihydroethidium (DHE)
This protocol outlines the use of DHE, a fluorescent probe that primarily detects superoxide.
Materials:
-
Cells of interest cultured in a multi-well plate
-
Dulbecco's Modified Eagle Medium (DMEM) or other suitable culture medium
-
Dihydroethidium (DHE) stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere and grow overnight.
-
Compound Treatment: On the day of the experiment, treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Probe Loading: Prepare a working solution of DHE in serum-free medium (typically 0.5 µM). After the treatment period, remove the medium containing this compound and wash the cells twice with warm PBS. Add the DHE working solution to each well.[13]
-
Incubation: Incubate the plate for 20 minutes at 37°C in the dark to allow the probe to enter the cells.[13]
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add measurement buffer (e.g., PBS or HBSS) to each well. Measure the fluorescence using a microplate reader with excitation around 535 nm and emission around 635 nm.[13]
Caption: Experimental workflow for measuring intracellular ROS using DHE.
Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol details the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and detects superoxide.[14]
Materials:
-
Cells of interest cultured in a multi-well plate
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
MitoSOX Red reagent (5 mM stock in DMSO)
-
This compound stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells as described in the previous protocol.
-
Probe Loading: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS. Remove the culture medium and wash the cells twice with PBS. Add the MitoSOX Red working solution to each well.[13][14]
-
Incubation: Incubate the plate for 10 minutes at 37°C in the dark to allow the probe to accumulate in the mitochondria.[13]
-
Compound Treatment: After incubation, gently remove the MitoSOX Red solution and wash the cells three times with warm HBSS. Add pre-warmed HBSS containing the desired concentrations of this compound. For a positive control, use a known inducer of mitochondrial ROS like a higher concentration of Antimycin A.[14]
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode using a microplate reader with excitation at 510 nm and emission at 580 nm.[14]
Caption: Experimental workflow for measuring mitochondrial superoxide with MitoSOX Red.
Conclusion and Future Directions
This compound is a powerful and specific tool for inducing mitochondrial ROS production, making it indispensable for research in cellular metabolism, redox signaling, and drug discovery. The ability to precisely control the onset of oxidative stress allows for detailed investigations into the downstream consequences and cellular defense mechanisms. Future research will likely focus on delineating the nuanced roles of ROS in different subcellular compartments and their crosstalk with other signaling pathways. Furthermore, the development of novel antioxidants and therapeutic strategies targeting mitochondrial dysfunction will continue to benefit from the foundational knowledge gained through the use of agents like this compound. As our understanding of the intricate interplay between mitochondrial function and cellular health deepens, the utility of this compound as a research tool is set to expand, paving the way for new discoveries in both basic science and translational medicine.
References
- 1. toku-e.com [toku-e.com]
- 2. agscientific.com [agscientific.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ROS generator, antimycin A, inhibits the growth of HeLa cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sm.unife.it [sm.unife.it]
- 14. benchchem.com [benchchem.com]
Antimycin A3 Binding Site on Cytochrome c Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between Antimycin A3 and its target, cytochrome c reductase (also known as the cytochrome bc1 complex or Complex III). Antimycin A is a potent inhibitor of the mitochondrial respiratory chain, and understanding its precise binding mechanism is crucial for fields ranging from fundamental bioenergetics to the development of novel therapeutics and antifungals.
Introduction to Cytochrome c Reductase and Antimycin A
Cytochrome c reductase is a critical enzyme complex embedded in the inner mitochondrial membrane.[1][2] It plays a central role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c.[1][2] This electron transfer is coupled to the translocation of protons across the inner mitochondrial membrane, generating the proton motive force that drives ATP synthesis.[1] The enzyme operates via a complex mechanism known as the protonmotive Q-cycle, which involves two distinct quinone binding sites: the Qo (quinol oxidation) site and the Qi (quinone reduction) site.[1][3][4]
Antimycin A is a member of a family of antibiotics produced by Streptomyces species.[5] It is one of the most potent and specific inhibitors of the cytochrome bc1 complex, binding with high affinity to the Qi site.[1][3][6] This binding event effectively blocks the electron transport chain, leading to a cessation of ATP production and an increase in the generation of reactive oxygen species.[7]
The this compound Binding Site: The Qi Pocket
Structural and biochemical studies have unequivocally identified the binding site of Antimycin A within the cytochrome b subunit of the cytochrome bc1 complex.[7][8] This pocket is specifically referred to as the Qi site, as it is the location where ubiquinone is reduced to ubiquinol during the Q-cycle.[1][3][4] Antimycin A acts as a competitive inhibitor with respect to the ubiquinone substrate at this site.[9]
The binding of Antimycin A is known to induce a significant conformational change in the cytochrome bc1 complex.[1][3] This structural alteration contributes to the high stability of the enzyme-inhibitor complex and is a key feature of its inhibitory mechanism.[1][3]
Quantitative Analysis of this compound Binding
The interaction between Antimycin A and cytochrome c reductase is characterized by extremely high affinity, with dissociation constants in the picomolar to nanomolar range. This tight binding is a hallmark of its potent inhibitory activity.
| Parameter | Value | Organism/System | Method | Reference |
| KD | ~30 pM | Bovine mitochondria | Not specified | [1][3] |
| Ki | 0.033 ± 0.00027 nM | Porcine bc1 complex | Kinetic analysis (slow tight-binding) | [9] |
| IC50 | Increased 35-fold in mutant | Human muscle mitochondria | Enzyme activity assay | [10] |
Molecular Interactions at the Qi Site
X-ray crystallography has provided detailed insights into the molecular interactions that govern the binding of Antimycin A to the Qi site. The N-formylamino-salicylamide headgroup of Antimycin A is primarily responsible for its binding specificity.[1][3][6]
Key interactions observed in the crystal structure of the bovine mitochondrial bc1 complex with bound Antimycin A include:[1][6]
-
Hydrogen Bonds: The phenolic hydroxyl group and the formylamino nitrogen of Antimycin A form hydrogen bonds with the conserved Asp228 residue of cytochrome b.[1][6]
-
Water-Mediated Hydrogen Bond: The formylamino oxygen of Antimycin A forms a hydrogen bond with Lys227 via a water molecule.[1][6][9]
-
Other Interactions: The dilactone ring of Antimycin A is positioned near the αA helix of cytochrome b.[1][3]
Caption: Key hydrogen bonding interactions at the this compound binding site.
Mechanism of Inhibition: Blocking the Q-Cycle
Antimycin A's inhibition of cytochrome c reductase is a direct consequence of its binding to the Qi site, which physically blocks the binding of ubiquinone. This prevents the transfer of an electron from the low-potential heme bH to ubiquinone, a crucial step in the Q-cycle. The blockage at the Qi site halts the overall flow of electrons from ubiquinol to cytochrome c, thereby disrupting the proton pumping mechanism and collapsing the mitochondrial membrane potential.[1][3][7]
Caption: The Q-cycle and the inhibitory action of Antimycin A at the Qi site.
Experimental Protocols
This protocol outlines the general steps for determining the crystal structure of the cytochrome bc1 complex bound to Antimycin A.
-
Protein Purification: Isolate and purify the cytochrome bc1 complex from a suitable source, such as bovine heart mitochondria, using chromatographic techniques.
-
Complex Formation: Incubate the purified enzyme with an excess of Antimycin A to ensure saturation of the Qi binding site.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop) with various precipitants, buffers, and additives.
-
Data Collection: Flash-freeze the obtained crystals in liquid nitrogen and collect X-ray diffraction data using a synchrotron radiation source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known model of the bc1 complex. Refine the model against the experimental data, including the fitting of the Antimycin A ligand into the electron density map at the Qi site.[4]
This protocol measures the inhibitory effect of Antimycin A on the succinate-cytochrome c reductase activity of the complex.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate) at a physiological pH.
-
Substrates: Prepare stock solutions of succinate (B1194679) and cytochrome c.
-
Enzyme: Prepare a solution of isolated mitochondria or purified cytochrome bc1 complex.
-
Inhibitor: Prepare a serial dilution of Antimycin A in a suitable solvent (e.g., ethanol).
-
-
Assay Procedure:
-
In a cuvette, combine the assay buffer, succinate, and varying concentrations of Antimycin A.
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately add cytochrome c to the mixture.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each Antimycin A concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
-
Perform further kinetic experiments by varying substrate concentrations to determine the inhibition type (e.g., competitive, non-competitive) and calculate the Ki value.[9]
-
Caption: Experimental workflow for kinetic analysis of Antimycin A inhibition.
Antimycin A Resistance Mutations
Mutations in the mitochondrial gene encoding cytochrome b (MT-CYB) can confer resistance to Antimycin A. These mutations typically involve amino acid residues that are in or near the Qi binding pocket, thereby reducing the binding affinity of the inhibitor.
| Mutation | Amino Acid Change | Organism | Effect | Reference |
| G15615A | Gly290Asp | Human | 35-fold increase in IC50, complex instability | [10] |
| Not specified | Ser35Ile | Leishmania tarentolae | Resistance at growth and enzymatic levels | [11] |
| Not specified | Asn31Lys | Kluyveromyces lactis | Antimycin A resistance | [12] |
| Not specified | Lys228Ile/Met | Kluyveromyces lactis | Antimycin A resistance | [12] |
These findings highlight the critical role of the identified residues in Antimycin A binding and provide a genetic basis for resistance mechanisms.[8][13]
Conclusion
This compound is a highly specific and potent inhibitor of cytochrome c reductase, targeting the Qi site on the cytochrome b subunit. Its binding is characterized by picomolar affinity, driven by key hydrogen bonds with residues Asp228 and Lys227. By physically occluding the quinone reduction site, Antimycin A halts the Q-cycle, disrupts cellular respiration, and induces a conformational change that stabilizes the inhibited complex. The detailed understanding of this binding site, supported by quantitative data, structural biology, and mutational analysis, is invaluable for its use as a research tool and for the rational design of new drugs targeting mitochondrial function.
References
- 1. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme Q – cytochrome c reductase - Wikipedia [en.wikipedia.org]
- 3. escholarship.org [escholarship.org]
- 4. Structural basis for the quinone reduction in the bc1 complex: a comparative analysis of crystal structures of mitochondrial cytochrome bc1 with bound substrate and inhibitors at the Qi site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of the respiratory chain inhibitor antimycin to the mitochondrial bc1 complex: a new crystal structure reveals an altered intramolecular hydrogen-bonding pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Mitochondrial genetics of mammalian cells: a mouse antimycin-resistant mutant with a probable alteration of cytochrome b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative kinetics of Qi site inhibitors of cytochrome bc1 complex: picomolar antimycin and micromolar cyazofamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimycin resistance and ubiquinol cytochrome c reductase instability associated with a human cytochrome b mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimycin A resistance in a mutant Leishmania tarentolae strain is correlated to a point mutation in the mitochondrial apocytochrome b gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial cytochrome b genes with a six-nucleotide deletion or single-nucleotide substitutions confer resistance to antimycin A in the yeast Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two changes of the same nucleotide confer resistance to diuron and antimycin in the mitochondrial cytochrome b gene of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Phylogenetic Analysis of Antimycin Biosynthesis Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the phylogenetic analysis of antimycin biosynthetic gene clusters (BGCs). Antimycin-type depsipeptides are a diverse family of natural products with significant biological activities, including potent anticancer and antifungal properties.[1][2] Understanding the evolutionary relationships of the genes responsible for their production is crucial for discovering novel antimycin variants and for bioengineering pathways to create new therapeutic agents.
Classification of Antimycin Biosynthetic Gene Clusters (BGCs)
The biosynthesis of antimycins is directed by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.[1] The genes encoding this pathway are clustered together, and these BGCs show remarkable conservation in gene order (synteny).[3] However, variations in gene content allow for their classification into distinct forms.
A comprehensive analysis of 73 putative antimycin BGCs in Actinobacteria has classified them into four main architectures based on the presence or absence of two key genes: antP (encoding a kynureninase) and antQ (encoding a phosphopantetheinyl transferase).[3][4][5][6]
-
L-form (Long-form): Contains both antP and antQ.
-
IP-form (Intermediate-form): Lacks antP but contains antQ.
-
IQ-form (Intermediate-form): Contains antP but lacks antQ.[3][4][5]
The presence of the pathway-specific kynureninase (antP) in L-form and IP-form clusters is involved in producing the 3-formamidosalicylate starter unit from tryptophan.[1][3] In S-form and IQ-form clusters, this function is likely fulfilled by a housekeeping kynureninase from primary metabolism.[2][3]
Table 1: Quantitative Summary of Antimycin BGC Architectures
| BGC Form | Key Genes Present | Number of Identified Clusters (n=73) |
| L-form | antP, antQ | 30 |
| S-form | Neither | 25 |
| IP-form | antQ only | 13 |
| IQ-form | antP only | 5 |
| Data sourced from a phylogenetic and evolutionary analysis of 73 putative antimycin BGCs.[3] |
Experimental and Computational Workflow for Phylogenetic Analysis
The phylogenetic analysis of antimycin BGCs follows a systematic workflow, from the isolation of genetic material to the interpretation of evolutionary trees. This process combines standard molecular biology techniques with specialized bioinformatics software.
References
- 1. researchgate.net [researchgate.net]
- 2. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phylogenetic and evolutionary analysis of antimycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. A phylogenetic and evolutionary analysis of antimycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phylogenetic and evolutionary analysis of antimycin biosynthesis - White Rose Research Online [eprints.whiterose.ac.uk]
Antimycin A3 as an Antifungal Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A3, a member of the antimycin A complex of antibiotics produced by Streptomyces species, has demonstrated significant potential as an antifungal agent. Its primary mechanism of action involves the potent and specific inhibition of the mitochondrial electron transport chain, leading to a cascade of cellular events that culminate in fungal cell death. This technical guide provides an in-depth overview of this compound's antifungal properties, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound's principal mode of antifungal activity is the disruption of cellular respiration. It specifically targets Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[1] By binding to the Qi site of cytochrome c reductase, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c. This inhibition has several critical downstream consequences for the fungal cell:
-
Disruption of ATP Synthesis: The electron transport chain is the primary driver of oxidative phosphorylation, the process that generates the majority of cellular ATP. By inhibiting this pathway, this compound severely depletes the fungal cell's energy supply.
-
Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain leads to the accumulation of electrons at Complex III, which can then be prematurely transferred to molecular oxygen, resulting in the formation of superoxide (B77818) radicals (O₂⁻) and other reactive oxygen species (ROS).[2]
-
Induction of Apoptosis: The accumulation of ROS creates significant oxidative stress, which is a potent trigger for programmed cell death, or apoptosis, in fungi.
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of mitochondrial Complex III by this compound initiates a signaling cascade that leads to fungal apoptosis. This pathway involves the generation of ROS, which act as secondary messengers to activate downstream apoptotic effectors.
Key mediators in this pathway include:
-
Apoptosis-Inducing Factor (AIF): In response to mitochondrial stress, fungal AIF homologs can translocate from the mitochondria to the nucleus, where they contribute to DNA fragmentation in a caspase-independent manner.[3][4]
-
Metacaspases: Fungi possess caspase-like proteases called metacaspases. The release of cytochrome c from the mitochondria can trigger the activation of these metacaspases, which then execute the apoptotic program by cleaving specific cellular substrates, leading to characteristics like chromatin condensation.[3][5]
Quantitative Antifungal Activity of Antimycin A
The antifungal efficacy of Antimycin A has been quantified against various fungal pathogens. The following tables summarize key quantitative data from published studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Antimycin A against Magnaporthe oryzae Triticum
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.005 µ g/disk | [6][7] |
Table 2: Mycelial Growth Inhibition of Magnaporthe oryzae Triticum by Antimycin A
| Concentration (µ g/disk ) | Mycelial Growth Inhibition (%) | Reference |
| 0.005 | 9.6 ± 0.38 | [1] |
| 1.0 | 50.6 ± 1.19 | [1] |
| 1.5 | 52.3 ± 1.29 | [1] |
| 2.0 | 62.9 ± 0.42 | [1][6] |
Table 3: Effect of Antimycin A on the Life Cycle of Magnaporthe oryzae Triticum at 10 µg/mL
| Developmental Stage | Inhibition/Effect | Reference |
| Conidiogenesis | 100% inhibition | [6][7] |
| Conidial Germination | 42% inhibition | [6][7] |
| Appressoria Formation | 100% inhibition | [6][7] |
| Germ Tube Morphology | 4.8% abnormal germ tubes | [6][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antifungal activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungus.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Fungal isolate of interest
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile distilled water or saline
-
Spectrophotometer
-
Incubator
Experimental Workflow:
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.
-
-
Antifungal Agent Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).
-
-
Plate Inoculation:
-
Add 100 µL of each this compound dilution to the corresponding wells of the test plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 48 to 72 hours.
-
The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.
-
Mycelial Growth Inhibition Assay (Agar Well Diffusion Method)
Objective: To quantify the inhibitory effect of this compound on the radial growth of a fungus.
Materials:
-
This compound stock solution
-
Fungal isolate of interest
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (e.g., 6 mm diameter)
-
Sterile filter paper discs (optional)
Experimental Workflow:
Procedure:
-
Plate Preparation:
-
Pour molten PDA into sterile Petri dishes and allow to solidify.
-
Place a 5 mm agar plug of a actively growing fungal culture in the center of each PDA plate.
-
-
Assay Setup:
-
Using a sterile cork borer, create wells at a fixed distance from the central fungal inoculum.
-
Add a defined volume (e.g., 50 µL) of different concentrations of this compound solution to each well.
-
Add the solvent used to dissolve this compound (e.g., DMSO) to a separate well as a control.
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plate reaches the edge of the plate.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
-
Calculation:
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Measurement of Reactive Oxygen Species (ROS)
Objective: To detect and quantify the production of intracellular ROS in fungal cells treated with this compound.
Materials:
-
This compound
-
Fungal culture
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) or MitoSOX Red
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow the fungal culture in an appropriate liquid medium to the desired growth phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
-
Staining:
-
Resuspend the cells in PBS containing the fluorescent probe (e.g., 10 µM H₂DCFDA or 5 µM MitoSOX Red).
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Treatment:
-
Wash the stained cells with PBS to remove excess probe.
-
Resuspend the cells in fresh medium and treat with various concentrations of this compound. Include an untreated control.
-
-
Measurement:
-
After the desired incubation time, measure the fluorescence intensity using a fluorometer (for quantitative analysis) or visualize the cells under a fluorescence microscope (for qualitative analysis).
-
For H₂DCFDA, use an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.
-
For MitoSOX Red, use an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.
-
Conclusion
This compound exhibits potent antifungal activity through a well-defined mechanism of action involving the inhibition of mitochondrial respiration and the subsequent induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the antifungal potential of this compound. Further research is warranted to expand the knowledge of its efficacy against a broader range of clinically relevant fungal pathogens and to explore its potential in combination therapies.
References
- 1. Searching for new antifungals for the treatment of cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antifungal activity of eumelanin-inspired indoylenepheyleneethynylene against Cryptococcus neoformans [frontiersin.org]
- 3. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Antifungal Peptides against Cryptococcus neoformans; Leveraging Knowledge about the cdc50Δ Mutant Susceptibility for Lead Compound Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemosensitization of aflatoxigenic fungi to antimycin A and strobilurin using salicylaldehyde, a volatile natural compound targeting cellular antioxidation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on Antimycin A Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A, a potent inhibitor of cellular respiration, has been a cornerstone of mitochondrial research for over seven decades. First isolated in 1949 by Dunshee, Leben, Keitt, and Strong from a species of Streptomyces, its specific and powerful action on the electron transport chain has made it an invaluable tool for dissecting the intricacies of cellular bioenergetics.[1] This technical guide provides a comprehensive historical perspective on Antimycin A research, detailing the seminal discoveries, key experimental methodologies, and the evolution of our understanding of its mechanism of action.
Discovery and Early Research
The initial discovery of Antimycin A was a result of screening soil microorganisms for antibiotic activity. The crystalline antibiotic was found to be a powerful fungicide.[1] Early biological studies by Ahmad, Schneider, and Strong in 1950 demonstrated its inhibitory effects on the growth and metabolism of yeast and its impact on the succinoxidase system in rats.[2]
The pivotal work in elucidating its primary mechanism of action came from Potter and Reif in 1952, who identified its specific inhibitory effect on the succinic oxidase system, a key component of what we now know as the mitochondrial electron transport chain.[3][4] They proposed the existence of an "antimycin A-blocked factor," later identified as the "Slater factor," pinpointing the site of action within the respiratory chain.[4] Further research by Thorn in 1956 provided a more detailed characterization of this inhibition in heart-muscle preparations.[5][6]
Elucidation of the Mechanism of Action: Inhibition of Complex III
Subsequent research firmly established that Antimycin A specifically targets Complex III (cytochrome c reductase or the cytochrome bc1 complex) of the mitochondrial electron transport chain. It binds to the Qi site of cytochrome b, a subunit of Complex III, thereby blocking the transfer of electrons from cytochrome b to cytochrome c1.[7][8] This blockage disrupts the Q-cycle, a critical process for proton pumping and ATP synthesis.
The consequences of this inhibition are profound:
-
Inhibition of Oxidative Phosphorylation: By halting electron flow, Antimycin A prevents the generation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis by ATP synthase.
-
Increased Production of Reactive Oxygen Species (ROS): The blockage at Complex III leads to an accumulation of electrons upstream in the electron transport chain. This results in the increased transfer of electrons to molecular oxygen, generating superoxide (B77818) radicals and other reactive oxygen species.
-
Induction of Apoptosis: The surge in ROS and the disruption of mitochondrial function are potent triggers for the intrinsic pathway of apoptosis, or programmed cell death.
Chemical Structure
Antimycin A is a nine-membered bis-lactone (B144190) with a 3-formylamino salicylic (B10762653) acid moiety.[5] The structural elucidation was a significant undertaking, revealing a unique chemical scaffold that has been the subject of structure-activity relationship studies to understand the key features required for its inhibitory activity.
Key Experimental Protocols: A Historical View
To provide a practical understanding of the research that defined our knowledge of Antimycin A, this section details the methodologies of key historical and contemporary experiments.
Measurement of Succinic Oxidase Activity (Historical)
Early studies by researchers like Potter and Reif relied on manometric techniques to measure oxygen consumption in tissue homogenates.
Principle: The rate of oxygen uptake by a mitochondrial preparation is measured in the presence of succinate (B1194679) as a substrate. The inhibitory effect of Antimycin A is determined by comparing the rate of oxygen consumption with and without the inhibitor.
Protocol Outline (based on historical methods):
-
Preparation of Tissue Homogenate: A specific tissue (e.g., rat liver or heart muscle) is homogenized in a buffered sucrose (B13894) solution to isolate mitochondria.
-
Manometry Setup: A Warburg manometer is used, with the main flask containing the tissue homogenate and buffer. The side arm contains the substrate (succinate), and the center well contains a potassium hydroxide (B78521) solution to absorb the carbon dioxide produced.
-
Incubation and Measurement: The flasks are placed in a temperature-controlled water bath and allowed to equilibrate. The substrate is then tipped into the main flask to initiate the reaction. The change in pressure due to oxygen consumption is measured over time.
-
Inhibition Assay: The same procedure is followed, but with the addition of a known concentration of Antimycin A to the main flask before the addition of the substrate. The percentage of inhibition is then calculated.
Measurement of Cytochrome c Reductase (Complex III) Activity
More specific assays were developed to measure the activity of Complex III directly.
Principle: The activity of cytochrome c reductase is determined by measuring the rate of reduction of cytochrome c, which can be monitored spectrophotometrically.
Protocol Outline:
-
Reaction Mixture: A reaction buffer is prepared containing phosphate (B84403) buffer, EDTA, and oxidized cytochrome c.
-
Enzyme Preparation: Isolated mitochondria or a purified Complex III preparation is added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of a reducing substrate, such as ubiquinol (B23937) or decylubiquinol.
-
Spectrophotometric Measurement: The increase in absorbance at 550 nm, corresponding to the reduction of cytochrome c, is measured over time.
-
Inhibition Assay: To determine the effect of Antimycin A, the inhibitor is pre-incubated with the enzyme preparation before the addition of the substrate. The rate of cytochrome c reduction is then compared to the uninhibited reaction.[9][10]
Measurement of Reactive Oxygen Species (ROS) Production
The discovery that Antimycin A induces ROS production led to the development of various assays to quantify this effect.
Principle: Fluorescent probes that become fluorescent upon oxidation by ROS are used to measure their production in cells or isolated mitochondria.
Protocol Outline (using a generic fluorescent probe):
-
Cell Culture and Treatment: Cells are cultured in a suitable medium and then treated with Antimycin A at the desired concentration and for a specific duration.
-
Probe Loading: A fluorescent ROS indicator dye (e.g., DCFDA or MitoSOX Red) is added to the cell culture and incubated to allow the probe to enter the cells.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence intensity corresponds to an increase in ROS production.[11]
Assessment of Apoptosis
The induction of apoptosis by Antimycin A can be quantified using various methods that detect the hallmarks of programmed cell death.
Principle: Annexin V, a protein with a high affinity for phosphatidylserine, is used to detect the externalization of this phospholipid on the outer leaflet of the plasma membrane, an early event in apoptosis. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
Protocol Outline (Annexin V/PI Staining):
-
Cell Treatment: Cells are treated with Antimycin A to induce apoptosis.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with a binding buffer.
-
Staining: The cells are incubated with FITC-conjugated Annexin V and PI in the binding buffer.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative, while necrotic cells will be both Annexin V and PI positive.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from historical and contemporary studies on Antimycin A.
| Parameter | Organism/System | Value | Reference |
| IC50 (Succinic Oxidase) | Rat liver homogenate | ~0.07 µg/mg protein | (Potter & Reif, 1952) |
| IC50 (Yeast Growth) | Saccharomyces cerevisiae | ~0.2 µM | (Ahmad et al., 1950) |
| IC50 (Fungal Growth) | Rhizoctonia solani | 1.25 µg/mL | [14] |
| Inhibition of Complex III | Bovine heart mitochondria | >95% at 1 µg/mg protein | (Thorn, 1956) |
| Cell Line | Experimental Condition | IC50 (Antimycin A) | Reference |
| HCT-116 (colorectal cancer) | 72h incubation | 29 µg/mL | [13] |
| L6 (rat myoblast) | 24h, high glucose | ~100 nM | |
| L6 (rat myoblast) | 24h, galactose | ~17 nM | |
| H9c2 (rat heart myoblast) | 24h, high glucose | ~50 nM | |
| H9c2 (rat heart myoblast) | 24h, galactose | ~5 nM | |
| HepG2 (human liver cancer) | 24h, high glucose | ~300 nM | |
| HepG2 (human liver cancer) | 24h, galactose | ~17 nM |
Signaling Pathways and Logical Relationships
The primary signaling pathway initiated by Antimycin A is the disruption of mitochondrial function, leading to apoptosis. The following diagrams illustrate these relationships.
Caption: Primary signaling pathway of Antimycin A leading to apoptosis.
Recent research has also implicated Antimycin A in the modulation of other signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The increased oxidative stress caused by Antimycin A can activate various stress-responsive kinases, leading to the activation of transcription factors that regulate inflammation, survival, and apoptosis. The precise interplay between these pathways and Antimycin A-induced mitochondrial dysfunction is an active area of research.
Caption: Crosstalk of Antimycin A-induced ROS with other signaling pathways.
Conclusion
From its discovery as a simple antifungal agent to its current status as a sophisticated tool in molecular biology, Antimycin A has played a pivotal role in advancing our understanding of mitochondrial biology. Its specific and potent inhibition of Complex III has allowed researchers to probe the intricacies of the electron transport chain, the mechanisms of ROS production, and the pathways of apoptosis. This historical perspective, coupled with detailed experimental insights, underscores the enduring legacy and continued relevance of Antimycin A in modern scientific research and drug development.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Studies on the biological action of antimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytometry of apoptosis. Historical perspective and new advances. | Semantic Scholar [semanticscholar.org]
- 6. Inhibition by antimycin A of succinic oxidase in heart-muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. tribioscience.com [tribioscience.com]
- 11. The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CYTOMETRY OF APOPTOSIS. HISTORICAL PERSPECTIVE AND NEW ADVANCES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Subtleties: A Technical Guide to the Structural Differences Between Antimycin A Congeners
For Researchers, Scientists, and Drug Development Professionals
Antimycin A, a potent inhibitor of mitochondrial respiration, has long been a focal point of research due to its diverse biological activities, ranging from antifungal and insecticidal to anticancer properties. This technical guide delves into the core structural variations among Antimycin A congeners, providing a comprehensive overview of their structure-activity relationships, quantitative biological data, and the experimental methodologies used for their characterization. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of these complex molecules.
Core Structural Features and Congener Diversity
Antimycin A congeners are characterized by a conserved 3-formylamino-salicylamide "head" linked via an amide bond to a nine-membered dilactone "tail". The structural diversity among congeners primarily arises from variations in the alkyl side chain at the C-7 position of the dilactone ring and, to a lesser extent, modifications of the salicylic (B10762653) acid moiety. These subtle alterations can significantly impact the biological activity of the molecule.
The integrity of the intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl group is crucial for the inhibitory action of Antimycin A.[1] Disruption of this bond leads to a dramatic loss of activity.[1] Similarly, the N-formylamino group and the amide bond's NH group play critical roles in the molecule's interaction with its binding site on the cytochrome bc1 complex.[1]
Some congeners, like neoantimycin, feature an expanded 15-membered dilactone ring, which alters their intracellular localization and biological activity profile.[2] Synthetic analogs have been created by modifying the salicylic acid moiety or by creating open-chain versions of the dilactone ring to explore the structure-activity relationship further.
Quantitative Analysis of Biological Activity
The inhibitory potency of Antimycin A congeners is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes available data from various studies, highlighting the impact of structural modifications on their efficacy. It is important to note that direct comparisons of IC50 values across different studies and cell lines should be made with caution due to variations in experimental conditions.
| Congener/Analog | Target/Assay | Cell Line/System | IC50 Value | Reference |
| Antimycin A | Mitochondrial Respiration | Isolated Rat Liver Mitochondria | 38 nM | [3] |
| Antimycin A | Cell Viability | HepG2 | 15.97 nmol/dm³ | [1] |
| Antimycin A | Cell Viability (Glucose) | H9c2 | 176.5 µM | [1] |
| Antimycin A | Cell Viability (Galactose) | H9c2 | 16.5 µM | [1] |
| Antimycin A | Cell Growth | Human Pulmonary Fibroblast (HPF) | ~150 µM | [3] |
| Antimycin A | Cytotoxicity | MCF-7 | 9.6 ± 0.7 µg/mL | |
| Open-chain Antimycin A3 analogs | Cytotoxicity | HCT-116 | 35.0-47.0 μM | [4] |
| 2-methoxy this compound | Cellular Respiration | - | Inactive | [2] |
Key Signaling Pathways Affected by Antimycin A
Antimycin A primarily exerts its biological effects by inhibiting Complex III (cytochrome c reductase) of the mitochondrial electron transport chain (ETC).[1] This inhibition blocks the transfer of electrons from coenzyme Q to cytochrome c, leading to a cascade of downstream events.
Mitochondrial Respiration Inhibition
The binding of Antimycin A to the Qi site of cytochrome b disrupts the Q-cycle, a critical process for proton pumping across the inner mitochondrial membrane.[1] This leads to the collapse of the mitochondrial membrane potential and a halt in ATP synthesis.
Induction of Apoptosis
The disruption of mitochondrial function by Antimycin A is a potent trigger for the intrinsic pathway of apoptosis. The collapse of the mitochondrial membrane potential leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in programmed cell death.[5][6]
Interaction with Bcl-2 Family Proteins
Antimycin A has also been shown to interact with anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[2][7] Computational docking studies suggest that Antimycin A binds to the BH3-binding hydrophobic groove of these proteins, mimicking the action of pro-apoptotic BH3-only proteins.[2] This interaction can inhibit the anti-apoptotic function of Bcl-2 and Bcl-xL, further promoting cell death.
Detailed Experimental Protocols
Isolation and Purification of Antimycin A from Streptomyces sp.
This protocol outlines the general steps for the isolation and purification of Antimycin A from a culture of a producing Streptomyces strain.
1. Fermentation:
-
Inoculate a suitable production medium (e.g., starch nitrate (B79036) broth) with a spore suspension of the Streptomyces strain.
-
Incubate the culture on a rotary shaker at the optimal temperature (typically 28-30°C) for 5-7 days.[4]
2. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture filtrate and/or the mycelial cake with an organic solvent such as ethyl acetate (B1210297) or n-butanol.[4]
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, such as chloroform-methanol, to separate the components.[4]
-
Monitor the fractions for activity using a bioassay (e.g., antifungal assay) or by thin-layer chromatography (TLC).
-
Pool the active fractions and further purify them using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure Antimycin A congeners.
Seahorse XF Mito Stress Test for Assessing Mitochondrial Respiration
This assay measures the oxygen consumption rate (OCR) of cells in real-time to assess mitochondrial function in response to Antimycin A congeners.
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
2. Assay Preparation:
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant.
3. Drug Injection and OCR Measurement:
-
Load the injection ports of the sensor cartridge with sequential inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (an uncoupling agent)
-
Port C: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).[8]
-
-
Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR and the response to each inhibitor injection.
4. Data Analysis:
-
Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to quantify apoptosis in cells treated with Antimycin A congeners.
1. Cell Treatment:
-
Treat cells with the desired concentrations of the Antimycin A congener for the appropriate duration. Include a vehicle control.
2. Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate cell populations based on their fluorescence:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ajbasweb.com [ajbasweb.com]
- 5. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimycin A-induced killing of HL-60 cells: apoptosis initiated from within mitochondria does not necessarily proceed via caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Preparation of Antimycin A3 Stock Solution for Cell Culture: An Application Note
Introduction
Antimycin A3 is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome bc1 complex).[1][2][3][4] By binding to the Qi site of cytochrome c reductase, it blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, effectively halting cellular respiration.[2][3][5] This disruption of the electron transport chain leads to a decrease in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and can induce apoptosis.[1][6][7] Due to these effects, this compound is a valuable tool in cell biology research for studying mitochondrial function, oxidative stress, and cell death pathways. This application note provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₆N₂O₉ | [5][8][9] |
| Molecular Weight | 520.6 g/mol | [5][8][9] |
| Appearance | White solid | [5] |
| Purity | >95% by HPLC | [5] |
| Solubility | Soluble in DMSO, DMF, Ethanol (B145695), Methanol.[5][8][9] Poor water solubility.[5] | A stock solution in ethanol at 50 mg/mL is stable for 1-3 months when stored in aliquots at -20°C.[10] |
| Storage Temperature | -20°C (for both powder and stock solutions) | [5][8][10] |
| Mechanism of Action | Inhibitor of mitochondrial electron transport chain Complex III.[1][2][3][4] | Binds to the Qi site of cytochrome c reductase.[1][2][3] |
| IC₅₀ (Mitochondrial Respiration) | 38 nM (in isolated rat liver mitochondria) | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper/boat
-
Vortex mixer
-
Sterile micropipette and tips
Methodology:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing this compound:
-
Tare a sterile weighing boat on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.21 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 520.6 g/mol = 0.005206 g = 5.21 mg
-
-
-
-
Dissolving this compound:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For a 10 mM stock solution from 5.21 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution for Cell Treatment
This protocol describes the dilution of the concentrated stock solution into complete cell culture medium to achieve the desired final working concentration.
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
-
Sterile micropipette and tips
Methodology:
-
Determine Final Concentration: The optimal working concentration of this compound can vary depending on the cell type and experimental objective. A dose-response experiment is recommended. Common working concentrations range from 1 µM to 50 µM.
-
Serial Dilution (Recommended): To ensure accurate final concentrations, it is best to perform serial dilutions rather than a single large dilution.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium. This results in a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Add the required volume of the 100 µM intermediate solution to your cell culture vessel to achieve the final concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well of a 12-well plate.
-
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This consists of treating cells with the same final concentration of the solvent (e.g., DMSO) used to prepare the this compound working solution.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimycin A as a mitochondria damage agent induces an S phase arrest of the cell cycle in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Streptomyces sp.(ストレプトミセス属種)由来のアンチマイシンA - ガラスボトルに25、50、100 mg入り [sigmaaldrich.com]
Application Notes: Utilizing Antimycin A in Seahorse XF Assays for Mitochondrial Function Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Cell Mito Stress Test is a critical tool for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).[1] This application note focuses on the role and application of Antimycin A, a potent inhibitor of mitochondrial respiration, within this assay. Antimycin A specifically targets Complex III of the electron transport chain (ETC), making it an essential component for delineating mitochondrial respiration from non-mitochondrial oxygen consumption.[2][3] Understanding its mechanism and proper application is paramount for accurate data interpretation and gaining insights into cellular bioenergetics.
Antimycin A functions by binding to the Qi site of cytochrome c reductase in mitochondrial Complex III, which obstructs the transfer of electrons between cytochrome b and cytochrome c.[3][4] This action effectively halts the electron flow through the ETC, leading to a cessation of mitochondrial respiration.[2] In the context of the Seahorse XF Cell Mito Stress Test, Antimycin A is typically used in conjunction with Rotenone (a Complex I inhibitor) as the final injection. This combination ensures a complete shutdown of mitochondrial respiration, allowing for the precise calculation of non-mitochondrial oxygen consumption.[1][5] The resulting data are crucial for determining key parameters of mitochondrial health, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[1]
Data Presentation
The following table summarizes the quantitative data related to the use of Antimycin A and other inhibitors in the Seahorse XF Cell Mito Stress Test. The concentrations provided are general recommendations, and optimal concentrations may vary depending on the cell type and experimental conditions.
| Parameter | Compound | Typical Final Concentration Range | Effect on Oxygen Consumption Rate (OCR) |
| ATP-linked Respiration | Oligomycin | 1.0 - 5.0 µM | Decrease |
| Maximal Respiration | FCCP | 0.5 - 2.0 µM | Increase |
| Non-mitochondrial Respiration | Rotenone/Antimycin A | 0.5 - 1.0 µM | Complete Inhibition of Mitochondrial OCR |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol outlines the steps for performing a Seahorse XF Cell Mito Stress Test to assess mitochondrial function using Antimycin A in combination with other mitochondrial inhibitors.
Materials:
-
Seahorse XF Cell Culture Microplate (24- or 96-well)
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone
-
Antimycin A
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and equilibration.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge on top of the utility plate and incubate overnight at 37°C in a non-CO2 incubator.
-
-
Cell Plate Preparation (Day of Assay):
-
Remove the cell culture medium from the microplate.
-
Wash the cells twice with 200 µL of pre-warmed Seahorse XF assay medium.
-
Add 180 µL of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes to allow the cells to equilibrate.
-
-
Drug Loading:
-
Prepare working solutions of Oligomycin, FCCP, and a Rotenone/Antimycin A combination in the assay medium.
-
Load the appropriate volumes of each drug into the corresponding ports of the sensor cartridge (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).
-
-
Seahorse XF Analyzer Operation:
-
Place the sensor cartridge with the loaded drugs into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture microplate.
-
Initiate the Seahorse XF Cell Mito Stress Test protocol on the instrument. The analyzer will measure the basal OCR, followed by the sequential injection of Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR measurements taken after each injection.[1]
-
-
Data Analysis:
-
After the run is complete, normalize the OCR data to cell number or protein concentration.
-
The Seahorse XF software will automatically calculate the key parameters of mitochondrial function based on the changes in OCR after each inhibitor injection.
-
Mandatory Visualization
Caption: Mechanism of this compound action on the electron transport chain.
References
Unveiling Cellular Responses: Using Antimycin A to Probe Apoptosis and Cell Cycle Arrest
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A, a potent inhibitor of mitochondrial electron transport, serves as a valuable chemical tool to investigate fundamental cellular processes such as apoptosis and cell cycle regulation. By disrupting the mitochondrial respiratory chain at Complex III, Antimycin A triggers a cascade of events, including the generation of reactive oxygen species (ROS), which can culminate in programmed cell death and cell cycle arrest.[1][2][3][4] This application note provides detailed protocols and methodologies for utilizing Antimycin A to study these critical cellular responses, offering insights for cancer research and drug development.
Antimycin A's primary mechanism of action involves binding to the Qi site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer from cytochrome b to cytochrome c1.[1][3] This inhibition leads to an accumulation of electrons upstream, resulting in the increased production of superoxide (B77818) and other ROS.[1][5] The subsequent oxidative stress is a key initiator of the intrinsic apoptotic pathway.[1][6] Furthermore, Antimycin A has been shown to induce cell cycle arrest, with effects observed at both the G1 and S phases, depending on the cellular context and concentration.[7][8]
Data Presentation: Efficacy of Antimycin A Across Cell Lines
The cytotoxic and cytostatic effects of Antimycin A vary among different cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and observed cell cycle arrest phases from published studies.
| Cell Line | Cancer Type | IC50 | Observed Cell Cycle Arrest | Reference |
| HCT-116 | Colorectal Carcinoma | 29 µg/mL | Not specified | [9] |
| HeLa | Cervical Cancer | ~50 µM | S Phase | [5][7] |
| Calu-6 | Lung Cancer | Not specified | G1 Phase | [8] |
Signaling Pathways & Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Antimycin A and a general workflow for studying its effects on apoptosis and the cell cycle.
Caption: Antimycin A induces apoptosis by inhibiting Complex III, leading to ROS production and downstream activation of the intrinsic apoptotic cascade.
Caption: A general workflow for investigating the effects of Antimycin A on apoptosis and cell cycle progression in a selected cell line.
Experimental Protocols
The following are detailed protocols for key experiments to assess Antimycin A-induced apoptosis and cell cycle arrest.
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis in Antimycin A-treated cells via flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Antimycin A
-
Cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Antimycin A Treatment: Treat cells with varying concentrations of Antimycin A (e.g., 10, 20, 40 µg/mL for HCT-116) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
For adherent cells, gently detach cells using a cell scraper or trypsin. Collect the supernatant containing any floating cells.
-
For suspension cells, collect cells by centrifugation.
-
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.[10][11]
-
Distinguish cell populations:
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in Antimycin A-treated cells using PI staining and flow cytometry.[12]
Materials:
-
Antimycin A-treated and control cells
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells as described in Protocol 1 (steps 3 and 4).
-
Fixation:
-
Staining:
-
Analysis:
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol describes the detection of key apoptotic proteins by western blotting to confirm the molecular mechanism of Antimycin A-induced apoptosis.
Materials:
-
Antimycin A-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved PARP, anti-Cytochrome c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the harvested cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein expression levels. An increase in cleaved caspase-3 and cleaved PARP, and the release of cytochrome c into the cytoplasm are indicative of apoptosis.[17][18]
-
Conclusion
Antimycin A is a powerful tool for inducing and studying apoptosis and cell cycle arrest. The protocols provided herein offer a comprehensive framework for researchers to investigate the cellular and molecular responses to mitochondrial dysfunction. By employing these methods, scientists can gain deeper insights into the intricate signaling networks that govern cell fate, which is crucial for the development of novel therapeutic strategies, particularly in the field of oncology.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of the respiratory chain inhibitor antimycin to the mitochondrial bc1 complex: a new crystal structure reveals an altered intramolecular hydrogen-bonding pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ROS generator, antimycin A, inhibits the growth of HeLa cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimycin A as a mitochondria damage agent induces an S phase arrest of the cell cycle in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth inhibition in antimycin A treated-lung cancer Calu-6 cells via inducing a G1 phase arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Antimycin A3: A Potent Mitochondrial Inhibitor for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A3 is a member of the Antimycin A family of antibiotics produced by Streptomyces species. It is a potent inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting Complex III (cytochrome c reductase).[1][2][3] By binding to the Qi site of cytochrome c reductase, this compound blocks the transfer of electrons from ubiquinol, disrupting the Q-cycle.[1][2] This inhibition leads to a cascade of cellular events, including the cessation of oxidative phosphorylation, a surge in reactive oxygen species (ROS) production, and the induction of apoptosis, making it a valuable tool in cancer research.[1][2][4]
These application notes provide an overview of the utility of this compound in cancer research, supported by quantitative data and detailed experimental protocols.
Mechanism of Action in Cancer Cells
This compound's primary mechanism of action involves the disruption of mitochondrial function. This disruption triggers several downstream effects that are particularly detrimental to cancer cells, which often exhibit altered metabolic states and increased reliance on mitochondrial activity.
-
Inhibition of Mitochondrial Respiration: this compound effectively halts cellular respiration, leading to a rapid decrease in oxygen consumption rate (OCR) and ATP synthesis.[1][3] This forces cancer cells to rely more heavily on glycolysis for energy production, as evidenced by an increase in the extracellular acidification rate (ECAR).[1]
-
Induction of Oxidative Stress: The blockage of the ETC at Complex III results in the accumulation of electrons, which are then transferred to molecular oxygen, generating superoxide (B77818) radicals and other ROS.[1][4] This increase in oxidative stress can damage cellular components, including DNA, and trigger apoptotic pathways.[5]
-
Induction of Apoptosis: this compound is a potent inducer of the intrinsic pathway of apoptosis.[1][6] The accumulation of ROS and disruption of mitochondrial membrane potential are key triggers for the release of cytochrome c from the mitochondria into the cytoplasm, leading to the activation of caspases and subsequent programmed cell death.[1][5][6]
-
Modulation of Signaling Pathways: Research has shown that this compound can modulate various signaling pathways crucial for cancer cell survival and proliferation. It has been found to accelerate the degradation of the oncoprotein c-Myc through a ROS-dependent activation of GSK3α/β.[4] Furthermore, in lung cancer stem cells, this compound has been shown to suppress the Wnt/β-catenin signaling pathway.[7][8] It can also downregulate the expression of NF-κB and MAPK pathways.[6]
-
Interaction with Bcl-2 Family Proteins: Some studies suggest that Antimycin A can interact with the BH3-binding groove of anti-apoptotic Bcl-2 family proteins like Bcl-xL and Bcl-2, potentially inhibiting their function and promoting apoptosis.[9][10]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for its cytotoxic potency.
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference(s) |
| HCT-116 | Colorectal Cancer | 29 µg/mL | Not Specified | [6] |
| HeLa | Cervical Cancer | 50 µM | Not Specified | [9] |
| A549 | Lung Cancer | 2-100 µM (Significant growth inhibition) | 72 hours | [11] |
| CAL 27 | Oral Cancer | Lower than normal oral cells | Not Specified | [5] |
| Ca9-22 | Oral Cancer | Lower than normal oral cells | Not Specified | [5] |
| Hep-2 | Laryngeal Cancer | > this compound analogues (31.6 µM and 46.3 µM) | Not Specified | [12] |
Mandatory Visualizations
This compound inhibits Complex III of the ETC, leading to apoptosis.
This compound induces c-Myc degradation via ROS-mediated GSK3 activation.
A generalized workflow for studying this compound's effects on cancer cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[1][2]
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the appropriate time to induce apoptosis.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][2]
-
Add 400 µL of Annexin V Binding Buffer to each tube.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 to measure changes in mitochondrial membrane potential.
Materials:
-
TMRE or JC-1 staining solution
-
Treated and control cells
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure (using TMRE):
-
Culture cells in a suitable format (e.g., 96-well plate, coverslips).
-
Treat cells with this compound for the desired time. Include a positive control treated with FCCP or CCCP (e.g., 50 µM for 15 minutes).[13]
-
Add TMRE staining solution to a final concentration of 200 nM and incubate for 15-30 minutes at 37°C.[13]
-
Wash the cells with warm PBS.
-
Analyze the fluorescence intensity using a fluorescence microscope, plate reader (Ex/Em ~549/575 nm), or flow cytometer. A decrease in fluorescence intensity indicates mitochondrial depolarization.[14]
Protocol 4: Seahorse XF Mito Stress Test
This assay measures key parameters of mitochondrial function in real-time.[1]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Oligomycin, FCCP, Rotenone (B1679576), and Antimycin A
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator for 45-60 minutes.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and Antimycin A.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay. The instrument will sequentially inject the compounds and measure the OCR.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 5: In Vivo Tumorigenesis Study
This protocol outlines a general approach for evaluating the anti-tumor efficacy of this compound in a preclinical animal model.[7]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cells (e.g., A549 lung cancer stem cells)[7]
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneal injection, 3 times/week) or vehicle control to the respective groups.[7]
-
Monitor tumor growth by measuring tumor volume with calipers regularly. If using luciferase-expressing cells, perform bioluminescence imaging to track tumor burden.[7]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Conclusion
This compound serves as a powerful and versatile tool for cancer research. Its well-defined mechanism of action as a mitochondrial Complex III inhibitor allows for the targeted investigation of mitochondrial dysfunction, oxidative stress, and apoptosis in cancer cells. The protocols provided herein offer a framework for utilizing this compound to explore novel therapeutic strategies and to further elucidate the intricate role of mitochondrial metabolism in cancer biology. Researchers should, however, always perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental setups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A preclinical evaluation of antimycin a as a potential antilung cancer stem cell agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Molecular Docking Study of this compound Analogues as Inhibitors of Anti-Apoptotic Bcl-2 of Breast Cancer [scirp.org]
- 10. Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico Study and Cytotoxicity of the Synthesized Open-chain Analogues of this compound Against HEP-2 Laryngeal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. assaygenie.com [assaygenie.com]
Application of Antimycin A3 in Photosynthesis Research: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A has been a widely utilized tool in photosynthesis research for decades, primarily employed as an inhibitor to study cyclic electron flow (CEF) around Photosystem I (PSI). This process is crucial for balancing the ATP/NADPH ratio required for CO2 fixation. However, emerging research has highlighted significant concerns regarding the specificity of commercially available Antimycin A, which is often a mixture of different congeners. Notably, it has been shown to directly suppress the activity of Photosystem II (PSII), an unintended side effect that can confound experimental results.[1][2][3][4][5]
Recent studies have identified Antimycin A3 as a more specific inhibitor of the PROTON GRADIENT REGULATION 5 (PGR5)-dependent CEF pathway, without the detrimental off-target effects on PSII observed with the broader Antimycin A mixture.[1][2][3][5][6] This makes this compound a superior tool for dissecting the roles of CEF in photosynthesis.
This document provides detailed application notes and protocols for the use of this compound in photosynthesis research, with a focus on its role as a specific inhibitor of CEF.
Mechanism of Action
This compound is understood to inhibit the PGR5-PGRL1 protein complex, which is a key component of the ferredoxin-plastoquinone reductase (FQR) activity essential for PGR5-dependent CEF.[7][8][9] By blocking this pathway, this compound prevents the recycling of electrons around PSI, thus inhibiting the associated generation of a proton gradient and subsequent ATP synthesis. Unlike the general Antimycin A mixture, this compound does not significantly interact with the cytochrome b6f complex or PSII.[2][8]
Data Presentation: Quantitative Effects of Antimycin A and A3
The following tables summarize the quantitative effects of Antimycin A and this compound on various photosynthetic parameters as reported in the literature. This data highlights the greater specificity of this compound.
Table 1: Effect of Antimycin A on Photosynthetic Electron Transport
| Plant Species | Experimental System | Antimycin A Concentration (µM) | Observed Effect | Reference |
| Tobacco (Wild-Type) | Leaf Discs | 5 | ~20% inhibition of maximum photosynthetic electron transport activity | [10] |
| Tobacco (ndhB mutant) | Leaf Discs | 5 | ~50% inhibition of maximum photosynthetic electron transport activity | [10] |
| Spinach | Isolated Thylakoid Membranes | Not specified | Suppressed whole-chain electron transport activity to ~70-80% of control | [2] |
| Spinach | Intact Chloroplasts | 0.5 - 10 | Increased rate of CO2 fixation and O2 evolution at saturating light | [11][12] |
Table 2: Comparative Effects of Antimycin A and this compound
| Inhibitor | Experimental System | Concentration (µM) | Effect on PSII Activity | Effect on Whole-Chain Electron Transport | Reference |
| Antimycin A | Isolated Spinach PSII Membranes | Not specified | Significantly suppressed oxygen-evolving activity to ~80% of control | Suppressed activity | [2][5] |
| This compound | Isolated Spinach PSII Membranes | Not specified | No significant effect on oxygen-evolving activity | No significant effect | [2][5] |
| Antimycin A | Isolated Spinach Thylakoid Membranes | 10 | - | Significantly suppressed activity | [2] |
| This compound | Isolated Spinach Thylakoid Membranes | 10 | - | No effect | [2] |
Experimental Protocols
The following are generalized protocols for key experiments utilizing this compound to study cyclic electron flow. Researchers should optimize concentrations and incubation times for their specific experimental system.
Protocol 1: Measurement of Cyclic Electron Flow using Chlorophyll (B73375) Fluorescence
This protocol assesses the effect of this compound on CEF by measuring changes in chlorophyll fluorescence parameters, which reflect the redox state of the photosynthetic electron transport chain.
Materials:
-
Intact leaves, isolated chloroplasts, or thylakoid membranes
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
This compound stock solution (e.g., 10 mM in ethanol)
-
Assay buffer appropriate for the sample (e.g., for isolated thylakoids: 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl2)
-
Ferredoxin (Fd) and NADPH for in vitro assays
Procedure:
-
Sample Preparation:
-
For intact leaves, dark-adapt the plant for at least 30 minutes.
-
For isolated chloroplasts or thylakoids, prepare fresh samples and keep them on ice. Adjust the chlorophyll concentration to a suitable level for the fluorometer.
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in the assay buffer. A typical final concentration range to test is 1-10 µM.
-
Include a control treatment with the same concentration of the solvent (e.g., ethanol).
-
Incubate the samples with this compound or the control solution for a predetermined time (e.g., 10-30 minutes) in the dark.
-
-
Chlorophyll Fluorescence Measurement:
-
Measure the minimum fluorescence (Fo) in dark-adapted samples.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).
-
Illuminate the sample with actinic light to induce photosynthesis.
-
During actinic light illumination, apply saturating pulses to determine the maximum fluorescence in the light-adapted state (Fm') and measure the steady-state fluorescence (Fs).
-
Calculate the quantum yield of PSII (ΦPSII = (Fm' - Fs) / Fm').
-
The reduction of the plastoquinone (B1678516) (PQ) pool in the dark after a period of illumination can be monitored as a transient increase in fluorescence, which is sensitive to CEF. Inhibition of CEF by this compound will suppress this transient increase.
-
Expected Results: Inhibition of PGR5-dependent CEF by this compound is expected to lead to a more oxidized PQ pool under certain conditions, which can be observed as changes in specific fluorescence parameters. The precise effect will depend on the light conditions and the metabolic state of the sample.
Protocol 2: Measuring the Impact of this compound on CO2 Assimilation and O2 Evolution
This protocol uses an infrared gas analyzer (IRGA) and an oxygen electrode to measure the net CO2 assimilation rate and the rate of O2 evolution, respectively.
Materials:
-
Leaf discs or algal cell suspensions
-
Infrared Gas Analyzer (IRGA) system with a leaf chamber
-
Clark-type oxygen electrode or optode system
-
This compound stock solution
-
Bicarbonate solution (for O2 evolution measurements)
Procedure:
-
Sample Preparation:
-
For leaf discs, allow them to equilibrate in the leaf chamber of the IRGA under controlled conditions of light, CO2, and temperature until a steady-state rate of photosynthesis is achieved.
-
For algal suspensions, place them in the chamber of the oxygen electrode with a defined concentration of bicarbonate as the carbon source.
-
-
Inhibitor Application:
-
For leaf discs, introduce this compound (e.g., by feeding it through the petiole or by vacuum infiltration, though the former is less disruptive). A concentration of 5-20 µM is a common starting point.
-
For algal suspensions, add this compound directly to the medium.
-
Include a solvent control.
-
-
Gas Exchange Measurements:
-
Monitor the rate of CO2 uptake and O2 evolution before and after the addition of this compound.
-
Measurements should be taken under different light intensities to assess the role of CEF in photoprotection and ATP supply under varying light conditions.
-
Expected Results: Under conditions where CEF is essential for providing the extra ATP needed for carbon fixation (e.g., under high light or during the induction of photosynthesis), inhibition by this compound is expected to decrease the rates of CO2 assimilation and O2 evolution.[10][13]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the photosynthetic electron transport chain and the inhibitory action of this compound, as well as a typical experimental workflow.
Caption: Photosynthetic electron transport pathways and the specific inhibitory site of this compound.
Caption: A generalized experimental workflow for studying the effects of this compound on photosynthesis.
Conclusion and Recommendations
This compound is a valuable tool for the specific inhibition of PGR5-dependent cyclic electron flow in photosynthesis research. Its high specificity, in contrast to the broader Antimycin A mixture, allows for more accurate elucidation of the physiological roles of CEF. Researchers should exercise caution when interpreting data from studies using uncharacterized Antimycin A and consider using this compound as a more reliable alternative. When using any inhibitor, it is crucial to perform dose-response curves and appropriate controls to ensure the observed effects are specific to the target pathway. The protocols and data presented here provide a foundation for the effective application of this compound in advancing our understanding of photosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Antimycin A, but not this compound or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimycin A-like molecules inhibit cyclic electron transport around photosystem I in ruptured chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimycin A-like molecules inhibit cyclic electron transport around photosystem I in ruptured chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antimycin A-sensitive pathway of cyclic electron flow: from 1963 to 2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased Sensitivity of Photosynthesis to Antimycin A Induced by Inactivation of the Chloroplast ndhB Gene. Evidence for a Participation of the NADH-Dehydrogenase Complex to Cyclic Electron Flow around Photosystem I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of antimycin a on photosynthesis of intact spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Antimycin A on Photosynthesis of Intact Spinach Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic electron transport in isolated intact chloroplasts. Further studies with antimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Mitochondrial Dysfunction with Antimycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting Complex III (cytochrome bc1 complex).[1] By binding to the Qi site of cytochrome b, Antimycin A blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, effectively halting mitochondrial respiration.[1][2] This inhibition leads to a cascade of events characteristic of mitochondrial dysfunction, including a collapse of the mitochondrial membrane potential (ΔΨm), decreased ATP synthesis, and a significant increase in the production of reactive oxygen species (ROS).[1][3][4] These well-characterized effects make Antimycin A an invaluable tool for inducing and studying mitochondrial dysfunction in various experimental models, aiding in the investigation of metabolic diseases, neurodegeneration, cancer biology, and toxicology.[1][5]
These application notes provide detailed protocols for utilizing Antimycin A to measure key parameters of mitochondrial dysfunction in cultured cells.
Mechanism of Action of Antimycin A
Antimycin A disrupts the Q-cycle in Complex III of the electron transport chain. This blockage of electron flow leads to a reduction in the proton-motive force, which is essential for ATP production by ATP synthase. The stalled electron transport chain also results in the accumulation of electrons upstream, leading to the one-electron reduction of molecular oxygen to form superoxide (B77818) radicals, a primary type of ROS.[1][4]
Data Presentation: Efficacy of Antimycin A in Inducing Mitochondrial Dysfunction
The effective concentration of Antimycin A varies depending on the cell type, incubation time, and the specific parameter being measured. Below are tables summarizing quantitative data from various studies.
Table 1: Effective Concentrations of Antimycin A for Inducing Mitochondrial Dysfunction
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| C2C12 (mouse myoblasts) | 3.125 - 50 µM | 12 hours | Mitochondrial dysfunction, increased ROS, decreased mitochondrial respiration, impaired insulin (B600854) signaling. | [6] |
| ARPE-19 (human retinal pigment epithelial) | 20 - 25 µM | 4 - 24 hours | Dose-dependent cell death, loss of mitochondrial membrane potential, collapse of oxidative phosphorylation. | [3][7] |
| HCT-116 (human colorectal carcinoma) | 29 µg/mL (IC50) | Not specified | Inhibition of cell proliferation. | [8] |
| FRTL (rat thyroid follicular cells) | 10 µM | 2 hours | Increased mitochondrial superoxide production. | [9] |
| U937 (human monocytic cells) | 1 µM | 30 minutes | 90% inhibition of oxygen consumption. | [2] |
Table 2: Quantitative Effects of Antimycin A on Mitochondrial Respiration (OCR)
| Cell Line | Antimycin A Concentration | Incubation Time | Effect on OCR | Reference(s) |
| ARPE-19 | 1 µM, 10 µM, 20 µM | Rapid | Drastic and rapid reduction. | [3] |
| MB231 (human breast adenocarcinoma) | 10 µM | ~10 minutes | Complete inhibition of the biphasic response in OCR under hypoxia. | [10] |
| Ovarian Cancer Cell Lines | 1 µM | Minutes | Used to determine non-mitochondrial OCR in Seahorse assays. | [11] |
Table 3: Quantitative Effects of Antimycin A on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Antimycin A Concentration | Incubation Time | Method | Effect on ΔΨm | Reference(s) |
| ARPE-19 | Dose-dependent | 4 hours | MitoTracker Green FM | Dose-dependent decrease in fluorescence. | [3] |
| ARPE-19 | 25 µM | 4 hours | MitoTracker Green FM | Almost complete loss of fluorescence. | [3] |
| Renal Proximal Tubular Cells | Not specified | Not specified | Rhodamine 123 | Significant reduction in uptake (left-shift in fluorescence histogram). | [12] |
Experimental Protocols
Protocol 1: General Treatment of Cultured Cells with Antimycin A
This protocol outlines the basic steps for treating adherent cells with Antimycin A to induce mitochondrial dysfunction.
Materials:
-
Cells of interest cultured in appropriate vessels
-
Complete cell culture medium
-
Antimycin A stock solution (e.g., 10 mM in DMSO or ethanol)
-
Phosphate-buffered saline (PBS), sterile
-
Vehicle control (DMSO or ethanol)
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 96-well plate, 6-well plate, or chamber slides) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Antimycin A Working Solution: On the day of the experiment, dilute the Antimycin A stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
-
Treatment: a. Aspirate the existing culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the culture medium containing the desired concentration of Antimycin A to the cells. d. Include a vehicle control by treating a set of cells with medium containing the same concentration of DMSO or ethanol (B145695) used to dissolve the Antimycin A.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours), depending on the endpoint being measured.
Protocol 2: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Mito Stress Test is a standard method to assess mitochondrial function by measuring OCR in real-time.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Mitochondrial inhibitors: Oligomycin, FCCP, and a combination of Rotenone and Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Preparation: On the day of the assay, remove the culture medium and wash the cells with pre-warmed Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Prepare Inhibitor Plate: Load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired concentrations.
-
Seahorse XF Analyzer Assay: Place the cell culture microplate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal OCR and then sequentially inject the inhibitors to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[13] Antimycin A, in combination with Rotenone, is used in the final injection to shut down all mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.[13]
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in ΔΨm is a key indicator of mitochondrial dysfunction. This can be measured using fluorescent dyes such as TMRM or JC-1.
Using TMRM (Tetramethylrhodamine, Methyl Ester): TMRM is a cell-permeant cationic dye that accumulates in mitochondria with an intact membrane potential. A decrease in fluorescence intensity indicates depolarization.
Materials:
-
Cells treated with Antimycin A (and vehicle control)
-
TMRM stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., HBSS or a specific buffer as cited)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Fluorescence microscope or microplate reader
Procedure:
-
Treat cells with Antimycin A as described in Protocol 1.
-
Prepare a TMRM working solution (e.g., 150 nM) in pre-warmed assay buffer.[14]
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with the TMRM working solution for 5-30 minutes at 37°C, protected from light.
-
Wash the cells multiple times with PBS to remove excess dye.[14]
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity using a microplate reader (Excitation: ~544 nm, Emission: ~590 nm).[14]
-
For quantification, subtract the background fluorescence from cells treated with CCCP to collapse the mitochondrial membrane potential.[14]
Using JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): JC-1 is a ratiometric dye that exists as green fluorescent monomers at low ΔΨm and forms red fluorescent J-aggregates at high ΔΨm. A decrease in the red/green fluorescence ratio indicates depolarization.[15][16]
Materials:
-
Cells treated with Antimycin A (and vehicle control)
-
JC-1 stock solution (e.g., 2.5 mM in DMSO)
-
Cell culture medium
-
Fluorescence microscope, microplate reader, or flow cytometer
Procedure:
-
Treat cells with Antimycin A as described in Protocol 1.
-
Prepare a JC-1 working solution (e.g., 2-10 µM) in cell culture medium.[5][15]
-
Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.[5]
-
Wash the cells with PBS or an appropriate assay buffer.
-
Measure the fluorescence of both the green monomers (Ex: ~485 nm, Em: ~535 nm) and the red J-aggregates (Ex: ~535 nm, Em: ~595 nm).[5][15]
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in Antimycin A-treated cells compared to controls indicates mitochondrial depolarization.
Protocol 4: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Antimycin A-induced inhibition of Complex III leads to the production of superoxide. MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, resulting in red fluorescence.
Materials:
-
Cells treated with Antimycin A (and vehicle control)
-
MitoSOX Red reagent (e.g., 5 mM stock in DMSO)
-
HBSS or other suitable buffer
-
Fluorescence microscope, microplate reader, or flow cytometer
Procedure:
-
Treat cells with Antimycin A as described in Protocol 1.
-
Prepare a MitoSOX Red working solution (typically 5 µM) in pre-warmed HBSS.[17][18]
-
Remove the treatment medium and wash the cells with warm HBSS.
-
Incubate the cells with the MitoSOX Red working solution for 10-20 minutes at 37°C, protected from light.[17][18]
-
Wash the cells three times with warm HBSS.[18]
-
Measure the red fluorescence using a fluorescence microscope, microplate reader (Ex: ~510 nm, Em: ~580 nm), or flow cytometer.[9] An increase in fluorescence intensity in Antimycin A-treated cells indicates an increase in mitochondrial superoxide production.
Downstream Signaling Pathways Affected by Antimycin A-Induced Mitochondrial Dysfunction
Mitochondrial dysfunction induced by Antimycin A triggers several downstream signaling pathways, primarily leading to apoptosis or a pro-survival autophagic response.
-
Apoptosis: Antimycin A can induce apoptosis by upregulating the expression of pro-apoptotic genes like p53 and caspase-9, while downregulating anti-apoptotic proteins like Bcl-2.[8][19] This leads to the activation of executioner caspases, such as caspase-3, culminating in programmed cell death.[8][19]
-
Autophagy and Mitophagy: As a cellular survival mechanism, Antimycin A-induced mitochondrial damage can trigger autophagy, specifically the selective removal of damaged mitochondria (mitophagy).[3][7] This process helps to maintain cellular homeostasis by eliminating sources of ROS and preventing the initiation of apoptosis.
-
Insulin Signaling: Studies in skeletal muscle cells have shown that Antimycin A-induced mitochondrial dysfunction can impair insulin signaling, as evidenced by decreased phosphorylation of protein kinase B (AKT) and reduced insulin-stimulated glucose uptake.[5][6]
-
Other Signaling Pathways: Antimycin A treatment has also been associated with the downregulation of mitogen-activated protein kinases (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways in the context of cancer cell apoptosis.[8]
By employing Antimycin A and the detailed protocols provided, researchers can effectively model and quantify various aspects of mitochondrial dysfunction, providing valuable insights into cellular metabolism, disease pathogenesis, and the efficacy of potential therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial ROS production and mitochondrial content measurement [bio-protocol.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. plus.ac.at [plus.ac.at]
- 16. benchchem.com [benchchem.com]
- 17. sm.unife.it [sm.unife.it]
- 18. Frontiers | Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines [frontiersin.org]
- 19. Protection from antimycin A-induced mitochondrial dysfunction by Nelumbo nucifera seed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Inducing Oxidative Stress In Vitro with Antimycin A3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (ETC) widely utilized in vitro to induce oxidative stress.[1] It specifically targets Complex III (cytochrome bc1 complex), obstructing the flow of electrons.[1] This inhibition leads to a cascade of cellular events, including the disruption of ATP synthesis and a significant increase in the production of reactive oxygen species (ROS), primarily superoxide (B77818) radicals.[1] The resulting state of oxidative stress can trigger various cellular responses, such as the activation of stress-response pathways, apoptosis, and alterations in gene expression, making Antimycin A a valuable tool for studying the mechanisms of oxidative damage and cellular defense.[1][2][3]
Important Note on Antimycin A3: Most commercially available Antimycin A is a mixture of different congeners (A1, A2, A3, A4, etc.). The data and protocols presented in these application notes are based on studies that have utilized this Antimycin A mixture. While the general mechanism of action is conserved, the specific activity of purified this compound may vary. Researchers using purified this compound should consider this information as a starting point and perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental goals. Studies have suggested that different Antimycin A congeners may have varying off-target effects, with some research indicating this compound may have higher specificity for certain targets.[4][5]
Mechanism of Action
Antimycin A binds to the Qi site of cytochrome b within Complex III of the mitochondrial ETC. This binding event blocks the transfer of electrons from coenzyme Q to cytochrome c1. The blockage causes an accumulation of electrons at Complex III, which are then prematurely transferred to molecular oxygen, generating superoxide anions (O₂⁻•). This surge in superoxide production overwhelms the cell's antioxidant capacity, leading to oxidative stress. Downstream consequences of this mitochondrial dysfunction include the collapse of the mitochondrial membrane potential, depletion of cellular ATP, and activation of cell death pathways.
Data Presentation: Efficacy of Antimycin A in Inducing Oxidative Stress
The effective concentration and incubation time of Antimycin A can vary significantly depending on the cell type and the specific experimental endpoint. The following table summarizes concentrations and their observed effects from various in vitro studies.
| Cell Type | Concentration | Incubation Time | Key Observed Effects |
| HepG2 (Human Liver Cancer) | 10 nM | 48 hours | Approximately 50% inhibition of oxygen consumption rate and a four-fold increase in basal superoxide production.[6] |
| U937 (Human Leukemia) | 1 µM | 30 minutes | 90±4% inhibition of oxygen consumption; enhanced ROS formation and DNA strand scission. |
| NRK52E (Rat Kidney) | 10 and 20 µM | Not specified | Dose-dependent increase in cell death, reduced NRF2 protein expression, and changes in glutathione (B108866) (GSH) levels.[7] |
| HPF (Human Pulmonary Fibroblast) | ~150 µM (IC50) | 24 hours | Inhibition of cell growth, G1 phase arrest of the cell cycle, and apoptosis. Increased ROS levels were detected as early as 25 minutes.[2] |
| CAL 27 & Ca9-22 (Oral Cancer) | Not specified | Not specified | Selective antiproliferation in cancer cells compared to normal oral cells, mediated by oxidative stress-induced apoptosis and DNA damage.[3] |
| MC3T3-E1 (Osteoblastic) | Not specified | Not specified | Stimulation of mitochondrial superoxide anions and ROS. |
| Vagal Sensory Neurons | 10 µM | Not specified | Evoked an increase in intracellular calcium ([Ca²⁺]i).[8] |
Experimental Protocols
Protocol 1: General Procedure for Inducing Oxidative Stress in Cultured Cells
This protocol provides a general framework for treating cultured cells with Antimycin A to induce oxidative stress.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Antimycin A stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.[1]
-
Preparation of Antimycin A Working Solution: On the day of the experiment, prepare fresh dilutions of Antimycin A in complete cell culture medium to the desired final concentrations (e.g., 10 nM to 50 µM). It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest Antimycin A treatment.[1]
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared Antimycin A-containing medium or vehicle control medium to the respective wells.[1]
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 48 hours) in a CO₂ incubator at 37°C. The incubation time will depend on the specific endpoint being measured.[1]
-
Downstream Analysis: Following incubation, the cells are ready for various downstream assays to measure oxidative stress, such as ROS detection (see Protocol 2), measurement of mitochondrial membrane potential, or cell viability assays.[1]
Protocol 2: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA)
This protocol outlines the use of H₂DCFDA, a common fluorescent probe, to measure general intracellular ROS levels.
Materials:
-
Antimycin A-treated cells (from Protocol 1)
-
H₂DCFDA stock solution (e.g., 10 mM in DMSO)
-
Warm PBS
Procedure:
-
Cell Staining: After Antimycin A treatment, remove the treatment medium and wash the cells twice with warm PBS. Add the H₂DCFDA working solution (typically 5-10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.[1]
-
Measurement:
-
Microplate Reader: After incubation, wash the cells twice with PBS. Add PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[1]
-
Flow Cytometry: After incubation, detach the cells using a gentle cell dissociation reagent. Resuspend the cells in PBS and analyze immediately on a flow cytometer.
-
Fluorescence Microscopy: After washing the cells with PBS, add a suitable mounting medium and visualize the cells under a fluorescence microscope.
-
Visualizations
Signaling Pathway of Antimycin A-Induced Oxidative Stress```dot
Caption: Workflow for in vitro oxidative stress induction using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimycin A, but not this compound or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Standard Concentration of Antimycin A3 for Inhibiting Complex III
For Researchers, Scientists, and Drug Development Professionals
Antimycin A3 is a potent inhibitor of the mitochondrial electron transport chain (ETC) at Complex III, also known as cytochrome c reductase. Its precise action allows for the targeted study of mitochondrial function, cellular metabolism, and associated signaling pathways. These application notes provide a comprehensive guide to using this compound, with a focus on standard concentrations and detailed experimental protocols.
Mechanism of Action
This compound specifically binds to the Qi site of cytochrome b within Complex III.[1] This binding event obstructs the transfer of electrons from ubiquinol (B23937) to cytochrome c1, a critical step in the Q-cycle.[2] The inhibition of electron flow through Complex III has several key consequences:
-
Disruption of the Proton Gradient: The blockage of electron transport halts the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex III, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[1][3]
-
Inhibition of ATP Synthesis: The diminished proton motive force directly impairs the ability of ATP synthase (Complex V) to produce ATP, leading to a cellular energy deficit.[1]
-
Increased Reactive Oxygen Species (ROS) Production: The stalled electron transport chain results in the accumulation of electrons at Complex III, which can then be prematurely transferred to molecular oxygen, generating superoxide (B77818) radicals and other reactive oxygen species.[1][4]
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound for inhibiting Complex III can vary depending on the experimental system, including cell type, cell density, and the specific biological question being addressed. The following table summarizes effective concentrations reported in the literature. While many studies use the general term "Antimycin A," the data is relevant for determining an appropriate starting concentration for this compound.
| Cell Line/System | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| Isolated rat liver mitochondria | IC50: 38 nM | Not Applicable | Inhibition of mitochondrial respiration | [5] |
| C2C12 (mouse myoblasts) | 3.125 - 50 µM | 12 hours | Mitochondrial dysfunction, increased ROS production, decreased mitochondrial respiration | [6] |
| ARPE-19 (human retinal pigment epithelial cells) | 25 µM | 4 hours | Loss of mitochondrial membrane potential | [6] |
| Mouse macrophages | 100 nM | 1 hour | Induction of mitochondrial superoxide formation | [7] |
| Rat heart muscle cells | up to 20 µM | 1 hour | Induction of mitochondrial superoxide formation | [7] |
| U937 cells | 1 µM | 30 minutes | 90±4% inhibition of oxygen consumption | [8] |
| Acute Myeloid Leukemia (AML) cells | Not specified | Not specified | Inhibition of proliferation and promotion of cellular differentiation | [9] |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Mandatory Visualization
Caption: Inhibition of Complex III by this compound and its downstream cellular effects.
Experimental Protocols
Protocol 1: Measuring Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol details the use of this compound in a Seahorse XF Cell Mito Stress Test to determine key parameters of mitochondrial function.[10][11]
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Rotenone (B1679576) stock solution (e.g., 10 mM in DMSO)
-
Oligomycin stock solution (e.g., 10 mM in DMSO)
-
FCCP stock solution (e.g., 10 mM in DMSO)
-
Cultured cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Include background correction wells containing medium but no cells.[12]
-
Incubate the plate overnight under standard cell culture conditions (37°C, 5% CO₂).
-
-
Sensor Cartridge Hydration:
-
On the day before the assay, add 200 µL of Seahorse XF Calibrant to each well of a utility plate and place the sensor cartridge on top.
-
Incubate overnight in a non-CO₂ incubator at 37°C.[12]
-
-
Cell Plate Preparation (Day of Assay):
-
Drug Loading:
-
Prepare working solutions of oligomycin, FCCP, and a combination of rotenone and this compound in the assay medium. Typical final well concentrations are in the range of 1-2 µM for oligomycin, 0.5-2 µM for FCCP, and 0.5-1 µM for rotenone and this compound.[11]
-
Load the appropriate volumes of each drug into the corresponding injection ports of the sensor cartridge. A typical injection strategy is:
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A3[10]
-
-
-
Seahorse XF Assay:
-
Place the sensor cartridge with the loaded drugs into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture microplate.
-
Initiate the assay run according to the manufacturer's instructions. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the inhibitors.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein concentration.
-
The Seahorse XF software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration. The final injection of rotenone and this compound is used to determine the non-mitochondrial oxygen consumption.[13]
-
Caption: Workflow for a Seahorse XF Cell Mito Stress Test using this compound.
Protocol 2: Assessment of Apoptosis by Flow Cytometry
Inhibition of Complex III by this compound can induce apoptosis.[2] This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptotic cells by flow cytometry.[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells
-
This compound
-
Flow cytometer
Procedure:
-
Induce Apoptosis:
-
Treat cells with the desired concentration of this compound for an appropriate duration (e.g., 6-24 hours) to induce apoptosis.
-
Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or a cell scraper.
-
For suspension cells, collect them by centrifugation.
-
It is important to collect both the supernatant (containing detached apoptotic cells) and the adherent cells.
-
-
Cell Washing:
-
Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate single-stain controls for compensation.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Concluding Remarks
This compound is an invaluable tool for investigating the role of mitochondrial Complex III in cellular physiology and pathology. The provided protocols offer a starting point for experimentation. Researchers should optimize concentrations and incubation times for their specific models to ensure robust and reproducible results.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 3. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of mitochondrial complex III induces differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dynamics of Photosynthesis: Antimycin A3 as a Tool to Probe Cyclic Electron Flow in Chloroplasts
Introduction
Cyclic electron flow (CEF) is a crucial photoprotective mechanism in chloroplasts, balancing the ATP/NADPH ratio required for optimal carbon fixation. Unlike linear electron flow (LEF), which produces both ATP and NADPH, CEF primarily generates a proton gradient across the thylakoid membrane, driving ATP synthesis without the net production of NADPH. Antimycin A, and more specifically its analog Antimycin A3, has emerged as a valuable chemical tool to investigate the contribution of one of the major CEF pathways. This application note provides detailed protocols for the use of this compound in studying CEF in isolated chloroplasts, enabling researchers to dissect the intricate regulation of photosynthesis.
Antimycin A is a known inhibitor of the PROTON GRADIENT REGULATION 5 (PGR5)-dependent CEF pathway.[1][2] However, Antimycin A can exhibit off-target effects, notably on Photosystem II (PSII).[3][4][5] this compound is now recognized as a more specific inhibitor of the PGR5-dependent CEF, with minimal secondary effects on PSII, making it a superior choice for physiological studies.[5][6] This pathway is distinct from the NAD(P)H dehydrogenase-like (NDH) complex-mediated CEF, which is insensitive to Antimycin A.[1] The inhibitory action of Antimycin A is thought to occur through its binding to a b-type cytochrome within the thylakoid membrane, potentially as part of the PGR5-PGRL1 protein complex which functions as a ferredoxin-plastoquinone reductase (FQR).[7][8]
Data Presentation
The following table summarizes quantitative data regarding the use of this compound and related compounds in studying cyclic electron flow.
| Inhibitor | Organism/System | Concentration | Observed Effect | Reference |
| This compound | Ruptured Arabidopsis Chloroplasts | 5-10 µM | Inhibition of ferredoxin-dependent plastoquinone (B1678516) reduction | [8] |
| Antimycin A | Arabidopsis Leaves | 20 µM | Infiltration to assess CEF contribution | [9] |
| Antimycin A-like 1 (AAL1) | Ruptured Arabidopsis Chloroplasts | 0.5 µM | Sufficient to inhibit plastoquinone reduction to the level of 5-10 µM this compound | [8] |
| Antimycin A-like 2 (AAL2) | Ruptured Arabidopsis Chloroplasts | 1 µM | Sufficient to inhibit plastoquinone reduction to the level of 5-10 µM this compound | [8] |
Experimental Protocols
Isolation of Intact Chloroplasts from Spinach
This protocol describes a method for isolating functional chloroplasts from spinach leaves, suitable for studying CEF.
Materials:
-
Fresh spinach leaves (30-35 g)
-
Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 0.1 M Tris-HCl (pH 7.8), 5 mM MgCl₂, 10 mM NaCl, 2 mM EDTA. Prepare with and without 0.1% (w/v) BSA.
-
Percoll solution (40%): Mix 4 ml of Percoll with 6 ml of 1x CIB with BSA.
-
Blender or homogenizer
-
Muslin cloth or cheesecloth (multiple layers)
-
Refrigerated centrifuge and tubes
-
80% acetone (B3395972) solution
Procedure:
-
Wash fresh spinach leaves and remove the midribs. Dice the leaves into small pieces (approx. 1 cm²).
-
Homogenize the leaf segments in 120 ml of ice-cold CIB with BSA using a blender for a short duration (e.g., 2-3 short bursts of 2 seconds each).
-
Filter the homogenate through several layers of muslin cloth or cheesecloth into a chilled beaker.
-
Transfer the filtrate to centrifuge tubes and centrifuge at 2,500 x g for 70 seconds at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to new chilled centrifuge tubes and centrifuge at 1,000 x g for 7 minutes at 4°C. The resulting pellet contains the chloroplasts.
-
Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of CIB without BSA.
-
For purification of intact chloroplasts, gently layer the chloroplast suspension onto a 40% Percoll gradient.
-
Centrifuge at 1,700 x g for 6 minutes. Intact chloroplasts will form a pellet at the bottom, while broken chloroplasts will remain at the top of the Percoll layer.
-
Carefully remove the upper layers and resuspend the intact chloroplast pellet in 500 µl of CIB without BSA.
-
Determine the chlorophyll (B73375) concentration by adding a small aliquot of the chloroplast suspension to 80% acetone and measuring the absorbance at 652 nm.
Measurement of Cyclic Electron Flow using Chlorophyll Fluorescence
This protocol utilizes a Pulse-Amplitude-Modulation (PAM) fluorometer to measure CEF activity in isolated chloroplasts by monitoring ferredoxin-dependent plastoquinone (PQ) reduction.
Materials:
-
Isolated ruptured chloroplasts (prepared by osmotically shocking intact chloroplasts)
-
PAM fluorometer (e.g., MINI-PAM)
-
Assay buffer: 50 mM HEPES-KOH (pH 7.6), 0.33 M sorbitol, 2 mM MgCl₂, 1 mM MnCl₂, 2 mM EDTA, 10 mM NaHCO₃
-
Ferredoxin (Fd)
-
NADPH
-
This compound stock solution (in ethanol)
Procedure:
-
Resuspend ruptured chloroplasts in the assay buffer to a final chlorophyll concentration of 20 µg/ml.
-
Add 5 µM spinach ferredoxin and 0.25 mM NADPH to the chloroplast suspension. NADPH is required to reduce Fd via ferredoxin-NADP⁺ reductase.
-
Transfer the suspension to the cuvette of the PAM fluorometer.
-
To inhibit the PGR5-dependent CEF, add this compound to the desired final concentration (e.g., 5-10 µM). An equivalent volume of ethanol (B145695) should be added to the control sample.
-
Monitor the chlorophyll fluorescence signal. The reduction of the PQ pool by electrons from Fd leads to an increase in chlorophyll fluorescence.
-
The activity of CEF can be evaluated by the change in the fluorescence level (F) relative to the initial (Fo) and maximum (Fm) fluorescence, calculated as (F - Fo) / (Fm - Fo). A decrease in this value in the presence of this compound indicates inhibition of CEF.
Measurement of P700 Absorbance to Assess CEF
This protocol measures the redox state of P700, the reaction center chlorophyll of Photosystem I, to assess the rate of CEF.
Materials:
-
Spectrophotometer capable of measuring absorbance changes in the 700-705 nm or 820 nm region (e.g., Dual-KLAS/NIR).
-
Intact leaves or isolated thylakoids.
-
This compound stock solution.
-
Far-red light source.
Procedure:
-
Dark-adapt the sample (leaf or thylakoid suspension) for at least 20 minutes.
-
For leaf samples, infiltrate with a solution containing this compound (e.g., 20 µM) or a control solution.
-
Mount the sample in the spectrophotometer.
-
Measure the initial P700 oxidation level by applying a saturating pulse of light to determine the maximum P700 signal (Pₘ).
-
Illuminate the sample with far-red light to preferentially excite PSI and induce CEF.
-
Monitor the re-reduction kinetics of P700⁺ in the dark following the far-red illumination. The rate of P700⁺ re-reduction is an indicator of the rate of CEF.
-
In the presence of this compound, the re-reduction of P700⁺ will be slower if the PGR5-dependent pathway is the dominant CEF route.
ATP Synthesis Assay in Isolated Chloroplasts
This protocol measures ATP synthesis in isolated chloroplasts to determine the contribution of CEF.
Materials:
-
Isolated intact chloroplasts.
-
Assay medium: 0.33 M sorbitol, 50 mM Tricine-KOH (pH 8.0), 5 mM MgCl₂, 1 mM ADP, 5 mM KH₂PO₄.
-
Luciferin-luciferase ATP assay kit.
-
Luminometer.
-
This compound stock solution.
-
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) to inhibit linear electron flow.
Procedure:
-
Resuspend intact chloroplasts in the assay medium.
-
To specifically measure CEF-driven ATP synthesis, add DCMU (e.g., 10 µM) to inhibit PSII and linear electron flow.
-
Add this compound to the desired final concentration to a subset of samples to inhibit PGR5-dependent CEF.
-
Illuminate the chloroplast suspension to initiate photophosphorylation.
-
At various time points, take aliquots of the suspension and immediately stop the reaction (e.g., by adding trichloroacetic acid).
-
Neutralize the samples and measure the ATP concentration using a luciferin-luciferase assay according to the manufacturer's instructions in a luminometer.
-
The difference in ATP synthesis rates between the control (DCMU-treated) and this compound-treated samples represents the contribution of the PGR5-dependent CEF to photophosphorylation.
Visualizations
Caption: Inhibition of PGR5-dependent cyclic electron flow by this compound.
Caption: Experimental workflow for studying CEF using this compound.
References
- 1. Complexities and protein complexes in the antimycin A-sensitive pathway of cyclic electron flow in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimycin A inhibits cytochrome b559-mediated cyclic electron flow within photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Cyclic electron transport in isolated intact chloroplasts. Further studies with antimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimycin A-like molecules inhibit cyclic electron transport around photosystem I in ruptured chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of cyclic electron flow by hydrogen peroxide in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimycin A3 as an Inhibitor for ATP-Citrate Lyase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP-citrate lyase (ACLY) is a crucial enzyme in cellular metabolism, acting as a key link between carbohydrate and lipid metabolism.[1][2] It catalyzes the conversion of citrate (B86180) and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytosol.[2] The acetyl-CoA produced is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[1][2] Due to its pivotal role in lipogenesis, ACLY is a significant therapeutic target for metabolic disorders and various types of cancer that exhibit upregulated lipid metabolism.[1][2]
Antimycin A3 belongs to the antimycin class of antibiotics, which have been identified as inhibitors of ATP-citrate lyase.[3][4][5] These compounds, originally isolated from Streptomyces species, offer a potential tool for studying the physiological and pathological roles of ACLY.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as an inhibitor in ACLY research.
Data Presentation: Inhibitory Activity of Antimycins against ATP-Citrate Lyase
The inhibitory activity of the antimycin family of compounds against ATP-citrate lyase has been characterized. While a specific inhibition constant (Ki) for this compound is not individually reported, it is part of a group of antimycins that demonstrate inhibitory effects.
| Compound | Ki (µM) against Mg-citrate | Source Organism | Reference |
| Antimycin A1, A2, A3, A4, A7, A8 | 4 - 60 | Streptomyces sp. | [3][4][5] |
| Antimycin A2 | 4.2 | Streptomyces sp. | [4] |
| Antimycin A8 | 4.0 | Streptomyces sp. | [4] |
Note: The provided Ki is a range for the group of specified antimycins. Antimycin A2 and A8 were identified as the most potent inhibitors in the studied group.
Signaling Pathways and Experimental Workflows
ATP-Citrate Lyase Signaling Pathway
ACLY is a central node in cellular metabolism and is regulated by key signaling pathways. The PI3K/Akt/mTOR pathway, often activated by growth factors, leads to the phosphorylation and activation of ACLY. Activated ACLY then provides the necessary acetyl-CoA for two major downstream processes: de novo lipogenesis, which is crucial for cell membrane synthesis, and histone acetylation, which plays a vital role in epigenetic regulation of gene expression.
Caption: ACLY is activated by the PI3K/Akt/mTOR pathway and inhibited by this compound.
Experimental Workflow: ACLY Inhibition Assay
A typical workflow for assessing the inhibitory effect of this compound on ACLY activity involves preparing the enzyme and inhibitor, initiating the enzymatic reaction, stopping the reaction, and then detecting the product. The following diagram illustrates a general workflow adaptable to various detection methods.
Caption: General workflow for determining the inhibitory effect of this compound on ACLY.
Experimental Protocols
Here are two detailed protocols for measuring ACLY activity, which can be adapted to study the inhibitory effects of this compound.
Protocol 1: Direct Homogeneous Assay using [¹⁴C]Citrate
This assay directly measures the formation of [¹⁴C]acetyl-CoA from [¹⁴C]citrate and is suitable for high-throughput screening.[6][7]
Materials:
-
Purified human ACLY enzyme
-
[¹⁴C]citrate
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Dithiothreitol (DTT)
-
Tris buffer (pH 8.0)
-
EDTA
-
MicroScint-O
-
384-well plates
-
Liquid scintillation counter
-
This compound
Procedure:
-
Prepare Reaction Buffer: 87 mM Tris-HCl (pH 8.0), 20 µM MgCl₂, 10 mM KCl, and 10 mM DTT.[6]
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare substrate solution containing 100 µM CoA, 400 µM ATP, and 150 µM [¹⁴C]citrate in the reaction buffer.[6]
-
-
Enzyme and Inhibitor Incubation:
-
In a 384-well plate, add the purified human ACLY enzyme to the reaction buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the substrate solution to each well. The final reaction volume is typically 20 µL.[6]
-
-
Incubation: Incubate the plate at 37°C for 1-3 hours.[6]
-
Terminate Reaction: Stop the reaction by adding 1 µL of 0.5 M EDTA to each well.[6]
-
Detection:
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Coupled Enzymatic Assay with Malate (B86768) Dehydrogenase (MDH)
This is a classic spectrophotometric assay that indirectly measures ACLY activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase.[4]
Materials:
-
Purified ACLY enzyme
-
Citrate
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Tris buffer
-
NADH
-
Malate Dehydrogenase (MDH)
-
Spectrophotometer
-
This compound
Procedure:
-
Prepare Assay Buffer: Prepare a suitable buffer such as Tris-HCl with MgCl₂ and DTT.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing Tris buffer, MgCl₂, DTT, citrate, CoA, ATP, NADH, and MDH.
-
-
Enzyme and Inhibitor Incubation:
-
In a cuvette or microplate well, add the purified ACLY enzyme.
-
Add varying concentrations of this compound. Include a vehicle control.
-
Pre-incubate the enzyme and inhibitor.
-
-
Initiate Reaction: Start the reaction by adding the reaction mixture to the enzyme/inhibitor solution.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C or 37°C) using a spectrophotometer. The rate of NADH oxidation is proportional to the ACLY activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition and calculate the IC₅₀ value. To determine the Ki, perform the assay at various substrate concentrations.
-
Conclusion
This compound serves as a valuable tool for investigating the roles of ATP-citrate lyase in various biological processes. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this compound as an inhibitor in their ACLY studies. The choice of assay will depend on the specific research question and available equipment, with the direct radiolabeled assay being highly suitable for screening purposes and the coupled enzymatic assay providing a continuous monitoring of enzyme activity. These studies will contribute to a better understanding of ACLY's function and its potential as a therapeutic target.
References
- 1. ATP citrate lyase inhibition can suppress tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP citrate lyase links increases in glycolysis to diminished release of vesicular suppressor of cytokine signaling 3 by alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimycins, inhibitors of ATP-citrate lyase, from a Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Antimycin A3 in High-Throughput Screening for Drug Discovery
These application notes provide a comprehensive overview of the use of Antimycin A3 as a powerful tool in high-throughput screening (HTS) for drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering detailed protocols and data to facilitate the integration of this compound into various screening campaigns.
Introduction
Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it binds to the Qi site of Complex III (cytochrome bc1 complex), obstructing the transfer of electrons from cytochrome b to cytochrome c1.[1][2][3] This inhibition disrupts the proton gradient necessary for ATP synthesis, leading to decreased cellular energy production and an increase in the generation of reactive oxygen species (ROS).[2][4]
While the term "Antimycin A" often refers to a mixture of congeners, this compound is a specific component that can be used in drug discovery screens. In some contexts, it has been suggested as a more specific inhibitor than the general Antimycin A mixture, which can have off-target effects.[5][6][7] Its well-defined mechanism of action makes it an invaluable tool for various HTS applications, including the discovery of novel anticancer agents, the assessment of mitochondrial toxicity, and as a positive control for assays monitoring mitochondrial function.
Key Applications in High-Throughput Screening
-
Anticancer Drug Discovery: Antimycin A has been identified in HTS as an accelerator of c-Myc oncoprotein degradation.[8] By inducing mitochondrial ROS, it activates glycogen (B147801) synthase kinase 3 (GSK3α/β), which in turn phosphorylates c-Myc, tagging it for proteasomal degradation.[8] This makes this compound a relevant tool for screening campaigns aimed at discovering drugs targeting c-Myc-dependent cancers. Furthermore, its ability to selectively kill cells with high levels of the anti-apoptotic protein Bcl-2 makes it a useful probe for identifying novel BH3 mimetics.[9][10]
-
Mitochondrial Function and Toxicity Screening: this compound is a standard agent used in mitochondrial stress tests to assess the impact of compounds on cellular bioenergetics. It is commonly used in combination with other ETC inhibitors like rotenone (B1679576) in assays such as the Seahorse XF Mito Stress Test to completely shut down mitochondrial respiration.[4] This allows for the identification of compounds that modulate mitochondrial function, a critical step in toxicology screening and for therapies targeting metabolic diseases.
-
Positive Control in HTS Assays: Due to its potent and consistent inhibition of mitochondrial respiration, this compound serves as a reliable positive control in a variety of HTS assays. This includes screens designed to identify novel ETC inhibitors, measure changes in mitochondrial membrane potential, or detect the production of ROS.
Data Presentation: Potency and Activity
The following tables summarize quantitative data for Antimycin A, providing a reference for its activity in various experimental contexts.
Table 1: Inhibitory Concentrations of Antimycin A in Cellular Assays
| Cell Line | Assay Type | Parameter Measured | Concentration | Reference |
| E-H1 & 10-A6 | c-Myc Transcriptional Inhibition | EGFP Fluorescence | 10 nM | [8] |
| HCT116 | c-Myc Degradation | c-Myc Protein Levels | 10 nM | [8] |
| Various Cancer Cells | Growth Inhibition | Total Cell Protein | 100 nM | [8] |
| ARPE-19 | Cell Viability (MTT) | Dose-dependent decrease | IC50 ~25 µM (4h) | [11] |
| Hela | Apoptosis Induction | Cell Death | IC50 of 50 µM | [10] |
| A549 SP Cells | Growth Inhibition | Cell Viability (SRB) | 0-10 µM | [12] |
Table 2: Antifungal Activity of Antimycin A1 (a closely related analog)
| Fungal Species | Parameter Measured | EC50 Value | Concentration for 92.55% Inhibition | Reference |
| Rhizoctonia solani | Mycelial Growth Inhibition | 1.25 µg/mL | 26.66 µg/mL | [13] |
Experimental Protocols
Protocol 1: High-Throughput Screening for c-Myc Degradation Accelerators
This protocol is adapted from a screen that identified Antimycin A as a c-Myc degradation accelerator.[8] It utilizes a cell line engineered to report on c-Myc transcriptional activity.
1. Materials:
-
E-H1 cells (engineered to express EGFP under the control of a c-Myc responsive element)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well microplates
-
Compound library, including this compound as a positive control
-
Doxycycline (B596269) (DOX) for inducing c-Myc expression
-
High-content imaging system or plate reader capable of detecting EGFP fluorescence
2. Procedure:
-
Cell Seeding: Seed E-H1 cells into 384-well plates at a density that will result in 70-80% confluency at the time of analysis. Allow cells to attach overnight.
-
c-Myc Induction: Add doxycycline to the culture medium to a final concentration of 100 ng/mL to induce the expression of c-Myc.
-
Compound Treatment: Add compounds from the library to the wells at the desired final concentration (e.g., 1-10 µM). Include wells with this compound (e.g., 10 nM) as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the EGFP fluorescence intensity in each well using a high-content imaging system or a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence signals to the vehicle control. Identify "hits" as compounds that significantly reduce EGFP fluorescence, indicating inhibition of c-Myc transcriptional activity, potentially through protein degradation.
Protocol 2: Seahorse XF Mito Stress Test for Mitochondrial Function Assessment
This protocol outlines the use of this compound in the Seahorse XF Mito Stress Test to determine the mitochondrial function of cells treated with a compound of interest.[4]
1. Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Cells of interest
-
Complete cell culture medium
-
Seahorse XF assay medium
-
Mitochondrial inhibitors: Oligomycin, FCCP, and a mixture of Rotenone and this compound.
-
Compound of interest
2. Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a predetermined optimal density. Incubate overnight to allow for attachment.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Compound Treatment: On the day of the assay, replace the culture medium with fresh medium containing the compound of interest at various concentrations. Incubate for the desired duration.
-
Cell Plate Preparation: Prior to the assay, remove the treatment medium and wash the cells with pre-warmed Seahorse XF assay medium. Add fresh assay medium to each well and incubate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Drug Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and the rotenone/Antimycin A3 mixture according to the manufacturer's instructions.
-
Seahorse XF Assay: Place the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell plate and initiate the measurement of the oxygen consumption rate (OCR).
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The final injection of rotenone/Antimycin A3 will inhibit mitochondrial respiration completely, allowing for the calculation of non-mitochondrial oxygen consumption.
Protocol 3: Flow Cytometry-Based Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify apoptosis induced by a test compound, with this compound used as a potential positive control for apoptosis induction via mitochondrial stress.[4]
1. Materials:
-
Cells of interest
-
6-well plates
-
Complete cell culture medium
-
Test compound and this compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
2. Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours). Include untreated cells and cells treated with this compound as controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Visualizations: Signaling Pathways and Workflows
References
- 1. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimycin A, but not this compound or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Molecular Docking Study of this compound Analogues as Inhibitors of Anti-Apoptotic Bcl-2 of Breast Cancer [scirp.org]
- 11. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Antimycin A in Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A is a potent inhibitor of mitochondrial respiration, widely utilized in research to study the electron transport chain (ETC), oxidative phosphorylation, and the mechanisms of cell death.[1] Produced by Streptomyces species, Antimycin A specifically targets Complex III (cytochrome bc1 complex) of the ETC, providing a powerful tool for dissecting mitochondrial function and assessing the impact of mitochondrial dysfunction in various disease models and drug discovery screens.[1][2] These application notes provide a comprehensive guide to the experimental use of Antimycin A with isolated mitochondria, including its mechanism of action, detailed experimental protocols, and data interpretation.
Mechanism of Action
Antimycin A exerts its inhibitory effect by binding to the Qi site of cytochrome b within Complex III of the electron transport chain.[1] This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, effectively halting the Q-cycle.[3] The consequences of this inhibition are multifaceted and include:
-
Interruption of Electron Flow: The blockade of electron transfer at Complex III prevents the subsequent reduction of cytochrome c and the activity of Complex IV (cytochrome c oxidase).[1]
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The pumping of protons by Complex III is coupled to electron transport. By inhibiting this process, Antimycin A leads to a dissipation of the proton gradient across the inner mitochondrial membrane, resulting in a loss of the mitochondrial membrane potential.[4][5]
-
Decreased ATP Synthesis: The proton motive force, generated by the proton gradient, is essential for ATP synthase (Complex V) to produce ATP. The collapse of this gradient caused by Antimycin A severely impairs oxidative phosphorylation and cellular ATP production.[1]
-
Increased Production of Reactive Oxygen Species (ROS): Inhibition of Complex III leads to an accumulation of electrons upstream, particularly at the level of ubiquinone, which can then donate electrons to molecular oxygen, generating superoxide (B77818) radicals and other reactive oxygen species.[1][5]
Data Presentation
The following tables summarize the quantitative effects of Antimycin A on key mitochondrial parameters as reported in various studies. It is important to note that the effective concentrations and the magnitude of the effects can vary depending on the source of the mitochondria, the composition of the assay buffer, and the specific experimental conditions.
Table 1: Inhibitory Concentrations (IC50) of Antimycin A
| Cell Line/Tissue Source | Assay | IC50 Value | Reference |
| L6 (rat myoblasts) | Cell Viability (Glucose medium) | ~10 µM | [6] |
| L6 (rat myoblasts) | Cell Viability (Galactose medium) | ~1.7 µM | [6] |
| H9c2 (rat cardiomyocytes) | Cell Viability (Glucose medium) | ~3 µM | [6] |
| H9c2 (rat cardiomyocytes) | Cell Viability (Galactose medium) | ~0.3 µM | [6] |
| HepG2 (human liver carcinoma) | Cell Viability (Glucose medium) | ~8 µM | [6] |
| HepG2 (human liver carcinoma) | Cell Viability (Galactose medium) | ~0.45 µM | [6] |
Table 2: Effects of Antimycin A on Mitochondrial Parameters
| Parameter | Cell/Mitochondria Type | Antimycin A Concentration | Observed Effect | Reference |
| Apoptosis | A549 (human lung carcinoma) | 50 µM | ~17% increase in Annexin V-staining | [2] |
| Mitochondrial Membrane Potential (ΔΨm) | A549 (human lung carcinoma) | 50 µM | ~38% loss of ΔΨm | [2] |
| Cell Viability | ARPE-19 (human retinal pigment epithelium) | Dose-dependent | Decrease in viability (MTT assay) | [5] |
| Mitochondrial Respiration | Potato Leaves | 3 µM, 30 µM | Decrease in internal rotenone-insensitive NADH oxidation to ~38% of control at 30 µM | [7] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes a method for isolating mitochondria from cultured cells using differential centrifugation.[8]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4), ice-cold
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Harvest cells by trypsinization or scraping and collect them by centrifugation at 300 x g for 10 minutes at 4°C.[8]
-
Wash the cell pellet with ice-cold PBS and centrifuge again at 300 x g for 5 minutes at 4°C.[8]
-
Resuspend the cell pellet in 1 mL of ice-cold Mitochondrial Isolation Buffer.[8]
-
Homogenize the cells on ice using a Dounce homogenizer with approximately 30 strokes. Monitor cell lysis under a microscope.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[8]
-
Carefully transfer the supernatant to a new tube and centrifuge at 7,000-10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[8][9]
-
Discard the supernatant (which contains the cytosolic fraction).
-
Resuspend the mitochondrial pellet in an appropriate volume of Mitochondrial Isolation Buffer or a specific respiration buffer for downstream assays.
-
Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA assay).
Protocol 2: Measurement of Mitochondrial Oxygen Consumption
This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Seahorse XF Analyzer or a similar microplate-based respirometer.[3][10]
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2)
-
Substrates (e.g., glutamate/malate, succinate)
-
ADP
-
Antimycin A stock solution
-
Other inhibitors as needed (e.g., rotenone (B1679576), oligomycin)
-
Seahorse XF Analyzer or equivalent instrument
Procedure:
-
Prepare a dilution series of isolated mitochondria in the respiration buffer. A typical starting concentration is 0.03-1.0 mg/mL of mitochondrial protein.[11]
-
Plate the mitochondrial suspensions into a Seahorse XF microplate.
-
Prepare stock solutions of substrates and inhibitors in the respiration buffer.
-
Load the injector ports of the Seahorse sensor cartridge with the desired compounds. A typical experimental sequence for assessing Complex III inhibition by Antimycin A would be:
-
Port A: Substrate (e.g., 10 mM succinate (B1194679) + 2 µM rotenone to specifically measure Complex II-driven respiration)
-
Port B: ADP (e.g., 1 mM) to stimulate State 3 respiration
-
Port C: Antimycin A (at the desired concentration) to inhibit Complex III
-
Port D: An uncoupler like FCCP can be used in other experimental designs to measure maximal respiration.[12]
-
-
Calibrate the Seahorse XF Analyzer and place the cell plate in the instrument.
-
Run the assay, measuring the oxygen consumption rate (OCR) in real-time.
-
Analyze the data to determine basal respiration, ADP-stimulated respiration, and the degree of inhibition by Antimycin A. Mitochondrial respiration should be corrected by subtracting the rate that is insensitive to respiratory chain inhibitors like rotenone and Antimycin A.[10]
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.[3]
Materials:
-
Isolated mitochondria or cultured cells
-
Assay buffer
-
JC-1 staining solution
-
Antimycin A
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Prepare the isolated mitochondria or cells and suspend them in the assay buffer.
-
Treat the samples with various concentrations of Antimycin A for the desired duration. Include a vehicle control.
-
Add the JC-1 staining solution to each sample and incubate according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Measure the fluorescence using a plate reader or flow cytometer.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Visualizations
Caption: Mechanism of Antimycin A inhibition of the electron transport chain.
Caption: General workflow for experiments using Antimycin A with isolated mitochondria.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimycin A treatment decreases respiratory internal rotenone-insensitive NADH oxidation capacity in potato leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial isolation protocol [protocols.io]
- 9. Video: Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue [jove.com]
- 10. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Antimycin A3: Application Notes and Protocols for Ecosystem Studies
A Potent Tool for Fisheries Management and Ecosystem Research
Antimycin A3, a potent mitochondrial inhibitor, serves as a valuable piscicide in ecosystem studies, primarily for the control of invasive fish species and the restoration of native aquatic habitats. Its high toxicity to fish, coupled with a relatively lower toxicity to some non-target organisms and rapid degradation under specific environmental conditions, makes it a targeted and effective management tool. These application notes provide researchers, scientists, and drug development professionals with comprehensive data and detailed protocols for the safe and effective use of this compound in ecosystem studies.
Data Presentation
The efficacy of this compound as a piscicide is highly dependent on the target species, as well as various environmental factors. The following tables summarize key quantitative data regarding its toxicity and application.
Table 1: Toxicity of Antimycin A to Various Fish Species
| Family | Species | Common Name | 96-hour LC50 (µg/L) |
| Salmonidae | - | Trout | < 1.0[1][2] |
| Centrarchidae | - | Sunfish | 5 - 10[1][2] |
| Cyprinidae | - | Minnows & Carp | 0.6 - 10[1][2] |
| Ictaluridae | - | Catfish | 25 - 200[1][2] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms over a specified period.
Table 2: Comparative Toxicity of Antimycin A to Fish and Aquatic Invertebrates
| Organism Group | 24-hour HC20 (µg/L) |
| Fish | 0.088[1][3] |
| Aquatic Invertebrates | 15.35[1][3] |
HC20 (Hazard Concentration 20): The concentration at which 20% of the species are predicted to be affected. This data highlights that fish are approximately 174-fold more sensitive to Antimycin A than aquatic invertebrates in short-term exposures.[1][3]
Table 3: Factors Influencing Antimycin A Efficacy and Degradation
| Factor | Influence | Notes |
| pH | Higher pH increases degradation rate.[2] | More stable and persistent at pH 5-8.[4] |
| Temperature | Higher temperature increases degradation rate and toxicity.[2] | More active in warmer water.[4] |
| Water Hardness | Slightly more active in soft water.[4] | - |
| Turbidity | Active in both clear and turbid waters.[4] | - |
| Sunlight | Can contribute to degradation. | - |
Experimental Protocols
The following protocols are synthesized from established field manuals and research publications for the application of this compound (commonly formulated as Fintrol®) as a piscicide in ecosystem studies.[5][6]
Pre-Application Site Assessment and Planning
-
Define Objectives: Clearly state the goals of the treatment (e.g., eradication of a specific invasive species, restoration of a native fishery).
-
Site Characterization:
-
Map the treatment area, including all water bodies, inflows, and outflows.
-
Measure water volume, flow rates, and depth profiles.
-
Conduct a comprehensive biological survey to identify all fish species and non-target organisms present.
-
Collect baseline water quality data, including pH, temperature, and hardness.
-
-
Determine Application Concentration:
-
Based on the target species' sensitivity (see Table 1) and water quality parameters, determine the appropriate concentration of Antimycin A. Typical concentrations for fish removal range from 5 to 10 parts per billion (ppb).[1]
-
Conduct on-site bioassays with target and non-target species in caged enclosures to confirm the effective concentration and exposure time.
-
-
Develop a Safety and Emergency Response Plan:
-
Outline procedures for handling and storing the piscicide.
-
Establish protocols for personal protective equipment (PPE) use.
-
Define spill containment and cleanup procedures.
-
-
Obtain Necessary Permits: Secure all required federal, state, and local permits for the application of a registered piscicide.
Application Procedure
-
Personnel and Equipment:
-
Ensure all personnel are trained in the safe handling and application of Antimycin A.
-
Use appropriate application equipment, such as drip stations for flowing water or boat-mounted sprayers for lentic systems.
-
-
Preparation of Antimycin A Solution:
-
Fintrol® is a two-part formulation that must be mixed according to the manufacturer's instructions immediately before application.
-
-
Application:
-
For stream treatments, use drip stations to apply the piscicide at a constant rate to achieve the target concentration throughout the treatment reach.
-
For lakes or ponds, apply the solution evenly over the surface, often using a boat-mounted sprayer.
-
Monitor the concentration of Antimycin A in the water during the application to ensure the target concentration is maintained.
-
-
Detoxification (for flowing water):
-
Establish a detoxification station at the downstream end of the treatment area.
-
Apply a neutralizing agent, such as potassium permanganate, to deactivate the Antimycin A and prevent impacts on downstream, non-target areas.[4]
-
Post-Application Monitoring
-
Efficacy Assessment:
-
Conduct post-treatment surveys (e.g., electrofishing, netting) to determine the effectiveness of the fish removal.
-
Monitor caged fish placed within the treatment area to confirm mortality.
-
-
Non-Target Organism Monitoring:
-
Monitor populations of aquatic invertebrates and other non-target species to assess any unintended impacts.
-
-
Water Quality Monitoring:
-
Continue to monitor water quality parameters post-treatment.
-
Analyze water samples to confirm the degradation and dissipation of Antimycin A.
-
-
Reporting:
-
Document all aspects of the treatment, including planning, application, and monitoring results, in a comprehensive report.
-
Mandatory Visualizations
Signaling Pathway of this compound's Toxic Action
Caption: Mechanism of this compound toxicity in fish.
Experimental Workflow for Piscicide Application in Ecosystem Studies
Caption: Workflow for this compound application in ecosystem studies.
References
- 1. reabic.net [reabic.net]
- 2. mdpi.com [mdpi.com]
- 3. Antimycin A species sensitivity distribution: Perspectives for non-indigenous fish control | U.S. Geological Survey [usgs.gov]
- 4. Laboratory studies on antimycin A as a fish toxicant | U.S. Geological Survey [usgs.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. A Field Manual for the Use of Antimycin A for Restoration of Native Fish Populations — Invasive Species Corporation [invasivespeciescorporation.com]
Investigating Bcl-2 Anti-Apoptotic Protein Inhibition with Antimycin A3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy. Overexpression of anti-apoptotic Bcl-2 proteins, such as Bcl-2 and Bcl-xL, is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[1] Antimycin A3, a member of the antimycin A complex of antibiotics, has emerged as a valuable tool for investigating the inhibition of these anti-apoptotic proteins.
Antimycin A acts as a Bcl-2 inhibitor by mimicking the pro-apoptotic BH3-only proteins.[2] Computational docking studies have shown that antimycin A interacts with the BH3-binding hydrophobic groove of Bcl-xL and Bcl-2.[2] This interaction competitively inhibits the binding of pro-apoptotic proteins like Bak, leading to mitochondrial dysfunction, the release of pro-apoptotic factors, and ultimately, apoptosis.[2] A derivative, 2-methoxy this compound, has been developed which retains its pro-apoptotic activity against cells with high Bcl-xL expression while exhibiting reduced inhibition of cellular respiration, making it a more specific tool for studying Bcl-2 family inhibition. This document provides detailed application notes and protocols for utilizing this compound in the investigation of Bcl-2 anti-apoptotic protein inhibition.
Data Presentation
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of Antimycin A and its derivatives against Bcl-2 family proteins and various cell lines.
Table 1: Binding Affinities of Antimycin A for Bcl-2 Family Proteins
| Compound | Target Protein | Affinity Constant (Kᵢ) | Dissociation Constant (KᏧ) |
| Antimycin A | Bcl-2 | 9 µM | - |
| Antimycin A | Recombinant hBcl-2Δ22 | - | 0.82 µM[3] |
| 2-methoxy Antimycin A | Bcl-2 | < 1 nM (Kᵢ) | - |
| 2-methoxy Antimycin A | Bcl-xL | < 1 µM (Kᵢ) | - |
Table 2: Cytotoxicity and Inhibitory Concentrations of this compound and its Analogues
| Compound | Cell Line | Assay | IC₅₀ Value |
| This compound | Isolated rat liver mitochondria | Mitochondrial Respiration | 38 nM[3] |
| Antimycin A | Human pulmonary adenocarcinoma (A549) | Apoptosis Induction | Induces ~17% apoptosis at 50 µM[4] |
| Open-chain analogue of this compound | Laryngeal Cancer (HEP-2) | MTT Assay | >100 µM |
| Dihydroxylated open-chain analogues of this compound | Laryngeal Cancer (HEP-2) | MTT Assay | 59.3 µM and 84.8 µM |
| Open-chain analogues of this compound | Colorectal Cancer (HCT-116) | MTT Assay | 35.0 - 47.0 µM[5] |
Signaling Pathway and Experimental Workflow
This compound-Induced Apoptosis via Bcl-2 Inhibition
Caption: this compound binds to the BH3 groove of Bcl-2, leading to apoptosis.
Experimental Workflow for Investigating Bcl-2 Inhibition
Caption: Workflow for studying this compound's effect on Bcl-2 inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a vehicle control) for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This protocol assesses changes in mitochondrial membrane potential, a key indicator of apoptosis, using the JC-1 fluorescent probe.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates or black-walled 96-well plates
-
JC-1 reagent
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the previous protocols. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: After treatment, remove the medium and wash the cells once with PBS. Add fresh medium containing JC-1 (typically 1-10 µM) to each well.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates in mitochondria), while apoptotic cells will show green fluorescence (JC-1 monomers in the cytoplasm).
-
Microplate Reader: Measure the fluorescence intensity at both ~590 nm (red) and ~530 nm (green). The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
-
References
- 1. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Antimycin A3 insolubility in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Antimycin A3, with a specific focus on overcoming its insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
This compound is a lipophilic molecule with inherently poor solubility in aqueous solutions.[1][2] Direct dissolution in buffers like PBS or cell culture media will likely result in precipitation or the formation of a suspension rather than a true solution. To achieve a homogenous solution for experimental use, it is essential to first dissolve this compound in an appropriate organic solvent to create a concentrated stock solution.
Q2: What are the recommended organic solvents for preparing an this compound stock solution?
This compound is soluble in several organic solvents. The most commonly used and recommended solvents are Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[3][4] It is also soluble in methanol (B129727) and Dimethylformamide (DMF).[2][3][4][5] When preparing stock solutions for cell culture experiments, DMSO is a frequent choice.
Q3: How should I prepare a concentrated stock solution of this compound?
To prepare a stock solution, dissolve the lyophilized this compound powder in your chosen organic solvent. For example, to create a 15 mM stock solution, you can reconstitute 10 mg of this compound powder in 1.2 mL of DMSO.[6] It is crucial to ensure the powder is completely dissolved by vortexing or gentle agitation.
Q4: I've prepared a stock solution in DMSO, but it precipitates when I add it to my aqueous experimental buffer. What can I do to prevent this?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is insoluble. Here are several troubleshooting steps to prevent precipitation:
-
High-Concentration Stock: Prepare a highly concentrated stock solution in your organic solvent. This minimizes the volume of organic solvent added to your aqueous buffer, reducing the chances of precipitation.
-
Serial Dilution: Instead of adding the concentrated stock directly to your final volume of aqueous buffer, perform one or more intermediate dilutions in the buffer.
-
Pre-warm the Aqueous Buffer: Warming your buffer (e.g., to 37°C for cell culture media) can help maintain the solubility of this compound during dilution.[6]
-
Dropwise Addition and Mixing: Add the this compound stock solution (or intermediate dilution) to the aqueous buffer slowly, drop by drop, while gently vortexing or swirling the buffer. This facilitates rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.
-
Final Solvent Concentration: Be mindful of the final concentration of the organic solvent in your experimental setup. High concentrations of DMSO or ethanol can be toxic to cells. It is generally recommended to keep the final concentration of DMSO below 0.5%.
Q5: What is the stability and proper storage for this compound solutions?
Lyophilized this compound is stable for at least four years when stored at -20°C.[5] Once dissolved in an organic solvent, the stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C. Under these conditions, the solution is stable for at least three months.[6]
Quantitative Data: Solubility of Antimycin A Complex
The following table summarizes the reported solubility of the Antimycin A complex in various solvents. Note that "Antimycin A" is often a mixture of closely related congeners, including this compound.
| Solvent | Concentration |
| 95% Ethanol | 50 mg/mL |
| DMSO | 2 mg/mL to 35 mg/mL |
| Methanol | Soluble (qualitative) |
| Dimethylformamide (DMF) | Soluble (qualitative) |
| Ether | Freely Soluble (qualitative) |
| Acetone | Freely Soluble (qualitative) |
| Chloroform | Freely Soluble (qualitative) |
| Water | Insoluble |
Data sourced from BenchChem Technical Guide.[1]
Experimental Protocols
Protocol for Preparing a Working Solution of this compound in an Aqueous Buffer
This protocol provides a general guideline for preparing a working solution of this compound in an aqueous buffer, such as cell culture medium, for in vitro experiments.
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile DMSO or 100% Ethanol
-
Sterile microcentrifuge tubes
-
Aqueous buffer (e.g., cell culture medium), pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO or ethanol to achieve a high-concentration stock (e.g., 10-20 mM).
-
Ensure the compound is fully dissolved by vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Prepare the Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the aqueous buffer to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed buffer to reach the final desired concentration. For example, if your stock is 10 mM and you need a 10 µM working solution, you can first make a 1:100 intermediate dilution (to 100 µM) and then a 1:10 final dilution.
-
When adding the this compound solution to the aqueous buffer, add it dropwise while gently swirling the tube or plate to ensure rapid and uniform mixing.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Visualizations
Troubleshooting Workflow for this compound Insolubility
Caption: Troubleshooting decision tree for this compound precipitation.
This compound Mechanism of Action: Inhibition of Mitochondrial Complex III
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. Common Cell Culture Problems: Precipitates [merckmillipore.com]
- 3. toku-e.com [toku-e.com]
- 4. sciencebuddies.org [sciencebuddies.org]
- 5. cellculturedish.com [cellculturedish.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Antimycin A3 Concentration for Maximal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Antimycin A3 for maximal inhibition of mitochondrial respiration. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the mitochondrial electron transport chain.[1][2] It specifically binds to the Qi site of Complex III (cytochrome c reductase), which blocks the transfer of electrons from coenzyme Q to cytochrome c.[3] This inhibition disrupts the Q-cycle, leading to a halt in cellular respiration and a decrease in ATP synthesis.[4][5] A significant consequence of this blockage is the increased production of reactive oxygen species (ROS), such as superoxide.[4][5]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Based on available data, a broad starting range of 10 nM to 50 µM is recommended for initial dose-response experiments.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as DMSO and ethanol. To prepare a stock solution, dissolve the compound in 100% anhydrous DMSO to a concentration of 10-15 mM.[4] It is advisable to prepare single-use aliquots to minimize freeze-thaw cycles and store them at -20°C, protected from light. When preparing working solutions, dilute the stock in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).
Q4: What are the known off-target effects of this compound?
While this compound is a relatively specific inhibitor of mitochondrial Complex III, potential off-target effects have been reported. In plant cells, Antimycin A can inhibit photosystem II, though this compound is considered more specific for inhibiting cyclic electron flow around photosystem I.[6][7] Additionally, Antimycin A has been shown to interact with anti-apoptotic proteins of the Bcl-2 family, such as Bcl-xL, which can influence apoptosis independently of its effect on respiration.[7]
Data Presentation: this compound Efficacy
The following table summarizes the effective concentrations and IC50 values of Antimycin A and A3 across various experimental systems. Note that IC50 values can vary significantly based on the cell line, assay conditions, and incubation time.
| Compound | Cell Line/System | Assay | Effective Concentration / IC50 | Reference |
| This compound | Isolated rat liver mitochondria | Mitochondrial Respiration | IC50 = 38 nM | [1] |
| Antimycin A | HCT-116 (colorectal cancer) | Cell Proliferation | IC50 = 29 µg/mL | [8] |
| Antimycin A | A549 (lung adenocarcinoma) | Cell Growth Inhibition | 2-100 µM (significant inhibition) | [9] |
| Antimycin A | 3T3-L1 (adipocytes) | Inhibition of Differentiation | 20 nM | |
| Antimycin A | As4.1 (juxtaglomerular cells) | Apoptosis Induction | Not specified | [10] |
| Antimycin A | PC12 (neuronal cells) | Apoptosis Induction | Not specified | [11] |
| This compound | HEK 293 (human embryonic kidney) | Cell Proliferation | IC50 = 33.2 µM | [2] |
| This compound | Vero (monkey kidney epithelial) | Cell Proliferation | IC50 = 26.1 µM | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on your specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase during treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of this compound Dilutions: On the day of the experiment, prepare a series of two-fold serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve a range of final concentrations (e.g., 10 nM to 100 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Cell Treatment: Carefully remove the existing culture medium from the cells. Add 100 µL of the medium containing the various concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Mitochondrial Respiration using the Seahorse XF Mito Stress Test
This protocol provides a framework for evaluating the effect of this compound on mitochondrial function in real-time.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, and a mixture of Rotenone and this compound (often available as a kit)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: On the day of the assay, remove the cell culture medium, wash the cells once with the prepared Seahorse XF assay medium, and then add the final volume of assay medium to each well. Incubate the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
Inhibitor Loading: Prepare stock solutions of oligomycin, FCCP, and a rotenone/Antimycin A3 mixture in the assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
Assay Execution: Place the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with your cell plate and initiate the Mito Stress Test.
-
Data Analysis: After the run, normalize the oxygen consumption rate (OCR) data to cell number or protein concentration. Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimycin A, but not this compound or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Antimycin A3 in Cellular Assays
Welcome to the technical support center for Antimycin A3. This resource is for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of Antimycin A?
Antimycin A is a well-characterized inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it binds to the Qi site of Complex III (cytochrome bc1 complex), blocking the transfer of electrons from cytochrome b to cytochrome c1.[1] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[1][2]
Q2: What are the major off-target effects of Antimycin A observed in cellular assays?
Beyond its primary role as a Complex III inhibitor, Antimycin A can induce several off-target effects that can confound experimental results. The most significant of these include:
-
Induction of Apoptosis: Antimycin A is a potent inducer of apoptosis in a variety of cell lines.[3][4] This can occur through both caspase-dependent and -independent pathways.
-
Interaction with Bcl-2 Family Proteins: Antimycin A can directly interact with anti-apoptotic Bcl-2 family proteins, such as Bcl-xL and Bcl-2.[5][6] This interaction can inhibit their pro-survival function, contributing to apoptosis.
-
Inhibition of Autophagy: Antimycin A has been shown to inhibit autophagy, a cellular process for degrading and recycling cellular components.[7][8] This effect appears to be dependent on its inhibition of mitochondrial Complex III.[7][8]
-
Alterations in Cellular Signaling: The increase in ROS and disruption of cellular energy homeostasis caused by Antimycin A can lead to the modulation of various signaling pathways, including those involved in cell stress and survival.[4][9]
Q3: At what concentrations are off-target effects of Antimycin A typically observed?
The concentration at which off-target effects become prominent can vary significantly depending on the cell type, exposure time, and the specific endpoint being measured. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental system.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cell death in my assay.
-
Possible Cause: You may be observing Antimycin A-induced apoptosis, which is a known off-target effect.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Determine the IC50 value for cytotoxicity in your specific cell line and the kinetics of cell death. This will help you identify a concentration and time point where the on-target effect is maximal with minimal cytotoxicity.
-
Assess Apoptosis Markers: Use techniques like Annexin V/PI staining, caspase activity assays, or Western blotting for cleaved PARP to confirm if the observed cell death is apoptotic.
-
Consider a Different Complex III Inhibitor: If apoptosis is a confounding factor, consider using another Complex III inhibitor, such as Myxothiazol, which may have a different off-target profile.[7]
-
Issue 2: My results suggest Antimycin A is directly affecting a signaling pathway unrelated to mitochondrial respiration.
-
Possible Cause: Antimycin A's interaction with Bcl-2 family proteins or the induction of ROS can activate various signaling cascades.
-
Troubleshooting Steps:
-
Investigate Bcl-2 Interaction: If your pathway of interest involves Bcl-2 family proteins, consider performing co-immunoprecipitation or cellular thermal shift assays to determine if Antimycin A is directly binding to these proteins in your system.
-
Measure ROS Production: Quantify mitochondrial ROS levels using a fluorescent probe like MitoSOX Red. If ROS levels are significantly elevated, consider co-treatment with an antioxidant to see if it rescues the observed phenotype.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of Antimycin A with another Complex III inhibitor that has a different chemical structure to help distinguish between on-target and off-target effects.
-
Issue 3: I am studying autophagy, and Antimycin A is giving contradictory results.
-
Possible Cause: Antimycin A can inhibit autophagy, which may interfere with your experimental observations if you are expecting it to induce autophagy through mitochondrial stress.[7][8]
-
Troubleshooting Steps:
-
Perform an Autophagic Flux Assay: A static measurement of LC3-II levels can be misleading. An autophagic flux assay, which measures the degradation of LC3-II in the presence of lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine), will provide a more accurate assessment of autophagic activity.
-
Use a Positive Control for Autophagy Induction: Treat your cells with a known autophagy inducer, such as Rapamycin or starvation, to ensure your assay is working correctly.
-
Consider Alternative Methods to Modulate Mitochondrial Function: If the goal is to study the interplay between mitochondrial dysfunction and autophagy, consider using other mitochondrial stressors that do not directly inhibit the autophagic machinery.
-
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value | Reference |
| HCT-116 | Cell Proliferation | IC50 | 29 µg/mL | [4] |
| ARPE-19 | Cell Viability (MTT) | ~57% viability at 20 µM | 20 µM | [10] |
| hRPE | Cell Viability (MTT) | ~64% viability at 20 µM | 20 µM | [10] |
| As4.1 | Apoptosis | Sub-G1 DNA content | Concentration-dependent increase | [3] |
| HL-60 | Apoptosis | DNA fragmentation | Time-dependent increase |
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
Antimycin A
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat cells with the desired concentrations of Antimycin A for the appropriate duration. Include untreated and vehicle-treated controls.
-
Cell Harvesting:
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based).
-
Suspension cells: Collect cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Gating:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
-
Protocol 2: Measurement of Mitochondrial ROS using MitoSOX Red
This protocol quantifies mitochondrial superoxide (B77818) production.
Materials:
-
Cells of interest
-
Antimycin A
-
MitoSOX Red mitochondrial superoxide indicator
-
Hank's Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Cell Treatment: Treat cells with the desired concentrations of Antimycin A for the appropriate duration.
-
Probe Loading:
-
Wash cells twice with pre-warmed HBSS.
-
Incubate cells with 5 µM MitoSOX Red in HBSS for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Wash cells twice with pre-warmed HBSS.
-
Fluorescence Measurement:
-
Add pre-warmed HBSS to each well.
-
Measure fluorescence using a plate reader (Excitation: ~510 nm, Emission: ~580 nm) or visualize using a fluorescence microscope.
-
The fluorescence intensity is proportional to the level of mitochondrial superoxide.
-
Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins
This protocol allows for the detection of changes in the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.
Materials:
-
Cells of interest
-
Antimycin A
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bcl-xL, Bax, Bak, etc.
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with Antimycin A, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Troubleshooting workflow for Antimycin A off-target effects.
Caption: Signaling pathways of Antimycin A-induced apoptosis.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
References
- 1. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 2. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Antiapoptotic BCL-XL, BCL-2, and MCL-1 Proteins by Small Molecule Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimycin A-induced mitochondrial dysfunction regulates inflammasome signaling in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mitochondrial Respiration Assays
This technical support guide addresses potential reasons why Antimycin A3 may not be inhibiting mitochondrial respiration in your experiments and provides comprehensive troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Antimycin A?
Antimycin A is a potent inhibitor of the mitochondrial electron transport chain (ETC). It specifically targets Complex III, also known as the cytochrome bc1 complex.[1] By binding to the Qi site on the cytochrome b subunit of Complex III, Antimycin A blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1.[1][2] This blockage halts the electron flow through the ETC, leading to a collapse of the mitochondrial membrane potential, a decrease in ATP production, and an increase in the generation of reactive oxygen species (ROS).[1][2]
Q2: Is this compound expected to inhibit mitochondrial respiration?
The inhibitory activity of this compound on mitochondrial respiration can be variable and depends on its specific form and the experimental context. Commercially available "Antimycin A" is often a mixture of several related compounds, including Antimycin A1, A2, A3, and A4.[3] While the Antimycin A complex is a known mitochondrial inhibitor, some research suggests that this compound may have a higher specificity for other biological systems, such as the cyclic electron flow around photosystem I (CEF-PSI) in plants, with less pronounced effects on mitochondrial respiration.[4][5] However, a synthetic, unnatural form of this compound has been shown to inhibit mitochondrial respiration in rat liver mitochondria.[6] Therefore, the efficacy of a specific batch of this compound as a mitochondrial inhibitor is not guaranteed.
Q3: What are the key structural features of Antimycin A required for its inhibitory activity?
Structure-activity relationship studies have highlighted the importance of several molecular features for the inhibitory action of Antimycin A. The N-formylamino-salicylamide group is crucial for binding specificity.[6] Specifically, the presence and proper conformation of the 3-formylamino group and the phenolic hydroxyl group are essential for a tight fit to the binding domain on Complex III.[7] Modifications to these groups can significantly impact the inhibitory potency of the molecule.[2]
Troubleshooting Guide: Why is this compound Not Inhibiting Mitochondrial Respiration?
If you are observing a lack of inhibition with this compound in your mitochondrial respiration assay, consider the following potential causes and troubleshooting steps.
Category 1: Compound-Related Issues
| Potential Problem | Recommended Action |
| Specificity of this compound | Be aware that your specific batch of this compound may have lower potency against mitochondrial Complex III compared to other Antimycin A congeners or the Antimycin A complex.[4][5] Consider using a different inhibitor, such as the Antimycin A mixture or Myxothiazol, to confirm the expected inhibitory effect on Complex III.[4][5] |
| Compound Degradation | Antimycin A is sensitive to light and can degrade over time. Store the compound, both in solid form and in solution, at -20°C and protected from light.[3][8] Use a fresh aliquot or a new vial of the compound to rule out degradation. |
| Incorrect Concentration | The optimal concentration for inhibition can vary between cell types and experimental conditions.[9] Perform a dose-response titration to determine the effective concentration of this compound for your specific system. Typical final concentrations for Antimycin A in mitochondrial assays are in the sub-micromolar to low micromolar range.[9] |
| Poor Solubility | Antimycin A has poor solubility in aqueous solutions but is soluble in organic solvents like ethanol (B145695), DMSO, and acetone.[3][10][11] Ensure the compound is fully dissolved in the stock solution. Gentle warming to 37°C or brief sonication can aid dissolution.[9] Visually inspect the stock solution for any precipitate. |
| Solvent Issues | The final concentration of the solvent (e.g., DMSO, ethanol) in the assay should be consistent across all conditions and kept at a non-inhibitory level (typically <0.5%). Prepare a vehicle control to assess any effects of the solvent on mitochondrial respiration.[9] Some sources suggest that Antimycin A is better dissolved in ethanol than DMSO for mitochondrial assays.[12] |
Category 2: Experimental Setup and Protocol
| Potential Problem | Recommended Action |
| Assay Sensitivity | To increase the sensitivity of spectrophotometric assays measuring cytochrome c reduction, consider adding EDTA to the assay buffer.[12] |
| Mitochondrial Integrity | Ensure that the isolated mitochondria are intact and functional. Poor mitochondrial quality can lead to unreliable results. Perform quality control checks, such as measuring the respiratory control ratio (RCR). |
| Incorrect Assay Conditions | For assays using isolated mitochondria, ensure that inhibitors of other complexes are used correctly. For example, when measuring Complex III activity, Complex IV should be blocked (e.g., with potassium cyanide or sodium azide) to prevent the re-oxidation of cytochrome c.[12] |
| Cell Permeabilization | If using whole cells, ensure that the cell membrane is adequately permeabilized (e.g., with digitonin) to allow this compound access to the mitochondria.[12] |
| Instrument and Reagent Issues | Verify the proper functioning of your oxygen sensing instrument (e.g., Seahorse XF Analyzer, Oroboros O2k). Ensure all other reagents in your assay are fresh and correctly prepared. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of Antimycin A can vary depending on the specific analog and the biological system being tested.
| Compound | Target | System | Reported Effective Concentration/IC50 |
| Antimycin A1 | Rhizoctonia solani | Fungal Pathogen | EC50 = 1.25 µg/mL |
| Antimycin A | Complex III | C2C12 Myotubes | 3.125 - 50 µM (used to induce dysfunction)[13] |
| Antimycin A | Complex III | Human RPE cells | 20 µM (used to induce damage)[14] |
| Antimycin A | Complex III | Isolated Mitochondria | 0.5 µM (typical final concentration)[9] |
Experimental Protocols
Protocol: Measuring Mitochondrial Respiration in Isolated Mitochondria
This protocol provides a general framework for assessing the inhibitory effect of this compound on mitochondrial respiration using an oxygen electrode.
-
Mitochondria Isolation: Isolate mitochondria from your tissue or cell source using standard differential centrifugation methods.
-
Respirometry Setup: Calibrate the oxygen electrode system according to the manufacturer's instructions. Use a suitable respiration buffer (e.g., MiR05).
-
Baseline Respiration: Add a known amount of isolated mitochondria to the chamber and record the baseline oxygen consumption rate.
-
Substrate Addition: Initiate electron transport by adding a substrate for a specific complex (e.g., pyruvate/malate for Complex I, succinate (B1194679) for Complex II).
-
State 3 Respiration: Induce active respiration (State 3) by adding a limited amount of ADP.
-
Inhibitor Addition: Once a stable State 3 respiration rate is established, inject the desired concentration of this compound (or a vehicle control) into the chamber.
-
Data Recording and Analysis: Continuously record the oxygen concentration. A successful inhibition will be observed as a sharp decrease in the oxygen consumption rate. Calculate the respiratory rates before and after the addition of the inhibitor.
Visualizations
Signaling Pathway: Antimycin A Inhibition of Mitochondrial Complex III
Caption: Mechanism of this compound inhibition at Complex III.
Experimental Workflow: Troubleshooting Lack of Inhibition
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural factors of antimycin A molecule required for inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. study.com [study.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Secondary Effects of High Concentrations of Antimycin A in Chloroplasts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of high concentrations of Antimycin A in chloroplast-related experiments.
Frequently Asked Questions (FAQs)
Q1: Why are high concentrations of Antimycin A required to inhibit cyclic electron flow (CEF) in chloroplasts?
A1: The concentrations of Antimycin A needed to inhibit Photosystem I (PSI) cyclic electron transport are 10 to 100 times higher than those required to inhibit respiratory electron transport in mitochondria.[1] This is because Antimycin A does not bind to the corresponding site on the cytochrome b₆f complex in chloroplasts as it does in the mitochondrial cytochrome bc₁ complex.[1] The exact inhibitory site in the context of PSI cyclic electron transport is thought to be within the PGR5-PGRL1 protein complex.[1]
Q2: What are the primary secondary effects of high concentrations of Antimycin A in chloroplasts?
A2: High concentrations of Antimycin A are known to cause several secondary effects, including:
-
Impact on Non-Photochemical Quenching (NPQ): A significant secondary effect is the alteration of NPQ of chlorophyll (B73375) fluorescence.[1]
-
Direct Effects on Photosystem II (PSII): Antimycin A can directly affect the acceptor side of PSII, inhibiting electron transport within PSII.[2] This can lead to severe photoinhibition, especially when used in conjunction with Q B-site binding inhibitors.[2]
-
Alteration of Cytochrome b₅₅₉ Redox State: It can transform the high potential form of cytochrome b₅₅₉ to lower potential forms, making it susceptible to oxidation by molecular oxygen.[3]
-
Inhibition of Cyclic Electron Flow within PSII (CEF-PSII): Antimycin A has been shown to inhibit the cyclic electron flow that occurs via cytochrome b₅₅₉ within PSII.[3]
-
Non-photochemical Reduction of the Plastoquinone (B1678516) (PQ) Pool: An Antimycin A-sensitive pathway, independent of PGR5, can trigger the non-photochemical reduction of the PQ pool, which in turn affects state transitions.[4]
Q3: Is Antimycin A a specific inhibitor for PGR5-dependent cyclic electron flow?
A3: While Antimycin A is widely used as an inhibitor of the PGR5-dependent CEF pathway, its specificity is questionable, especially at the high concentrations required for effective inhibition in chloroplasts.[2] The numerous secondary effects on PSII and other pathways necessitate caution when interpreting experimental results.[2][3] For more specific inhibition of PGR5-dependent CEF with fewer notable effects on PSII, the compound AA3, a component of the Antimycin A complex, has been proposed as a better alternative.[2]
Q4: Can Antimycin A affect mitochondrial respiration in plant cells during photosynthesis experiments?
A4: Yes, Antimycin A is a potent inhibitor of the mitochondrial cytochrome bc₁ complex.[5] In physiological experiments using whole leaves, the inhibition of mitochondrial electron transport can interfere with photosynthetic electron transport, making it difficult to isolate the effects on chloroplasts alone.[1][5] It is crucial to use appropriate controls, such as the mitochondrial inhibitor myxothiazol, to differentiate between chloroplastic and mitochondrial effects.[5]
Troubleshooting Guides
Problem 1: Unexpected decrease in PSII efficiency (Fv/Fm) and increased photoinhibition after Antimycin A treatment.
-
Possible Cause: High concentrations of Antimycin A directly inhibit electron transport on the acceptor side of PSII and can enhance photoinhibition.[2][3] This effect is exacerbated in the presence of other PSII inhibitors that bind to the Q B site.[2]
-
Troubleshooting Steps:
-
Lower Antimycin A Concentration: Determine the minimal concentration of Antimycin A required to inhibit CEF in your experimental system to minimize direct effects on PSII.
-
Use a More Specific Inhibitor: Consider using AA3, which has been shown to inhibit PGR5-dependent CEF with fewer side effects on PSII.[2]
-
Control for PSII Inhibition: Measure Q A⁻ reoxidation kinetics to directly assess the impact of Antimycin A on PSII electron transport in your samples.[2]
-
Avoid Co-application with Q B-site Inhibitors: If possible, design experiments to avoid the simultaneous use of Antimycin A and herbicides that bind to the Q B site.
-
Problem 2: Anomalous changes in non-photochemical quenching (NPQ) that do not correlate with the expected inhibition of CEF.
-
Possible Cause: Antimycin A has a known secondary effect on NPQ.[1] Additionally, its influence on the non-photochemical reduction of the PQ pool can trigger state transitions, which will also affect chlorophyll fluorescence quenching.[4]
-
Troubleshooting Steps:
-
Deconvolute NPQ Components: Use protocols that can differentiate between the different components of NPQ (e.g., energy-dependent quenching (qE), state transitions (qT), and photoinhibition (qI)).
-
Monitor State Transitions: Measure 77K chlorophyll fluorescence emission spectra to directly observe changes in the association of the light-harvesting complex II (LHCII) with PSI and PSII.
-
Assess PQ Pool Redox State: Measure the redox state of the PQ pool in the dark and under illumination to determine if non-photochemical reduction is occurring.
-
Problem 3: Inconsistent or strain-dependent effects of Antimycin A in algal cultures.
-
Possible Cause: The effects of Antimycin A can vary between different species and even strains of algae. For instance, in one strain of Chlamydomonas reinhardtii (137c), Antimycin A did not inhibit CEF but instead induced a rapid reduction of plastoquinone in the dark.[6][7]
-
Troubleshooting Steps:
-
Thorough Strain Characterization: Before extensive experimentation, characterize the response of your specific algal strain to a range of Antimycin A concentrations.
-
Use Multiple Probes: Do not rely solely on one method to assess CEF. Combine techniques like P700 absorbance measurements and chlorophyll fluorescence to get a more complete picture.
-
Comparative Studies: If possible, compare the effects of Antimycin A in your strain of interest with a well-characterized reference strain (e.g., Chlamydomonas reinhardtii cc406, where it does inhibit CEF).[6]
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations of Antimycin A and Related Compounds
| Compound | Target Pathway | Organism/System | Effective Concentration | Reference |
| Antimycin A | Cyclic Electron Flow (PGR5-dependent) | Ruptured Spinach Chloroplasts | 5-10 µM | [1] |
| Antimycin A | Photosynthesis (inhibition in ndhB⁻ mutant) | Tobacco Leaf Discs | 5 µM | [5] |
| Antimycin A-like 1 (AAL1) | Cyclic Electron Flow (PGR5-dependent) | Ruptured Spinach Chloroplasts | 0.5 µM | [1] |
| Antimycin A-like 2 (AAL2) | Cyclic Electron Flow (PGR5-dependent) | Ruptured Spinach Chloroplasts | 1 µM | [1] |
| Myxothiazol | Mitochondrial Cytochrome bc₁ Complex | Tobacco Leaf Discs | 10 µM | [5] |
Experimental Protocols
Protocol 1: Measurement of Ferredoxin-Dependent Plastoquinone Reduction in Ruptured Chloroplasts
This protocol is used to assess the inhibitory effect of compounds on PSI cyclic electron flow.
-
Chloroplast Isolation: Isolate intact chloroplasts from the source material (e.g., spinach leaves) using standard differential centrifugation techniques. Subsequently, rupture the chloroplasts by osmotic shock to expose the thylakoid membranes.
-
Reaction Mixture: Prepare a reaction mixture containing the ruptured chloroplasts, a suitable buffer, ferredoxin (Fd), and an electron donor system for PSI (e.g., ascorbate (B8700270) and DCPIP).
-
Inhibitor Treatment: Add the desired concentration of Antimycin A or other inhibitors to the reaction mixture and incubate for a specific period.
-
Measurement: Monitor the reduction of plastoquinone (PQ) by measuring the increase in chlorophyll fluorescence. The reduction of PQ leads to the closure of PSII reaction centers, causing an increase in fluorescence.
-
Data Analysis: Normalize the fluorescence levels against the initial fluorescence (Fo) and the maximum fluorescence (Fm) to calculate the relative PQ reduction.[1]
Protocol 2: Analysis of Chlorophyll Fluorescence Quenching in Leaf Discs
This protocol allows for the in vivo assessment of the effects of Antimycin A on photosynthesis.
-
Sample Preparation: Cut leaf discs from the plant of interest and allow them to acclimate in the dark.
-
Inhibitor Infiltration: Infiltrate the leaf discs with a solution containing the desired concentration of Antimycin A or a control solution.
-
Fluorescence Measurement: Use a pulse-amplitude modulation (PAM) fluorometer to measure chlorophyll fluorescence parameters.
-
Induction Curve: Subject the leaf discs to a dark-to-light transition and record the fluorescence induction curve.
-
Quenching Analysis: Apply saturating light pulses during the induction to determine the photochemical quenching (qP) and non-photochemical quenching (qN) parameters.[5]
-
Data Analysis: Compare the qP and qN values between control and Antimycin A-treated samples to assess the impact on photosynthetic electron transport and photoprotective mechanisms.[5]
Visualizations
Caption: Primary and secondary effects of high Antimycin A concentrations in chloroplasts.
Caption: Troubleshooting workflow for experiments using high concentrations of Antimycin A.
References
- 1. Antimycin A-like molecules inhibit cyclic electron transport around photosystem I in ruptured chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Antimycin A inhibits cytochrome b559-mediated cyclic electron flow within photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimycin A sensitive pathway independent from PGR5 cyclic electron transfer triggers non-photochemical reduction of PQ pool and state transitions in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Sensitivity of Photosynthesis to Antimycin A Induced by Inactivation of the Chloroplast ndhB Gene. Evidence for a Participation of the NADH-Dehydrogenase Complex to Cyclic Electron Flow around Photosystem I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimycin A effect on the electron transport in chloroplasts of two Chlamydomonas reinhardtii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Understanding and Troubleshooting Batch-Dependent Variability of Antimycin A Effects on Photosystem II (PSII)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antimycin A in the context of Photosystem II (PSII) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges arising from the batch-dependent variability of Antimycin A and its off-target effects on PSII.
Frequently Asked Questions (FAQs)
Q1: What is Antimycin A and what is its primary use in photosynthesis research?
Antimycin A is widely used as an inhibitor in studies of photosynthesis and respiration.[1][2] In photosynthesis, it is commonly employed to inhibit the PROTON GRADIENT REGULATION 5 (PGR5)-dependent pathway of cyclic electron flow around photosystem I (CEF-PSI).[2][3][4]
Q2: I am observing inconsistent results with Antimycin A in my PSII experiments. Could this be due to batch-to-batch variation?
Yes, it is highly likely. The extent of Antimycin A's effects has been shown to be batch-dependent.[1][2][5] Commercial preparations of Antimycin A are often a mixture of different antimycin A congeners (e.g., A1, A2, A3, A4), and the proportion of these components can vary between batches from the same supplier.[5] This variability in composition is a significant source of experimental inconsistency.
Q3: Does Antimycin A have a direct effect on Photosystem II (PSII)?
Yes. While often used as a specific inhibitor for CEF-PSI, Antimycin A has been demonstrated to directly suppress the activity of PSII.[1][2][3][4] This is a critical consideration, as PSII is not involved in CEF-PSI, and these "secondary effects" are often overlooked.[3][4]
Q4: How does Antimycin A directly affect PSII?
Antimycin A directly impacts the acceptor side of PSII, leading to the inhibition of electron transport within the photosystem.[3][4] It has been shown to lower the redox potential of cytochrome b559, a key component of the PSII core complex.[3][6]
Q5: Can the use of Antimycin A lead to photoinhibition of PSII?
Yes. In the presence of QB-site binding inhibitors (like DCMU), treatment with Antimycin A can result in severe photodamage to PSII, even with single-turnover flashes of light.[3][4]
Q6: Are there more specific inhibitors I can use to study CEF-PSI without affecting PSII?
For inhibiting the PGR5-dependent CEF-PSI pathway, Antimycin A3 has been proposed as a more specific inhibitor with no notable effects on PSII.[1][2][3][4] To inhibit the mitochondrial respiratory chain's complex III, myxothiazol is a more specific alternative to the broad-spectrum Antimycin A.[1][2][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent inhibition of CEF-PSI across experiments. | Batch-dependent variability in the composition of your Antimycin A stock. | 1. Record the lot number of the Antimycin A used in each experiment. 2. If possible, obtain the certificate of analysis from the supplier to understand the composition of different batches. 3. Consider switching to the more specific inhibitor, this compound, for targeting PGR5-dependent CEF-PSI.[1][2][3][4] |
| Unexpected decrease in PSII activity (e.g., reduced Fv/Fm or oxygen evolution) after Antimycin A treatment. | Direct inhibitory effect of Antimycin A on PSII. | 1. Acknowledge and account for the direct impact of Antimycin A on PSII in your data interpretation. 2. Use control experiments with this compound to distinguish between effects on CEF-PSI and direct effects on PSII.[1][2] 3. Measure PSII activity in isolated PSII membranes or thylakoids to directly assess the inhibitor's impact. |
| Severe photoinhibition observed, especially when co-incubating with other inhibitors like DCMU. | Synergistic negative effect of Antimycin A and QB-site binding herbicides on PSII. | 1. Exercise caution when using Antimycin A in combination with other PSII inhibitors. 2. Reduce light intensity during incubation and measurement to minimize photodamage. 3. Consider alternative experimental designs that do not require the simultaneous use of these inhibitors. |
| Variability in the effective concentration of Antimycin A. | The different components of Antimycin A mixtures have varying potencies. | 1. Perform a dose-response curve for each new batch of Antimycin A to determine the optimal concentration for your specific experiment. 2. Be aware that higher concentrations of Antimycin A can have secondary effects, such as acting as an uncoupler.[9] |
Quantitative Data Summary
The composition of Antimycin A can vary significantly between batches, directly impacting its effects.
Table 1: Example of Batch-Dependent Composition of Antimycin A from the Same Supplier (Sigma-Aldrich, product number A8674) [5]
| Component | Lot Number: 125K4030 | Lot Number: 0000187236 |
| Antimycin A1 | 73% | 34% |
| Antimycin A2 | 19% | 17% |
| This compound | 5% | 34% |
| Antimycin A4 | 1% | 13% |
Experimental Protocols
Protocol 1: Measuring PSII Activity via Chlorophyll (B73375) a Fluorescence (Fv/Fm)
This protocol assesses the maximum quantum yield of PSII, which is a sensitive indicator of its functional state.
Materials:
-
Isolated thylakoid membranes or intact chloroplasts
-
Antimycin A (and/or this compound as a control) stock solution (in ethanol (B145695) or DMSO)
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂)
-
Pulse-Amplitude-Modulated (PAM) fluorometer
Procedure:
-
Resuspend thylakoid membranes or chloroplasts in the assay buffer to a final chlorophyll concentration of 10-20 µg/mL.
-
Add the desired concentration of Antimycin A (or this compound/vehicle control) to the suspension.
-
Incubate the samples in the dark for a specified period (e.g., 5-10 minutes).
-
Dark-adapt the samples for at least 15 minutes before measurement.
-
Measure the minimum fluorescence (F₀) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).
-
Calculate the maximum quantum yield of PSII as Fv/Fm = (Fₘ - F₀) / Fₘ.
Protocol 2: Measuring PSII-Dependent Oxygen Evolution
This method directly measures the water-splitting activity of PSII.
Materials:
-
Isolated thylakoid membranes
-
Assay buffer
-
Antimycin A (and/or this compound)
-
Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ)
-
Clark-type oxygen electrode or optode
Procedure:
-
Calibrate the oxygen electrode system.
-
Add the thylakoid suspension to the electrode chamber in the dark.
-
Add the artificial electron acceptor.
-
Add Antimycin A (or this compound/vehicle control) and incubate for a few minutes in the dark.
-
Illuminate the sample with a light source of known intensity.
-
Record the rate of oxygen evolution.
Visualizations
Signaling Pathways and Inhibitor Targets
Caption: Electron transport pathways and inhibitor targets.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for Antimycin A variability.
References
- 1. Antimycin A, but not this compound or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Antimycin A induces light hypersensitivity of PSII in the presence of quinone QB-site binding herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Antimycin A inhibits cytochrome b559-mediated cyclic electron flow within photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased Sensitivity of Photosynthesis to Antimycin A Induced by Inactivation of the Chloroplast ndhB Gene. Evidence for a Participation of the NADH-Dehydrogenase Complex to Cyclic Electron Flow around Photosystem I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased sensitivity of photosynthesis to antimycin A induced by inactivation of the chloroplast ndhB gene. Evidence for a participation of the NADH-dehydrogenase complex to cyclic electron flow around photosystem I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimycin A-like molecules inhibit cyclic electron transport around photosystem I in ruptured chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Antimycin A3-Induced Cytotoxicity in Non-Target Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you manage and minimize the cytotoxic effects of Antimycin A3 in non-target cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a potent inhibitor of the mitochondrial electron transport chain. It specifically binds to the Qi site of Complex III (cytochrome c reductase), blocking the transfer of electrons and disrupting cellular respiration. This inhibition leads to two major cytotoxic effects: a significant increase in the production of reactive oxygen species (ROS), leading to oxidative stress, and a decrease in ATP synthesis. The resulting mitochondrial dysfunction is a primary trigger for the intrinsic pathway of apoptosis, or programmed cell death.[1][2]
Q2: Why is this compound toxic to non-target cells, and how does this vary between cell types?
A2: this compound's mechanism of targeting a fundamental cellular process—mitochondrial respiration—makes it inherently toxic to most cell types that rely on oxidative phosphorylation for energy. However, the sensitivity of non-target cells to this compound can vary significantly. This variability is often linked to the cells' metabolic phenotype. For instance, cells that are highly dependent on mitochondrial respiration are more susceptible, while cells with a greater capacity for glycolysis may show more resistance. Furthermore, differences in endogenous antioxidant capacities can also influence a cell's ability to withstand this compound-induced oxidative stress.
Q3: What are the general strategies to mitigate this compound's off-target cytotoxicity?
A3: Several strategies can be employed to protect non-target cells from this compound-induced damage. These approaches primarily focus on counteracting the primary mechanism of toxicity:
-
Co-administration with Antioxidants: Since a major component of this compound's cytotoxicity is the generation of ROS, co-treatment with antioxidants can be highly effective. α-Lipoic acid (ALA) and N-acetylcysteine (NAC) have been shown to reduce this compound-induced ROS levels and improve cell viability.[3][4]
-
Enhancing Cellular Antioxidant Defenses: The use of agents that upregulate the cell's own antioxidant systems can also be protective.
-
Modulating Cell Signaling Pathways: Investigating and targeting pro-survival signaling pathways, such as the PI3K/Akt pathway, may offer another avenue for cytoprotection.[3]
-
Optimizing Experimental Conditions: Reducing the concentration of this compound to the lowest effective level and minimizing the duration of exposure can also help to limit off-target effects.
Q4: How can I assess the cytotoxicity of this compound in my cell lines?
A4: A variety of cell-based assays can be used to quantify the cytotoxic effects of this compound. The choice of assay depends on the specific aspect of cell health you wish to measure:
-
Metabolic Activity Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which is an indicator of overall metabolic function. A decrease in signal suggests reduced cell viability.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane. The release of lactate (B86563) dehydrogenase (LDH) into the culture medium or the uptake of vital dyes like Trypan Blue indicates loss of membrane integrity and cell death.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These methods specifically detect markers of apoptosis. Annexin V staining identifies early apoptotic cells, while caspase assays measure the activity of key enzymes in the apoptotic cascade.
Data Presentation
The cytotoxic effects of Antimycin A can vary significantly depending on the cell type and its metabolic state. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Antimycin A in various non-target and cancer cell lines to provide a comparative overview.
| Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |
| Human Pulmonary Fibroblasts (HPF) | Normal Fibroblast | ~150 µM | 24 hours | [3][4] |
| Human Retinal Pigment Epithelium (hRPE) | Normal Epithelial | Dose-dependent toxicity observed at 20 µM | Not specified | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Normal Endothelial | No significant decrease in viability observed | 96 hours | |
| A549 | Human Lung Carcinoma | ~2-50 µM | 72 hours | [1] |
| HepG2 | Human Liver Carcinoma | ~16 nM | 24 hours |
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Target Control Cells at Low this compound Concentrations
-
Problem: You are observing significant cell death in your non-target control cell lines at concentrations of this compound that are unexpectedly low.
-
Possible Causes and Solutions:
-
High Metabolic Activity of Control Cells: Your control cells may be highly reliant on oxidative phosphorylation, making them particularly sensitive.
-
Solution: Characterize the metabolic profile of your cells (e.g., using a Seahorse analyzer). Consider using a cell line with a more glycolytic phenotype as a control if appropriate for your experimental question.
-
-
Low Endogenous Antioxidant Capacity: The non-target cells may have insufficient intrinsic mechanisms to cope with the sudden increase in ROS.
-
Solution: Pre-treat the cells with a low dose of an antioxidant like α-Lipoic Acid (e.g., 10-100 µM) for a few hours before adding this compound to bolster their antioxidant defenses.[5]
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to the cytotoxicity.
-
Solution: Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.5% for DMSO). Run a vehicle-only control to assess the toxicity of the solvent itself.
-
-
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
-
Problem: You are obtaining variable results between replicate wells or between experiments.
-
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in the final readout.
-
Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. Calibrate your pipettes regularly.
-
-
"Edge Effect" in Microplates: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter concentrations and affect cell health.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Compound Precipitation: this compound may not be fully soluble at the tested concentrations in your culture medium.
-
Solution: Visually inspect your wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system (with appropriate controls).
-
-
Issue 3: High Background Signal in LDH Assay
-
Problem: Your untreated control wells are showing a high level of LDH release, masking the effect of this compound.
-
Possible Causes and Solutions:
-
Suboptimal Cell Health: Over-confluent or stressed cells can spontaneously release LDH.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Serum in Culture Medium: Serum can contain endogenous LDH, contributing to the background signal.
-
Solution: Use a low-serum or serum-free medium during the LDH assay incubation period.
-
-
Mechanical Cell Damage: Forceful pipetting can rupture cell membranes.
-
Solution: Handle cells gently during media changes and reagent additions.
-
-
Experimental Protocols
Protocol 1: Assessing the Cytoprotective Effect of α-Lipoic Acid (ALA)
-
Objective: To determine the ability of ALA to mitigate this compound-induced cytotoxicity.
-
Methodology:
-
Cell Seeding: Plate your non-target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with ALA: Prepare a stock solution of ALA in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to final concentrations ranging from 10 µM to 200 µM. Remove the old medium from the cells and add the ALA-containing medium. Incubate for 4-6 hours.
-
This compound Treatment: Prepare a stock solution of this compound. Add this compound directly to the wells containing the ALA pre-treated cells at a range of concentrations (e.g., centered around the expected IC50). Include control wells with ALA alone and this compound alone.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Perform a cell viability assay (e.g., MTT or LDH release assay) to quantify the cytotoxic effects.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those pre-treated with ALA.
-
Protocol 2: Preparation and Application of Nelumbo nucifera (Lotus) Seed Ethanol (B145695) Extract
-
Objective: To prepare an ethanolic extract from lotus (B1177795) seeds and evaluate its cytoprotective potential against this compound.
-
Methodology:
-
Sample Preparation: Air-dry lotus seeds and grind them into a fine powder.
-
Extraction: Macerate the powdered seeds in 70% ethanol at room temperature for 24-72 hours with occasional stirring.[6][7]
-
Filtration and Concentration: Filter the mixture to remove solid debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Cell Treatment: Dissolve the crude extract in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the extract in culture medium.
-
Cytoprotection Assay: Follow the steps outlined in Protocol 1, substituting the ALA pre-treatment with the Nelumbo nucifera seed extract.
-
Visualizations
Caption: this compound-induced cytotoxicity signaling pathway.
Caption: Workflow for assessing cytoprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of α-lipoic acid against antimycin A cytotoxicity in MC3T3-E1 osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of α-lipoic acid against antimycin A cytotoxicity in MC3T3-E1 osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. benchchem.com [benchchem.com]
Antimycin A3 stability and degradation in experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Antimycin A3 in experimental settings. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored desiccated at -20°C.[1][2] When stored correctly, it is stable for at least four years.[1] It is important to keep the container tightly sealed to protect it from moisture.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF).[1][2] The choice of solvent will depend on the experimental requirements and desired stock concentration. For example, a 15 mM stock solution can be prepared by reconstituting 10 mg of Antimycin A powder in 1.2 mL of DMSO.[3]
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C.[3][4] When stored in this manner, solutions are typically stable for up to three months without significant loss of potency.[4]
Q4: What factors can lead to the degradation of this compound in my experiments?
A4: Several factors can contribute to the degradation of this compound, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: this compound may be susceptible to hydrolysis in highly acidic or alkaline conditions.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.
-
Oxidation: The presence of strong oxidizing agents may lead to oxidative degradation.[5]
Q5: How can I check if my this compound solution has degraded?
A5: The most reliable method to assess the integrity of your this compound solution is through High-Performance Liquid Chromatography (HPLC).[3][6] A significant decrease in the area of the main peak corresponding to this compound, or the appearance of new peaks, would indicate degradation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Verify the storage conditions of the stock solution (aliquoted, -20°C, protected from light). Perform an HPLC analysis to confirm the concentration and purity of the stock solution. |
| Reduced potency of this compound | Improper storage or handling of the solution. | Ensure aliquots are used to prevent multiple freeze-thaw cycles. Protect the solution from light during storage and handling. Consider preparing fresh dilutions for each experiment. |
| Precipitate observed in the stock solution | Poor solubility or solvent evaporation. | Ensure the correct solvent and concentration are used. Gently warm and vortex the solution to redissolve the precipitate. If the issue persists, prepare a fresh stock solution. |
Stability and Solubility Data
The following tables summarize the known stability and solubility data for Antimycin A. Note that much of the available data pertains to the Antimycin A complex, of which this compound is a component.
Table 1: Stability of Antimycin A
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C (desiccated) | ≥ 4 years[1] |
| In Solution (DMSO or Ethanol) | -20°C | Up to 3 months[4] |
Table 2: Solubility of Antimycin A Complex
| Solvent | Concentration |
| DMSO | 35 mg/mL[4] |
| Ethanol | 50 mg/mL[4] |
| Methanol | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
| Water | Insoluble[3] |
Experimental Protocols
Protocol for Assessing this compound Solution Stability using HPLC
This protocol outlines a general procedure to determine the stability of this compound in a specific solvent and under defined storage conditions.
1. Preparation of this compound Stock Solution: a. Accurately weigh a sufficient amount of solid this compound. b. Dissolve it in the chosen solvent (e.g., HPLC-grade DMSO or ethanol) to achieve the desired concentration. c. Vortex the solution until the compound is completely dissolved.
2. Initial Analysis (T=0): a. Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. b. Inject the sample into the HPLC system. c. Record the chromatogram, noting the retention time and peak area of the main this compound peak. This will serve as the baseline for comparison.
3. Storage of Stability Samples: a. Dispense aliquots of the remaining stock solution into appropriate light-protected vials. b. Store these aliquots under the desired experimental conditions (e.g., -20°C, 4°C, room temperature).
4. Time-Point Analysis: a. At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition. b. Prepare and analyze the samples by HPLC as described in step 2.
5. Data Analysis: a. Compare the peak area of this compound in the aged samples to the peak area of the T=0 sample. b. Calculate the percentage of this compound remaining at each time point. c. The appearance of new peaks or a significant reduction in the main peak area indicates degradation.
Recommended HPLC Conditions (starting point, may require optimization):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile (B52724) and water
-
Detection: UV detector at an appropriate wavelength
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
Visualizing Mechanisms and Workflows
This compound-Induced Signaling Pathway
This compound inhibits Complex III of the mitochondrial electron transport chain, leading to the production of reactive oxygen species (ROS).[1][7] This increase in ROS can activate Glycogen Synthase Kinase 3 (GSK3), which in turn phosphorylates the oncoprotein c-Myc, leading to its degradation via the ubiquitin-proteasome system.[8][9]
Caption: this compound signaling cascade leading to c-Myc degradation.
General Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in solution.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. toku-e.com [toku-e.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Antimycin A-induced mitochondrial apoptotic cascade is mitigated by phenolic constituents of Phyllanthus amarus aqueous extract in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Antimycin A3 Resistance in Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Antimycin A3 in fungal strains.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism of this compound and the fundamental principles of fungal resistance.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the mitochondrial electron transport chain (ETC). It specifically binds to the Q-inner (Qi) site of cytochrome b, a key subunit of Complex III (the cytochrome bc1 complex). This binding event blocks the transfer of electrons from cytochrome b to cytochrome c1, effectively halting cellular respiration and ATP production via oxidative phosphorylation.
Q2: My fungal strain is showing high levels of resistance to this compound. What are the most common biological mechanisms?
A2: Fungal resistance to this compound is primarily attributed to two well-documented mechanisms:
-
Alternative Oxidase (AOX) Pathway: This is the most common resistance strategy. The AOX enzyme provides a "bypass" for the electron transport chain. It accepts electrons directly from the ubiquinone pool and transfers them to oxygen to produce water.[1] This process is insensitive to this compound, allowing the cell to maintain electron flow and essential metabolic functions even when Complex III is inhibited.
-
Target Site Modification: Mutations in the mitochondrially encoded cytochrome b gene (CYTB) can alter the structure of the this compound binding site. These genetic alterations reduce the binding affinity of the inhibitor, rendering it less effective at blocking Complex III activity. Specific point mutations and deletions have been identified in resistant yeast strains like Kluyveromyces lactis.[2]
Q3: Are there other, less common, resistance mechanisms I should be aware of?
A3: While AOX and target site mutations are primary, general antifungal resistance mechanisms could also play a role, though they are less specifically documented for this compound. These include the upregulation of efflux pumps that actively transport the drug out of the cell and the activation of global stress response pathways that help the cell cope with chemical insults.
Section 2: Troubleshooting Guide for Experimental Workflows
This guide provides solutions to specific issues that may arise during experimentation with this compound.
Q4: I am performing a Minimum Inhibitory Concentration (MIC) assay, but my results are inconsistent between replicates. What could be the cause?
A4: Inconsistent MIC results are a common issue in antifungal susceptibility testing. The most frequent causes include:
-
Inoculum Preparation: The density of the fungal inoculum is a critical factor. An inoculum that is too dense can lead to artificially high MIC values. Ensure you are using a standardized and homogenous cell suspension, typically adjusted to a 0.5 McFarland standard.
-
Media Composition: The pH and nutrient composition of your growth medium can impact both fungal growth and the stability of this compound. Use a standardized, buffered medium such as RPMI 1640 with MOPS buffer to maintain a stable pH of 7.0.
-
Endpoint Reading Subjectivity: Visually determining the endpoint can be subjective. This is especially true if the fungus exhibits a "trailing effect," where reduced, hazy growth persists across a range of concentrations. To mitigate this, adhere to a strict endpoint definition (e.g., the lowest concentration causing ≥50% or ≥90% growth inhibition compared to the control) and consider using a spectrophotometer for a more objective reading.
Q5: I observe reduced or hazy growth in my MIC assay wells even at high this compound concentrations. How should I interpret this?
A5: This phenomenon, known as the "trailing effect," is common with antifungal agents that are not immediately fungicidal. It can be particularly pronounced in strains that utilize an Alternative Oxidase (AOX) pathway. The hazy growth may represent the portion of metabolic activity sustained by the AOX bypass. For interpretation, it is crucial to follow a standardized protocol. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines that define the MIC endpoint as a significant reduction in growth (e.g., 50%, 90%, or 100%) relative to the drug-free control well.
Q6: My quality control (QC) strain is showing out-of-range MIC values. What steps should I take?
A6: An out-of-range QC result invalidates the entire assay. Do not report the results for your test isolates. Instead, systematically investigate the following:
-
Review the Protocol: Meticulously check every step of your procedure for any deviations, including media preparation, inoculum standardization, incubation time, and temperature.
-
Verify Reagents: Confirm the potency and correct storage of your this compound stock solution. Ensure the culture medium has not expired and was prepared correctly.
-
Check the QC Strain: Confirm the identity and purity of your QC strain. Ensure it was subcultured correctly from a fresh stock.
-
Repeat the Assay: Once you have reviewed all potential sources of error, repeat the entire assay with fresh reagents if necessary.
Q7: How can I experimentally determine if the resistance in my fungal strain is due to the AOX pathway or a mutation in cytochrome b?
A7: You can use a combination of biochemical and molecular techniques to differentiate between these two mechanisms:
-
AOX Inhibition Assay: Measure the oxygen consumption rate of your fungal cells in the presence of this compound. A resistant strain with an active AOX pathway will continue to consume oxygen. Then, add a specific AOX inhibitor, such as salicylhydroxamic acid (SHAM) or n-octylgallate (nOG). A significant drop in oxygen consumption after adding the AOX inhibitor confirms that the resistance is AOX-mediated.
-
Gene Sequencing: Extract mitochondrial DNA from your resistant strain and sequence the cytochrome b gene (CYTB). Compare this sequence to that of a sensitive, wild-type strain. The presence of point mutations or deletions in the resistant strain's sequence strongly suggests that target site modification is the cause of resistance.
Section 3: Data Presentation
The following table provides illustrative data on how Minimum Inhibitory Concentration (MIC) values for Antimycin A can differ between sensitive (wild-type) and resistant fungal strains. These values are representative examples derived from descriptions in the scientific literature, as resistant mutants often exhibit significantly higher tolerance.
| Fungal Species | Strain Type | Resistance Mechanism | Representative MIC (µg/mL) | Fold Increase in Resistance |
| Schizosaccharomyces pombe | Wild-Type | None | ~0.1 | - |
| Schizosaccharomyces pombe | ANT 8 Mutant | Cytochrome b modification | >1.3 | >13-fold |
| Kluyveromyces lactis | Wild-Type | None | <1.0 | - |
| Kluyveromyces lactis | AR Mutant | Cytochrome b modification | >10.0 | >10-fold |
| Ustilago maydis | Wild-Type | None (AOX not induced) | Low (Hypothetical) | - |
| Ustilago maydis | Wild-Type (Induced) | AOX Pathway Active | High (Hypothetical) | Significant |
Note: The values for S. pombe and K. lactis are derived from qualitative descriptions in the literature indicating that resistant mutants require significantly higher concentrations for inhibition.[3][4] Hypothetical values for U. maydis illustrate the principle of AOX-mediated resistance.
Section 4: Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on established methods for antifungal susceptibility testing.
1. Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
This compound stock solution (e.g., in DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Fungal isolate, subcultured on appropriate agar (B569324) (e.g., Sabouraud Dextrose Agar) for 24-48 hours
-
0.5 McFarland standard
-
Spectrophotometer
2. Procedure:
-
Drug Dilution: a. Prepare a working solution of this compound in RPMI 1640 at twice the highest desired final concentration. b. Dispense 100 µL of RPMI 1640 into wells 2 through 11 of a microtiter plate row. c. Add 200 µL of the working this compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. e. Well 11 will serve as the drug-free growth control. Well 12 will be a sterility control (medium only).
-
Inoculum Preparation: a. Harvest several fungal colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL). c. Dilute this suspension in RPMI 1640 to achieve the final required inoculum concentration (e.g., 1:1000 to get ~1-5 x 10³ CFU/mL).
-
Inoculation and Incubation: a. Add 100 µL of the final standardized fungal inoculum to each well (wells 1-11). The final volume in these wells will be 200 µL. b. Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: a. Following incubation, examine the wells for fungal growth. The MIC is the lowest concentration of this compound that causes a predetermined level of growth inhibition (e.g., ≥90%) compared to the growth control in well 11. b. Reading can be done visually or with a microplate reader at a relevant wavelength (e.g., 530 nm).
Protocol 2: Assay for Alternative Oxidase (AOX) Activity
This protocol measures oxygen consumption to determine the contribution of the AOX pathway to cellular respiration.
1. Materials:
-
Clark-type oxygen electrode or similar oxygen sensor system (e.g., Seahorse XF Analyzer)
-
Respiration chamber (1.5 - 2.0 mL) maintained at 30°C
-
Fungal cells (harvested from culture, wet weight)
-
Respiration buffer (e.g., 20 mM Tris-HCl, pH 7.0)
-
Substrate (e.g., 10 mM glucose or succinate)
-
Potassium Cyanide (KCN) stock solution (inhibitor of Complex IV)
-
Salicylhydroxamic acid (SHAM) or n-octylgallate (nOG) stock solution (inhibitor of AOX)
-
This compound stock solution (inhibitor of Complex III)
2. Procedure:
-
System Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Cell Preparation: Suspend a known quantity of fungal cells (e.g., 5-10 mg wet weight) in the pre-warmed respiration buffer within the chamber.
-
Basal Respiration: Add the substrate (glucose) and allow the system to stabilize. Measure the basal rate of oxygen consumption.
-
Inhibit Complex III: Add this compound to a final concentration known to inhibit the wild-type strain (e.g., 1-5 µM). In a sensitive strain, oxygen consumption will cease. In a resistant strain with an active AOX pathway, oxygen consumption will continue, although potentially at a different rate. This rate represents the this compound-resistant respiration.
-
Inhibit AOX: To the same chamber, now add the AOX inhibitor (e.g., 1 mM SHAM or 6 µM nOG).
-
Data Analysis:
-
The rate of oxygen consumption after this compound addition is the AOX-dependent respiration rate .
-
If oxygen consumption ceases or drops significantly after the addition of the AOX inhibitor, it confirms the presence and activity of the AOX pathway as the mechanism of this compound resistance.
-
The residual oxygen consumption after both inhibitors have been added is typically negligible.
-
Section 5: Visualizations
The following diagrams illustrate key pathways and workflows discussed in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial cytochrome b genes with a six-nucleotide deletion or single-nucleotide substitutions confer resistance to antimycin A in the yeast Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of electron trasport in the bc1-segment of the respiratory chain in yeast. III. Isolation and characterization of an antimycin resistant mutant ANT 8 in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extrachromosomal genetics in the yeast Kluyveromyces lactis. Isolation and characterization of antimycin-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Antimycin A3 Use in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Antimycin A3 in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the mitochondrial electron transport chain (ETC).[1][2] It specifically binds to the Qi site of Complex III (cytochrome bc1 complex), blocking the transfer of electrons from ubiquinol (B23937) to ubiquinone.[1][2][3] This inhibition disrupts the Q-cycle, effectively halting cellular respiration, which leads to a decrease in ATP synthesis and a significant increase in the production of reactive oxygen species (ROS), particularly superoxide.[3][4][5]
Q2: How should I prepare and store this compound stock solutions for long-term use?
This compound is poorly soluble in aqueous solutions but readily dissolves in organic solvents.[6] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO) or ethanol.[6][7][8][9] Lyophilized Antimycin A is stable for up to 24 months when stored desiccated at -20°C.[7][8] Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[7][8] Under these conditions, the stock solution is generally stable for up to three months.[7][8]
Data Presentation: Solubility and Stability of Antimycin A
| Property | Details | Citations |
| Solubility | DMSO: ~35 mg/mLEthanol: ~50 mg/mLWater: Insoluble | [6][7] |
| Storage (Solid) | -20°C, desiccated | [7][8] |
| Stability (Solid) | 24 months | [7][8] |
| Storage (Solution) | Aliquot and store at -20°C | [7][8] |
| Stability (Solution) | Up to 3 months | [7][8] |
Q3: What are the expected cellular consequences of long-term this compound treatment?
Chronic exposure to this compound forces cells to adapt to persistent mitochondrial stress. The primary consequences include:
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Metabolic Reprogramming: Cells often shift from oxidative phosphorylation to glycolysis for ATP production to survive.[1][3][5][7]
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Increased Oxidative Stress: Sustained ROS production can lead to damage of mitochondrial DNA, proteins, and lipids.[10][11]
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Activation of Stress Responses: Cells may upregulate antioxidant enzymes (e.g., catalase, ascorbate (B8700270) peroxidase) and activate survival pathways like autophagy to clear damaged mitochondria (mitophagy).[10][12][13]
-
Altered Cell Signaling: Long-term mitochondrial dysfunction can impact various signaling pathways, including those involved in inflammation and cell cycle regulation.[14][15][16][17]
Troubleshooting Guides
Issue 1: Diminished or inconsistent inhibitory effect of this compound over time in a long-term experiment.
-
Possible Cause 1: Degradation of this compound in culture medium.
-
Troubleshooting: The stability of this compound in aqueous culture medium at 37°C is limited. For experiments lasting several days or weeks, it is crucial to replenish the inhibitor. The optimal frequency of media changes depends on the cell type and its metabolic rate.[18] It is recommended to change the medium with freshly diluted this compound every 24-48 hours to ensure a consistent inhibitory concentration.[18][19]
-
-
Possible Cause 2: Cellular adaptation.
-
Troubleshooting: Cells can adapt to chronic ETC inhibition by upregulating compensatory mechanisms.[1][3] This can include increasing the number of mitochondria (mitochondrial biogenesis) or shifting metabolism towards glycolysis.[1][4] To assess this, monitor mitochondrial mass over time using dyes like MitoTracker Green and evaluate the expression of key glycolytic enzymes. If adaptation is suspected, consider increasing the concentration of this compound or using it in combination with a glycolysis inhibitor to maintain the desired phenotype.
-
-
Possible Cause 3: Absorption by cellular components.
Issue 2: High levels of cell death and detachment in the culture.
-
Possible Cause 1: Excessive concentration of this compound.
-
Troubleshooting: The optimal concentration of this compound is highly cell-type dependent.[9] Perform a dose-response curve for your specific cell line to determine the concentration that induces mitochondrial dysfunction without causing rapid, widespread cell death. Viability can be assessed using assays like MTT or LDH release.[13]
-
-
Possible Cause 2: Severe ROS-induced toxicity.
-
Troubleshooting: The increased ROS production is a primary driver of this compound-induced apoptosis.[20][21] If the goal is to study the effects of mitochondrial dysfunction rather than inducing cell death, consider co-treatment with a ROS scavenger. However, be aware that this will alter the cellular response to this compound.
-
Issue 3: Unexpected changes in unrelated signaling pathways.
-
Possible Cause 1: Off-target effects.
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Troubleshooting: While this compound is a specific inhibitor of Complex III, the profound metabolic and redox state changes it induces can have widespread, indirect effects on cellular signaling.[15][16] For example, Antimycin A has been shown to affect cell-to-cell communication independently of its effects on ATP and calcium levels.[22] Carefully consider these potential indirect effects when interpreting your data. Validate key findings using other Complex III inhibitors or genetic models of mitochondrial dysfunction.
-
Experimental Protocols
Protocol 1: Establishing a Long-Term Model of Mitochondrial Dysfunction
This protocol provides a general framework for inducing and maintaining chronic mitochondrial dysfunction in cultured cells using this compound.
-
Cell Seeding: Plate cells at a density that allows for long-term culture without reaching over-confluency.
-
Dose-Response Determination: Prior to the long-term experiment, perform a short-term (24-72 hours) dose-response experiment with a range of this compound concentrations. Measure key indicators of mitochondrial dysfunction (e.g., oxygen consumption rate, mitochondrial membrane potential) and cell viability (e.g., MTT assay). Select a concentration that provides a stable, sub-lethal level of mitochondrial inhibition.
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Initiation of Treatment: Begin treatment with the selected concentration of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the this compound treatment.
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Culture Maintenance: Change the cell culture medium containing freshly diluted this compound every 24-48 hours. The exact frequency should be guided by the metabolic rate of your cells (indicated by the rate of pH change of the medium).[18]
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Monitoring: At regular intervals throughout the experiment, collect samples for analysis. It is recommended to monitor multiple parameters to get a comprehensive understanding of the cellular response.
Data Presentation: Recommended Assays for Monitoring Long-Term Effects
| Parameter to Monitor | Recommended Assay | Rationale |
| Mitochondrial Respiration | Seahorse XF Analyzer (Oxygen Consumption Rate - OCR) | Directly measures the inhibitory effect on the electron transport chain. |
| Mitochondrial Membrane Potential | Fluorescent dyes (e.g., TMRE, TMRM, JC-1) followed by microscopy or flow cytometry | A key indicator of mitochondrial health and the immediate effect of Complex III inhibition. |
| Reactive Oxygen Species (ROS) | Fluorescent probes (e.g., MitoSOX Red for mitochondrial superoxide) | Measures the primary mechanism of cellular damage induced by this compound. |
| ATP Levels | Luciferase-based ATP assays | Quantifies the impact on cellular energy production. |
| Cell Viability and Apoptosis | MTT, LDH release assays; Annexin V/Propidium Iodide staining | To ensure the desired level of stress is not causing excessive cell death. |
| Mitochondrial Biogenesis | qPCR for mitochondrial DNA (mtDNA) copy number; Western blot for mitochondrial proteins | To assess cellular adaptation through the creation of new mitochondria. |
| Metabolic Shift | Seahorse XF Analyzer (Extracellular Acidification Rate - ECAR); Glucose uptake assays | To determine the extent of the switch to glycolysis. |
Mandatory Visualizations
Caption: Mechanism of this compound action on the mitochondrial electron transport chain.
Caption: Experimental workflow for long-term this compound treatment in cell culture.
Caption: Troubleshooting logic for diminished this compound efficacy in long-term studies.
References
- 1. Metabolic Adaptation to Chronic Inhibition of Mitochondrial Protein Synthesis in Acute Myeloid Leukemia Cells | PLOS One [journals.plos.org]
- 2. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic adaptation to chronic inhibition of mitochondrial protein synthesis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complex III Inhibition-Induced Pulmonary Hypertension Affects the Mitochondrial Proteomic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic Reprogramming in Mitochondria of Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Antimycin A-induced mitochondrial apoptotic cascade is mitigated by phenolic constituents of Phyllanthus amarus aqueous extract in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimycin A-induced mitochondrial dysfunction regulates inflammasome signaling in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway [mdpi.com]
- 17. Antimycin A as a mitochondria damage agent induces an S phase arrest of the cell cycle in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gmpplastic.com [gmpplastic.com]
- 19. researchgate.net [researchgate.net]
- 20. ovid.com [ovid.com]
- 21. Bypasses of the antimycin a block of mitochondrial electron transport in relation to ubisemiquinone function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The metabolic inhibitor antimycin A can disrupt cell-to-cell communication by an ATP- and Ca(2+)-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antimycin A3 Specificity in Complex Biological Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter regarding the specificity of Antimycin A3 in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the mitochondrial electron transport chain (ETC). It specifically binds to the Qi site of cytochrome c reductase, also known as Complex III or the cytochrome bc1 complex.[1][2][3] This binding event blocks the transfer of electrons from ubiquinol (B23937) to ubiquinone, thereby inhibiting mitochondrial respiration and, consequently, ATP synthesis.[3][4] This disruption of the ETC also leads to an increased production of reactive oxygen species (ROS).[1][2]
Q2: What are the known off-target effects of this compound?
While highly potent for Complex III, this compound is known to have off-target effects, especially at higher concentrations. A notable off-target is ATP-citrate lyase, which is inhibited by this compound with a Ki value of 60.1 µM.[1] Additionally, some studies using the broader "Antimycin A" mixture have reported effects on photosystem II in plants, though recent research suggests that this compound itself does not directly suppress this activity.[5][6][7][8] It is crucial to distinguish between studies using Antimycin A and the more specific this compound, as the former is a mixture of related compounds.
Q3: I'm observing significant cytotoxicity at concentrations lower than those reported for my cell line. What could be the cause?
Several factors could contribute to increased cytotoxicity:
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High Mitochondrial Reliance: Cell lines that are highly dependent on oxidative phosphorylation for their energy needs will be more sensitive to this compound.
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Off-Target Effects: Although the primary target is well-defined, off-target effects, even if less potent, can contribute to overall cytotoxicity, especially over longer incubation times.
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ROS Production: The inhibition of Complex III leads to the production of superoxide, a reactive oxygen species.[2] Excessive ROS can induce oxidative stress and trigger apoptotic cell death pathways.[9][10]
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Compound Purity and Batch Variability: The purity of the this compound and batch-to-batch variability can influence its effective concentration and cytotoxic effects.[5][8]
Q4: How can I confirm that the observed effects in my experiment are due to the inhibition of mitochondrial Complex III and not an off-target effect?
Validating the on-target effect of this compound is critical. Here are several approaches:
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Use of Rescue Experiments: Introduce a downstream metabolite that bypasses the inhibited step. For example, providing cells with a substrate that can donate electrons downstream of Complex III.
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Alternative Inhibitors: Use other structurally and mechanistically different Complex III inhibitors, such as Myxothiazol, to see if they phenocopy the effects of this compound.[5][7][8]
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Measure Mitochondrial Respiration: Directly assess the impact on mitochondrial function using techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR).[10][11][12]
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Cellular Thermal Shift Assay (CETSA): This technique can be used to verify the direct binding of this compound to its target protein (a component of Complex III) in intact cells.[13][14][15][16][17]
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
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Possible Cause:
-
Troubleshooting Steps:
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Standardize cell culture protocols rigorously.
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Prepare fresh stock solutions of this compound in a suitable solvent like DMSO or ethanol (B145695) and aliquot for single use to avoid freeze-thaw cycles.[4]
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If possible, purchase a larger batch of this compound to use across a series of experiments.
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Perform a dose-response curve for each new batch of this compound to determine the effective concentration.
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Issue 2: Observed phenotype does not align with known consequences of Complex III inhibition.
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Possible Cause:
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The phenotype is a result of an off-target effect.
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The experimental system has unique metabolic wiring that leads to an unexpected response.
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The observed effect is downstream of a secondary consequence of mitochondrial inhibition, such as altered signaling pathways.
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-
Troubleshooting Steps:
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Perform a literature search for the observed phenotype in the context of mitochondrial dysfunction or the specific off-targets of this compound.
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Employ orthogonal validation methods:
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Identify off-targets: Use advanced proteomic techniques like quantitative proteomics or chemical proteomics to identify unintended binding partners of this compound in your specific system.[18][19][20][21][22]
-
Quantitative Data Summary
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 38 nM | Mitochondrial Respiration (isolated rat liver mitochondria) | [1] |
| Kᵢ | 60.1 µM | ATP-citrate lyase | [1] |
| Kᵈ | 0.82 µM | Recombinant mutant form of Bcl-2 (rhBcl-2Δ22) | [1] |
Key Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol assesses mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.
Materials:
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Seahorse XF Analyzer
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Seahorse XF Cell Culture Microplates
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Seahorse XF Calibrant
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Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
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Oligomycin (ATP synthase inhibitor)
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FCCP (uncoupling agent)
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Rotenone (B1679576) (Complex I inhibitor)
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Cell Plate Preparation:
-
Remove growth medium from the cells and wash with pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Drug Loading: Load the sensor cartridge with oligomycin, FCCP, and a combination of rotenone and this compound into the appropriate injection ports.
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Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the assay.
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Data Analysis: The instrument will measure OCR at baseline and after the sequential injection of the inhibitors. This allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of a ligand (this compound) to its target protein in a cellular context.[13][14][15][16][17]
Materials:
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Cells of interest
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This compound
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PBS (Phosphate Buffered Saline)
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Protease inhibitors
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Equipment for cell lysis (e.g., sonicator)
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Centrifuge
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SDS-PAGE and Western Blotting reagents
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Antibody against a subunit of Complex III
Procedure:
-
Treatment: Treat intact cells with either vehicle control or this compound.
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Heating: Heat the cell suspensions at a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
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Lysis: Lyse the cells to release the proteins.
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Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
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Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to a subunit of mitochondrial Complex III.
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Data Interpretation: A thermal shift, observed as the presence of the target protein at higher temperatures in the this compound-treated samples compared to the control, indicates direct target engagement.
Visualizations
Caption: Mechanism of this compound inhibition of mitochondrial Complex III.
Caption: Workflow for troubleshooting this compound specificity issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. benchchem.com [benchchem.com]
- 4. toku-e.com [toku-e.com]
- 5. Antimycin A, but not this compound or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
How to control for Antimycin A3's effects on photosystem II
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the effects of Antimycin A on Photosystem II (PSII) during experiments.
Frequently Asked Questions (FAQs)
Q1: I am using Antimycin A to inhibit cyclic electron flow around Photosystem I (CEF-PSI), but I'm observing unexpected changes in PSII activity. Why is this happening?
A1: The commercially available Antimycin A is often a mixture of different congeners, primarily Antimycin A1, A2, A3, and A4.[1] While Antimycin A3 is a specific inhibitor of the PGR5-dependent CEF-PSI pathway, Antimycin A1 and A2 have been shown to directly inhibit Photosystem II (PSII) activity.[2] Therefore, if you are using a general Antimycin A mixture, the observed effects on PSII are likely due to these other components. The composition of these mixtures can also be batch-dependent, leading to variability in the extent of PSII inhibition.[3][4]
Q2: How can I specifically inhibit CEF-PSI without affecting PSII?
A2: To specifically inhibit the PGR5-dependent CEF-PSI pathway without off-target effects on PSII, it is highly recommended to use purified this compound.[2][3][4] Studies have demonstrated that this compound does not suppress PSII activity, unlike the broader Antimycin A mixture.[3][4]
Q3: What is the recommended working concentration for this compound?
A3: For ruptured chloroplasts, concentrations of 0.5 µM to 1 µM of Antimycin A-like compounds (AAL1 and AAL2, which are structurally similar to this compound) have been shown to be sufficient to inhibit PGR5-dependent plastoquinone (B1678516) (PQ) reduction to a level comparable to 5-10 µM of the general Antimycin A mixture.[5] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental system.
Q4: Are there any other inhibitors I should consider?
A4: For inhibiting mitochondrial complex III, myxothiazol (B1677603) is a preferred alternative to Antimycin A as it does not have the same direct inhibitory effects on PSII.[3][4]
Troubleshooting Guide
If you have been using a general Antimycin A mixture and suspect off-target effects on PSII, follow this troubleshooting guide.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased Fv/Fm ratio after Antimycin A treatment. | Inhibition of PSII by Antimycin A1 and/or A2 present in the mixture. | 1. Confirm PSII inhibition: Perform a chlorophyll (B73375) fluorescence measurement to assess PSII activity (see Experimental Protocol section). 2. Switch to a specific inhibitor: Replace the general Antimycin A mixture with purified this compound for subsequent experiments. 3. Re-evaluate previous data: Critically assess whether previous conclusions may have been influenced by the off-target effects of Antimycin A on PSII. |
| Inconsistent results between different batches of Antimycin A. | The composition of Antimycin A congeners can vary significantly between batches.[1][3] | 1. Source a new batch of inhibitor: Obtain purified this compound for consistent and reliable results. 2. Perform control experiments: Always include a vehicle control (e.g., ethanol, the solvent for Antimycin A) and a positive control for PSII inhibition (e.g., DCMU) in your experiments. |
| No effect of Antimycin A on CEF-PSI. | 1. Incorrect concentration: The concentration of Antimycin A may be too low. 2. Degraded inhibitor: The inhibitor may have degraded over time. 3. Experimental system: The specific plant species or experimental conditions may require a higher concentration. | 1. Perform a dose-response curve: Determine the optimal concentration of this compound for your system. 2. Use a fresh stock solution: Prepare a fresh stock solution of the inhibitor. 3. Consult the literature: Review publications with similar experimental setups for guidance on effective concentrations. |
Quantitative Data Comparison
The following table summarizes the known effects of Antimycin A, its congeners, and other relevant inhibitors on key biological processes. Precise IC50 values are often not available due to the batch-dependent nature of Antimycin A mixtures.
| Inhibitor | Primary Target | Effect on CEF-PSI | Effect on PSII Activity | Effect on Mitochondrial Respiration (Complex III) | Recommended for CEF-PSI Inhibition? |
| Antimycin A (mixture) | CEF-PSI, Mitochondrial Complex III | Inhibitory | Inhibitory (due to A1 & A2) [2] | Inhibitory | Not Recommended |
| Antimycin A1 | Not fully characterized in isolation for CEF-PSI | Likely Inhibitory | Inhibitory [2] | Inhibitory | No |
| Antimycin A2 | Not fully characterized in isolation for CEF-PSI | Likely Inhibitory | Inhibitory [2] | Inhibitory | No |
| This compound | CEF-PSI (PGR5-dependent pathway) | Inhibitory [2][5] | No significant effect [2][3][4] | Inhibitory | Yes, Highly Recommended |
| Myxothiazol | Mitochondrial Complex III | No direct effect | No significant effect[3][4] | Inhibitory | No |
| DCMU (Diuron) | Photosystem II (QB site) | No direct effect | Strongly Inhibitory | No effect | No |
Experimental Protocols
Protocol 1: Assessing the Specificity of CEF-PSI Inhibitors using Chlorophyll Fluorescence
This protocol allows for the evaluation of an inhibitor's off-target effects on PSII activity.
1. Plant Material and Dark Adaptation:
- Use healthy, well-watered plants.
- Dark-adapt the leaves for at least 20-30 minutes before measurement. This ensures that all PSII reaction centers are "open" (oxidized).
2. Inhibitor Infiltration:
- Prepare stock solutions of your inhibitors (e.g., general Antimycin A, this compound, DCMU as a positive control) and a vehicle control (e.g., ethanol) in your infiltration buffer.
- Infiltrate the leaves with the respective solutions and allow for sufficient incubation time for the inhibitor to take effect (this may need to be optimized).
3. Chlorophyll Fluorescence Measurement (using a Pulse-Amplitude-Modulated (PAM) fluorometer):
- Measure Fo: With the leaf in darkness, apply a weak, modulated measuring light to determine the minimum fluorescence (Fo).
- Measure Fm: Apply a saturating pulse of high-intensity light (e.g., >3000 µmol photons m⁻² s⁻¹) for a short duration (e.g., 0.8 seconds) to close all PSII reaction centers and measure the maximum fluorescence (Fm).
- Calculate Fv/Fm: The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.
4. Data Analysis:
- A significant decrease in the Fv/Fm ratio in the presence of an inhibitor compared to the vehicle control indicates a direct inhibitory effect on PSII.
- This compound should not cause a significant decrease in Fv/Fm, while DCMU and general Antimycin A are expected to lower this value.
Visualizations
Caption: Photosynthetic electron transport chain and inhibitor targets.
Caption: Experimental workflow for selecting a specific CEF-PSI inhibitor.
Caption: Troubleshooting decision tree for unexpected PSII effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Antimycin A, but not this compound or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimycin A-like molecules inhibit cyclic electron transport around photosystem I in ruptured chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
Calibrating instrument settings for Antimycin A3 fluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Antimycin A3 in fluorescence-based assays. The content is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Does this compound have intrinsic fluorescence that can be measured directly?
Current scientific literature does not indicate that this compound possesses intrinsic fluorescence properties suitable for direct measurement in typical fluorescence assays. Instead, this compound is primarily used as a potent inhibitor of mitochondrial complex III.[1][2][3] Assays involving this compound, therefore, typically employ fluorescent probes to measure the downstream cellular effects of this inhibition, such as changes in mitochondrial membrane potential and the generation of reactive oxygen species (ROS).
Q2: What is the primary mechanism of action of this compound that is studied using fluorescence assays?
This compound inhibits the mitochondrial electron transport chain at complex III, blocking the transfer of electrons between cytochromes b and c.[1][2][3] This disruption leads to two key measurable effects using fluorescence assays: a decrease in the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS).[1][2][4][5]
Q3: Which fluorescence assays are most commonly used to study the effects of this compound?
The two most common fluorescence-based assays used to investigate the cellular impact of this compound are:
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Mitochondrial Membrane Potential (ΔΨm) Assays: These assays utilize cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. A decrease in ΔΨm is an early indicator of apoptosis and cellular stress.[6]
-
Reactive Oxygen Species (ROS) Assays: These assays employ probes that become fluorescent upon oxidation by ROS. Increased ROS production is a direct consequence of the electron transport chain inhibition by this compound.[1][2][7]
Troubleshooting Guides
Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., JC-1)
The JC-1 dye is a widely used fluorescent probe to measure ΔΨm. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[6][8] The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or no red fluorescence in healthy control cells | Poor cell health or overly confluent cells. | Ensure cells are healthy and not overgrown, as high density can induce apoptosis.[9][10] |
| Insufficient incubation time with JC-1. | Optimize incubation time (typically 15-30 minutes at 37°C) to allow for dye accumulation in the mitochondria.[9][10] | |
| JC-1 concentration is too low. | Titrate the JC-1 concentration to find the optimal level for your specific cell type. | |
| High green fluorescence in healthy control cells | JC-1 concentration is too high, leading to excess monomers. | Reduce the concentration of JC-1 used for staining.[10] |
| Phototoxicity from excessive light exposure. | Protect cells from light during incubation and imaging, as JC-1 is light-sensitive.[11] | |
| Cell culture medium interference. | Phenol (B47542) red and serum in the medium can increase background fluorescence. Consider using a phenol red-free medium or washing cells with PBS before analysis. | |
| Inconsistent results between replicates | Uneven cell seeding or treatment application. | Ensure consistent cell seeding density and uniform application of this compound and JC-1. |
| Variation in incubation times. | Standardize all incubation times for staining and treatment across all samples. | |
| Instrument settings not optimized. | Calibrate the instrument settings (gain, voltage) using untreated and positive control (e.g., CCCP-treated) cells. | |
| Red particulate crystals in JC-1 working solution | Improper preparation of JC-1 solution. | Prepare the JC-1 working solution by first diluting the stock in distilled water before adding the assay buffer.[12] |
| Low solubility of JC-1. | To aid dissolution, you can warm the solution in a 37°C water bath or use brief sonication.[12] |
Reactive Oxygen Species (ROS) Assays (e.g., DCFDA/H2DCFDA)
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or its carboxy- derivative (H2DCFDA) are commonly used to measure intracellular ROS. These non-fluorescent probes are deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[13]
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | Auto-oxidation of the probe. | Prepare the DCFDA/H2DCFDA working solution fresh immediately before use and protect it from light.[14][15] |
| Presence of serum or phenol red in the medium. | Use serum-free and phenol red-free medium during the assay, or wash cells with PBS before adding the probe.[16] | |
| Cell-free interaction between the probe and test compound. | Run a cell-free control with only the probe and this compound in the assay buffer to check for direct interactions.[16][17] | |
| Low or no signal | Insufficient probe concentration or loading time. | Optimize the probe concentration (typically 5-25 µM) and incubation time (usually 30-60 minutes).[14][18] |
| Low cell density. | Ensure an adequate number of cells are present to generate a detectable signal.[18] | |
| Rapid leakage of the deacetylated probe from cells. | Minimize the time between probe loading, treatment, and measurement. | |
| Inconsistent results between replicates | Variable cell health and density. | Maintain consistent cell culture conditions, including seeding density and passage number. |
| Inconsistent incubation times. | Precisely control the timing of probe loading, washing, and treatment for all samples. | |
| Photobleaching of the fluorescent product (DCF). | Minimize exposure of the samples to excitation light before and during measurement. |
Experimental Protocols
Protocol 1: Measuring Mitochondrial Membrane Potential using JC-1 and a Fluorescence Microplate Reader
This protocol provides a general guideline for assessing changes in ΔΨm in adherent cells treated with this compound.
Materials:
-
Adherent cells
-
This compound
-
JC-1 dye
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (positive control for depolarization)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include wells for untreated (negative) and CCCP/FCCP-treated (positive) controls.
-
JC-1 Staining:
-
Washing: Gently wash the cells once or twice with pre-warmed PBS or assay buffer.[6]
-
Fluorescence Measurement:
-
Add a suitable buffer back to the wells.
-
Immediately measure the fluorescence using a microplate reader.
-
Measure green fluorescence (monomers) at an excitation of ~485 nm and emission of ~535 nm.[20]
-
Measure red fluorescence (J-aggregates) at an excitation of ~540-585 nm and emission of ~590 nm.[20][21]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measuring Reactive Oxygen Species using DCFDA/H2DCFDA and a Fluorescence Microplate Reader
This protocol outlines a general procedure for detecting ROS in adherent cells treated with this compound.
Materials:
-
Adherent cells
-
This compound
-
DCFDA or H2DCFDA
-
Positive control for ROS induction (e.g., pyocyanin (B1662382) or H₂O₂)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to the desired confluency.
-
Probe Loading:
-
Prepare a fresh working solution of DCFDA/H2DCFDA (typically 5-25 µM) in pre-warmed, serum-free medium or PBS.[14]
-
Remove the culture medium and wash the cells gently with pre-warmed, serum-free medium or PBS.
-
Add the DCFDA/H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[14]
-
-
Washing: Remove the probe solution and gently wash the cells twice with pre-warmed, serum-free medium or PBS to remove any extracellular probe.[14]
-
Treatment: Add your experimental compounds (this compound) or a positive control diluted in serum-free medium or PBS to the cells.
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation of ~495 nm and an emission of ~529 nm.[14]
-
Kinetic readings can be taken over a period of time to monitor the rate of ROS production.
-
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of ROS produced.
Visualizations
Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.
References
- 1. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial mitochondrial reactive oxygen species induction by lung epithelial metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 13. doc.abcam.com [doc.abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. 101.200.202.226 [101.200.202.226]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. academic.oup.com [academic.oup.com]
Addressing variability in Antimycin A3 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using Antimycin A3.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in my experimental results with this compound?
Variability in experiments using this compound can arise from several factors:
-
Product Composition: Commercial "Antimycin A" is often a mixture of closely related congeners, including Antimycin A1, A2, A3, and A4.[1] The exact percentage of each form can be lot-specific.[1] These different forms may have varying biological activities and off-target effects, leading to inconsistent results. It is crucial to use a pure form of this compound if specificity is required.
-
Batch-to-Batch Variability: The effects of Antimycin A have been shown to be batch-dependent in some experimental systems, such as in studies of photosystem II activity.[2][3]
-
Cell Line Specificity: The effective concentration and cytotoxic effects of this compound can vary significantly between different cell lines.[4][5]
-
Experimental Conditions: Factors such as cell density, incubation time, and the specific endpoint being measured can all influence the observed effects of this compound.[4][6]
Q2: I'm having trouble dissolving this compound. What is the recommended procedure for preparing stock solutions?
This compound has poor solubility in water but is soluble in several organic solvents.[7][8]
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and dimethylformamide (DMF) are common solvents for preparing stock solutions.[7][9][10]
-
Stock Solution Preparation: A standard protocol involves dissolving the solid this compound in one of the recommended organic solvents to create a high-concentration stock solution. For example, a solubility of up to 50 mg/mL in ethanol has been reported.[1]
-
Storage: Stock solutions should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C.[1][8] While the stability in DMSO has not been definitively determined, it is expected to be comparable to ethanol, with a general suggested stability of 1-3 months when stored properly.[1]
Q3: How do I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound is highly dependent on the experimental system and goals.
-
Dose-Response Experiment: It is critical to perform a dose-response experiment for your specific cell line and assay to determine the optimal working concentration.[4]
-
Cell Type and Density: Different cell types exhibit varying sensitivity to this compound. Cell density at the time of treatment can also impact the effective concentration.
-
Incubation Time: The duration of exposure to this compound will significantly influence the outcome. Shorter incubation times may be sufficient to observe effects on mitochondrial respiration, while longer times may be required to induce apoptosis.[4][6]
Q4: I am observing unexpected cellular effects. What are the potential off-target effects of this compound?
While this compound is a well-known inhibitor of mitochondrial complex III, it can have other effects:
-
ATP-Citrate Lyase Inhibition: Antimycin A has been shown to inhibit ATP-citrate lyase.[10]
-
Interaction with Bcl-2: It has been reported to bind to a mutant form of the anti-apoptotic protein Bcl-2.[10]
-
Photosystem II Suppression: Antimycin A, but not this compound specifically, has been shown to directly suppress photosystem II activity in plants.[2][3]
-
Induction of Reactive Oxygen Species (ROS): Inhibition of the electron transport chain by this compound leads to the increased production of superoxide (B77818) and other reactive oxygen species, which can have widespread cellular effects.[10][11][12]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
-
Possible Cause: As highlighted in the FAQs, variability in the source and purity of this compound, differences in cell culture conditions (passage number, confluency), and variations in assay protocols can all contribute to shifts in IC50 values. The endpoint measurement technique can also significantly impact the calculated IC50.[13][14][15]
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell seeding densities, treatment durations, and assay procedures across all experiments.
-
Characterize Reagent: If possible, obtain a certificate of analysis for your this compound to confirm its purity and composition.
-
Use a Positive Control: Include a well-characterized compound with a known IC50 in your cell line as a positive control to monitor assay performance.
-
Perform Dose-Response Curves: Always generate a full dose-response curve rather than relying on a single concentration.
-
Issue 2: No observable effect at expected concentrations.
-
Possible Cause:
-
Degraded Compound: Improper storage of the solid compound or stock solution can lead to degradation.
-
Resistant Cell Line: The cell line you are using may be inherently resistant to this compound-induced mitochondrial dysfunction.
-
Insufficient Incubation Time: The duration of treatment may not be long enough to produce the desired effect.
-
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solution: Prepare a fresh stock solution of this compound from the solid compound.
-
Increase Concentration and/or Incubation Time: Perform a time-course and dose-response experiment with a wider range of concentrations and longer incubation periods.
-
Verify Mechanism of Action: Use a positive control for mitochondrial dysfunction (e.g., rotenone (B1679576) or oligomycin) to confirm that your assay can detect inhibition of cellular respiration.[16]
-
Assess Mitochondrial Function: Directly measure mitochondrial function, for example, by assessing oxygen consumption rate (OCR), to confirm the inhibitory effect of this compound.[6]
-
Issue 3: High background or off-target effects in control cells.
-
Possible Cause:
-
Solvent Toxicity: The organic solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations.
-
Light Sensitivity: Some cellular probes and reagents are sensitive to light, which can lead to artifacts.
-
-
Troubleshooting Steps:
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to prepare the this compound stock solution.[4]
-
Minimize Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically below 0.5%).
-
Protect from Light: When using fluorescent probes or light-sensitive compounds, protect your plates from light during incubation and processing.[16]
-
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of Antimycin A
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| Isolated rat liver mitochondria | IC50 = 38 nM | N/A | Inhibition of mitochondrial respiration | [10] |
| HCT-116 (colorectal cancer) | IC50 = 35-47 µM (analogs) | N/A | Anticancer activity | [9] |
| A549 (lung cancer) | 2-100 µM | 72 hours | Inhibition of cell growth, cell cycle arrest, apoptosis | [9] |
| C2C12 (mouse myoblasts) | 3.125 - 50 µM | 12 hours | Mitochondrial dysfunction, increased ROS, decreased mitochondrial respiration | [4][17] |
| ARPE-19 (human retinal pigment epithelial) | 25 µM | 4 hours | Loss of mitochondrial membrane potential | [4][6] |
| HEK 293 | IC50 = 33.2 µM | N/A | Inhibition of cell proliferation | [18] |
| Vero | IC50 = 26.1 µM | N/A | Inhibition of cell proliferation | [18] |
Note: The term "Antimycin A" is often used in the literature without specifying the congener. The reported values may be for a mixture of antimycins.
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with this compound
-
Cell Seeding: Plate cells at a predetermined optimal density in a suitable cell culture plate or dish. Allow cells to adhere and reach the desired confluency (typically 70-80%) under standard incubation conditions (e.g., 37°C, 5% CO2).[4]
-
Preparation of Working Solution: On the day of the experiment, dilute the high-concentration stock solution of this compound in pre-warmed cell culture medium to the desired final concentrations.
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the culture medium containing the desired concentrations of this compound to the cells.
-
Include a vehicle control group treated with medium containing the same final concentration of the solvent used for the stock solution.[4]
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours), depending on the experimental endpoint.[4]
-
Downstream Analysis: Following incubation, proceed with the desired assay, such as a cell viability assay, apoptosis assay, or measurement of mitochondrial function.
Protocol 2: Measurement of Mitochondrial Superoxide Production using MitoSOX Red
This protocol describes the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[16]
-
Preparation of MitoSOX Red Working Solution:
-
Cell Treatment and Staining:
-
Treat cells with the desired concentration of this compound for the specified duration.
-
Remove the culture medium and wash the cells twice with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[16]
-
-
Washing and Imaging:
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][16]
-
Induce Apoptosis: Treat cells with an appropriate concentration of this compound for a duration sufficient to induce apoptosis (e.g., 6-24 hours).[4]
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or by gentle scraping.
-
For suspension cells, collect them by centrifugation.
-
It is important to collect both floating and adherent cells to include the entire apoptotic population.[4]
-
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[4]
-
Staining:
-
Flow Cytometry Analysis:
Visualizations
Caption: Mechanism of this compound action on the mitochondrial electron transport chain.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
Caption: A general experimental workflow for studying the effects of this compound in cell culture.
References
- 1. Antimycin A from Streptomyces sp., mitochondrial electron transport chain complex III inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Antimycin A, but not this compound or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. benchchem.com [benchchem.com]
- 9. toku-e.com [toku-e.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Antimycin A - Wikipedia [en.wikipedia.org]
- 12. letstalkacademy.com [letstalkacademy.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Impact of Antimycin A3 on Non-Mitochondrial Targets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the non-mitochondrial effects of Antimycin A3. Our goal is to help you design and interpret your experiments with higher precision by providing clear, actionable guidance.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the mitochondrial electron transport chain.[1] It specifically binds to the Qi site of Complex III (cytochrome c reductase), blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c.[1] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[1]
Q2: What are the known non-mitochondrial targets of this compound?
While primarily a mitochondrial inhibitor, this compound has been shown to interact with other cellular proteins, which can lead to off-target effects. The main known non-mitochondrial targets include:
-
ATP-citrate lyase (ACLY): this compound can inhibit this enzyme, which is involved in the production of cytosolic acetyl-CoA, a key precursor for fatty acid and cholesterol biosynthesis.[1]
-
B-cell lymphoma 2 (Bcl-2) family proteins: Antimycin A has been shown to bind to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, mimicking the action of pro-apoptotic BH3-only proteins.[2][3]
-
c-Myc stability: Antimycin A treatment can lead to the degradation of the c-Myc oncoprotein.[4][5] This effect is often mediated by the production of ROS, which can activate glycogen (B147801) synthase kinase 3 (GSK3), a kinase that phosphorylates c-Myc and targets it for proteasomal degradation.[4][5]
Q3: How can I differentiate between on-target mitochondrial effects and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use a structurally unrelated inhibitor: Employ another mitochondrial Complex III inhibitor with a different chemical structure. If the observed phenotype is replicated, it is more likely an on-target effect.
-
Perform rescue experiments: Specifically counteract the off-target effect to see if the primary phenotype is reversed. For example, supplement cells with a downstream product of an inhibited enzyme or overexpress the off-target protein.
-
Genetic approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the putative off-target. If the phenotype of the genetic perturbation mimics the effect of this compound, it suggests an off-target interaction.
-
Dose-response analysis: Off-target effects may occur at different concentrations than on-target effects. A careful dose-response study can provide insights into the relevant concentration range for specific effects.
Q4: At what concentration should I use this compound to minimize off-target effects?
The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological question. It is strongly recommended to perform a dose-response curve to determine the lowest concentration that elicits the desired mitochondrial inhibition without causing significant off-target effects. The provided data tables can serve as a starting point for designing your experiments.
Troubleshooting Guides
Issue 1: Unexpected changes in cell signaling pathways unrelated to mitochondrial respiration.
-
Possible Cause: This is a strong indicator of an off-target effect. This compound may be interacting with kinases or other signaling molecules.
-
Troubleshooting Steps:
-
Validate the phenotype: Confirm the unexpected signaling event with a second, structurally different Complex III inhibitor.
-
Investigate known off-targets: Assess if the observed signaling change could be a downstream consequence of inhibiting ATP-citrate lyase, interacting with Bcl-2 family proteins, or promoting c-Myc degradation.
-
Perform a rescue experiment: If a specific off-target is suspected, attempt to rescue the phenotype. For example, if you suspect ATP-citrate lyase inhibition, supplement your media with acetate (B1210297) or citrate.
-
Kinase profiling: If resources permit, perform a broad-spectrum kinase inhibitor profiling assay to identify potential unintended kinase targets.
-
Issue 2: High levels of apoptosis or cell death at low concentrations of this compound.
-
Possible Cause: While mitochondrial inhibition can induce apoptosis, rapid and extensive cell death at low concentrations might be due to potent off-target effects, particularly on pro-survival proteins like Bcl-2.
-
Troubleshooting Steps:
-
Assess Bcl-2 family protein levels: Determine the expression levels of key anti-apoptotic (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (Bax, Bak) proteins in your cell model. Cells with high levels of Bcl-2 may be particularly sensitive to the off-target effects of this compound.
-
Overexpress an anti-apoptotic protein: Perform a rescue experiment by overexpressing Bcl-2 or Bcl-xL to see if it mitigates the observed cell death.
-
Use a pan-caspase inhibitor: To determine if the cell death is caspase-dependent apoptosis, co-treat with a pan-caspase inhibitor like Z-VAD-FMK.
-
Issue 3: Discrepancy between the effects of this compound and genetic knockdown of Complex III subunits.
-
Possible Cause: This strongly suggests that the observed phenotype is due to an off-target effect of this compound, as the genetic approach is more specific to the on-target pathway.
-
Troubleshooting Steps:
-
Confirm knockdown efficiency: Ensure that your siRNA or shRNA is effectively reducing the expression of the target Complex III subunit at the protein level.
-
Systematically investigate off-targets: Use the experimental protocols outlined below to test for the involvement of ATP-citrate lyase, Bcl-2, and c-Myc.
-
Consider alternative explanations: It is also possible that the chronic adaptation to genetic knockdown differs from the acute effects of a chemical inhibitor.
-
Data Presentation
Table 1: Quantitative Data on this compound Interactions
| Target | Interaction Type | Value | Species/System | Reference |
| Mitochondrial Complex III | Inhibition (IC50) | 38 nM | Isolated rat liver mitochondria | [1] |
| ATP-citrate lyase | Inhibition (Ki) | 60.1 µM | Streptomyces sp. | [1] |
| Bcl-2 (recombinant mutant) | Binding (Kd) | 0.82 µM | Human | [1] |
Experimental Protocols
Protocol 1: Rescue Experiment for ATP-Citrate Lyase Inhibition
Objective: To determine if a phenotype observed with this compound treatment is due to the off-target inhibition of ATP-citrate lyase.
Principle: If the phenotype is caused by the inhibition of ACLY, providing the cells with a downstream product of the enzyme, such as acetate, should rescue the effect.
Methodology:
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at a pre-determined effective concentration.
-
Rescue: In a parallel set of wells, co-treat cells with this compound and a range of concentrations of sodium acetate (e.g., 1-10 mM).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Assess the phenotype of interest (e.g., cell viability, gene expression, etc.) in all treatment groups. A reversal of the this compound-induced phenotype in the presence of acetate suggests the involvement of ATP-citrate lyase inhibition.
Protocol 2: Bcl-2 Overexpression Rescue Experiment
Objective: To determine if this compound-induced apoptosis is mediated by its off-target interaction with Bcl-2.
Principle: Overexpressing the anti-apoptotic protein Bcl-2 should counteract the pro-apoptotic effect of this compound if the drug is acting through this off-target.
Methodology:
-
Transfection: Transfect cells with a mammalian expression vector encoding human Bcl-2 or an empty vector control.
-
Selection (Optional): If creating a stable cell line, select for transfected cells using an appropriate antibiotic.
-
Protein Expression Confirmation: Confirm the overexpression of Bcl-2 by Western blot.
-
Treatment: Treat both the Bcl-2 overexpressing cells and the control cells with a dose-range of this compound.
-
Apoptosis Assay: Measure apoptosis using a standard method such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay. A significant decrease in this compound-induced apoptosis in the Bcl-2 overexpressing cells compared to the control cells indicates an off-target effect on the Bcl-2 pathway.
Protocol 3: Assessment of c-Myc Protein Levels
Objective: To investigate if this compound treatment affects the stability of the c-Myc protein.
Principle: The levels of c-Myc protein will be quantified by Western blot analysis in cells treated with this compound. A decrease in c-Myc protein levels would suggest an off-target effect.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Densitometry: Quantify the band intensities to determine the relative levels of c-Myc protein.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Molecular Docking Study of this compound Analogues as Inhibitors of Anti-Apoptotic Bcl-2 of Breast Cancer [scirp.org]
- 4. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inhibitory Effects of Antimycin A and Myxothiazol on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the inhibitory effects of two widely used mitochondrial inhibitors, Antimycin A and Myxothiazol. Both compounds are invaluable tools for studying the mitochondrial electron transport chain (ETC), particularly Complex III (cytochrome bc1 complex). However, their distinct mechanisms of action result in different downstream cellular effects, which are critical to consider in experimental design and data interpretation. This document outlines their mechanisms, presents available quantitative data, provides a detailed experimental protocol for assessing their effects, and includes visualizations to clarify their modes of action and experimental workflows.
Introduction to Antimycin A and Myxothiazol
Antimycin A is an antibiotic produced by Streptomyces species that is a potent inhibitor of Complex III of the mitochondrial electron transport chain.[1] It is widely used in research to study mitochondrial function, oxidative stress, and apoptosis.[1][2] Myxothiazol is another inhibitor of Complex III, originally isolated from the myxobacterium Myxococcus fulvus.[3] It also serves as a critical tool in dissecting the function of the cytochrome bc1 complex.[3] While both inhibit the same enzyme complex, their precise binding sites differ, leading to distinct biochemical and physiological consequences.
Mechanism of Action: A Tale of Two Binding Sites
Antimycin A and Myxothiazol both target Complex III, but they bind to different sites within the complex, leading to distinct effects on electron flow and the generation of reactive oxygen species (ROS).
Antimycin A binds to the Qi site of cytochrome b, which is located on the matrix side of the inner mitochondrial membrane.[1] This binding event blocks the transfer of electrons from heme bH to ubiquinone, effectively halting the Q-cycle at this point.[4] A key consequence of this inhibition is the accumulation of ubisemiquinone (B1233062) at the Qo site, which can then donate an electron to molecular oxygen, leading to a significant increase in superoxide (B77818) production.[5][6]
Myxothiazol , in contrast, binds to the Qo site of cytochrome b, near the intermembrane space.[3] This binding action prevents the oxidation of ubiquinol (B23937) by blocking electron transfer to the Rieske iron-sulfur protein.[3] By preventing the formation of the ubisemiquinone intermediate at the Qo site, Myxothiazol can prevent ROS production at this site.[5] However, under certain conditions, Myxothiazol has also been reported to induce ROS production.[7]
The differential binding and its consequences on ROS production are a critical distinction between these two inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimycin A3 vs. Antimycin A: A Comparative Guide to Inhibitor Specificity
For researchers, scientists, and drug development professionals, selecting a highly specific inhibitor is paramount to obtaining reliable and interpretable experimental results. This guide provides a detailed comparison of Antimycin A3 and the more commonly used Antimycin A complex, focusing on their specificity as inhibitors of mitochondrial complex III and their off-target effects. Through an examination of supporting experimental data and detailed methodologies, this guide establishes this compound as a more specific inhibitor in various research contexts.
Executive Summary
Antimycin A, a potent inhibitor of the mitochondrial electron transport chain, is a complex of several structurally related compounds. While widely used, concerns have been raised regarding its off-target effects. This guide presents evidence demonstrating that a specific component of this complex, this compound, exhibits a more refined inhibitory profile. Notably, Antimycin A has been shown to directly suppress the activity of photosystem II, an effect not observed with this compound. This makes this compound a superior choice for studies on cyclic electron flow around photosystem I (CEF-PSI) in photosynthetic organisms. While both compounds interact with the anti-apoptotic protein Bcl-2, their broader off-target profiles suggest distinct specificities that researchers must consider.
Primary Target: Mitochondrial Complex III
Both Antimycin A and this compound are established inhibitors of the mitochondrial respiratory chain, specifically targeting Complex III (cytochrome bc1 complex).[1][2] They bind to the Qi site of cytochrome b, obstructing the transfer of electrons from coenzyme Q to cytochrome c.[1] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a cessation of ATP synthesis.
Off-Target Effects: The Case for this compound's Superior Specificity
The key differentiator between Antimycin A and this compound lies in their off-target activities.
Photosystem II Inhibition: A Critical Distinction
In studies involving photosynthetic organisms, the specificity of inhibitors is crucial to dissecting distinct electron transport pathways. Research has demonstrated that Antimycin A directly inhibits photosystem II (PSII) activity, a component of the linear electron flow in photosynthesis.[2] In contrast, this compound does not exhibit this inhibitory effect on PSII.[2] This finding is critical for researchers studying cyclic electron flow around photosystem I (CEF-PSI), as the use of Antimycin A can lead to confounding results due to its impact on a separate photosynthetic pathway. For these applications, this compound is the recommended, more specific inhibitor.[2]
Table 1: Comparison of Inhibitory Effects on Photosystem II
| Inhibitor | Effect on Photosystem II Activity | Reference |
| Antimycin A | Direct suppression | [2] |
| This compound | No notable effect | [2] |
Interaction with Bcl-2 Family Proteins
Effects on c-Myc Protein Degradation
Antimycin A has been identified as an accelerator of c-Myc protein degradation.[6] It promotes the phosphorylation of c-Myc at threonine-58, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This effect is mediated by the generation of reactive oxygen species (ROS) from damaged mitochondria. Currently, there is no available data on whether this compound shares this off-target effect on c-Myc.
Experimental Protocols
Measurement of Photosystem II Activity
To assess the direct effects of Antimycin A and A3 on PSII activity, chlorophyll (B73375) a fluorescence can be measured using isolated thylakoid membranes. The reoxidation kinetics of the primary quinone acceptor of PSII (QA-) are monitored after a single turnover flash. Inhibition of PSII activity by Antimycin A is observed as a significant slowdown in the reoxidation of QA-, an effect not seen with this compound.[7]
Ferredoxin-Dependent Plastoquinone (B1678516) Reduction Assay
This assay is used to measure the activity of cyclic electron flow around photosystem I. The reduction of plastoquinone (PQ) by ferredoxin (Fd) is monitored by measuring the absorbance changes of Fd at 463 nm in isolated thylakoids under anaerobic conditions and in the presence of DCMU (to block linear electron flow).[8] The rate of Fd reoxidation upon turning off the light provides a direct measure of CEF-PSI activity. This assay can be used to demonstrate the inhibitory effect of this compound on CEF-PSI.
Signaling Pathways and Experimental Workflows
Mitochondrial Respiration Inhibition Pathway
Caption: Inhibition of Mitochondrial Complex III by Antimycin A and A3.
Experimental Workflow for Comparing Inhibitor Specificity
Caption: Workflow for assessing the specificity of Antimycin A vs. A3.
Conclusion
Based on the available evidence, This compound is a more specific inhibitor than the Antimycin A complex, particularly in research contexts involving photosynthesis. The lack of off-target inhibition of photosystem II makes this compound the superior choice for studying cyclic electron flow around photosystem I. While both compounds exhibit inhibitory activity against their primary target, mitochondrial complex III, and show interactions with off-target proteins like Bcl-2, the known off-target profile of Antimycin A is broader. Researchers should carefully consider the specific biological question and potential for off-target effects when choosing between these two inhibitors. For studies requiring precise inhibition of mitochondrial complex III with minimal confounding variables, particularly in photosynthetic systems, this compound is the recommended reagent. Further direct comparative studies are warranted to fully elucidate the relative potencies and complete off-target profiles of these two compounds.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Antimycin A, but not this compound or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Molecular Docking Study of this compound Analogues as Inhibitors of Anti-Apoptotic Bcl-2 of Breast Cancer [scirp.org]
- 5. Design and Molecular Docking Study of this compound Analogues as Inhibitors of Anti-Apoptotic Bcl-2 of Breast Cancer - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
- 6. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Photosystem I cyclic electron transport: Measurement of ferredoxin-plastoquinone reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Specificity of Antimycin A3 as a Complex III Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modulation of cellular respiration is a critical tool. This guide provides a comprehensive validation of Antimycin A3 as a specific inhibitor of mitochondrial complex III, offering a comparative analysis with other widely used inhibitors, Myxothiazol (B1677603) and Stigmatellin. By presenting experimental data, detailed protocols, and visual representations of the underlying mechanisms, this document serves as a practical resource for the accurate application of these powerful research tools.
Mechanism of Action: Targeting the Q-cycle
Mitochondrial complex III, also known as the cytochrome bc1 complex, plays a pivotal role in the electron transport chain (ETC). It facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton motive force essential for ATP synthesis. This intricate process is governed by the Q-cycle, which involves two distinct ubiquinone/ubiquinol binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.
This compound is a member of the Antimycin A family of antibiotics and is a highly specific and potent inhibitor of complex III.[1] It exerts its inhibitory effect by binding to the Qi site of cytochrome b, a subunit of complex III.[1] This binding event physically obstructs the transfer of electrons from the low-potential heme bL to ubiquinone, effectively stalling the Q-cycle and halting electron flow through the complex.[1]
In contrast, Myxothiazol and Stigmatellin are also potent complex III inhibitors but act at the Qo site .[2][3] They prevent the initial oxidation of ubiquinol, blocking the transfer of electrons to both the Rieske iron-sulfur protein and the low-potential heme bL.[2][3] This fundamental difference in their binding sites leads to distinct downstream consequences, particularly concerning the production of reactive oxygen species (ROS).
Comparative Analysis of Inhibitor Potency
| Inhibitor | Target Site | Reported IC50/Inhibitory Concentration | Organism/System |
| This compound | Qi | Not explicitly found for A3, but Antimycin A is potent in the nanomolar range. | General |
| Myxothiazol | Qo | Inhibition of growth at 0.01 - 3 µg/ml[4]; Reversible cell cycle block at 0.5 µg/ml[5] | Yeasts and Fungi; Human lymphoblastic T-cell line |
| Stigmatellin | Qo | Potent inhibitor, with effects observed at nanomolar concentrations. | Bovine heart mitochondria |
Downstream Effects: The Divergent Impact on Reactive Oxygen Species (ROS) Production
A critical differentiator between Qi and Qo site inhibitors is their effect on mitochondrial ROS production. Inhibition of the electron transport chain at complex III can lead to the accumulation of electrons at earlier stages, increasing the likelihood of their premature transfer to molecular oxygen and the formation of superoxide (B77818) radicals.
-
This compound (Qi site inhibition): By blocking the Qi site, this compound leads to a significant increase in the production of ROS.[6] This is because the semiquinone intermediate at the Qo site remains in a reduced state for a longer duration, readily donating an electron to oxygen to form superoxide.
-
Myxothiazol and Stigmatellin (Qo site inhibition): In contrast, inhibitors of the Qo site generally lead to a decrease or no significant change in ROS production.[7] By preventing the initial binding and oxidation of ubiquinol, they preclude the formation of the unstable semiquinone intermediate that is the primary source of superoxide at complex III.
This differential effect on ROS production is a key consideration when selecting an inhibitor for studies on oxidative stress, redox signaling, and apoptosis.
Experimental Validation Protocols
The specificity of complex III inhibitors can be validated through a series of well-established experimental protocols.
Cytochrome c Reduction Assay
This assay directly measures the enzymatic activity of complex III by monitoring the reduction of cytochrome c.
Principle: Complex III catalyzes the transfer of electrons from a ubiquinol analog (e.g., decylubiquinol) to oxidized cytochrome c. The reduction of cytochrome c can be spectrophotometrically measured by the increase in absorbance at 550 nm.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA).
-
Add isolated mitochondria or purified complex III to the reaction buffer.
-
Add oxidized cytochrome c to the mixture.
-
Initiate the reaction by adding the substrate, decylubiquinol.
-
Monitor the increase in absorbance at 550 nm over time.
-
To test the inhibitor, pre-incubate the mitochondria/complex III with varying concentrations of this compound, Myxothiazol, or Stigmatellin before adding the substrate.
-
The inhibitor's potency is determined by the concentration-dependent decrease in the rate of cytochrome c reduction.
NADH Oxidase Activity Assay
This assay measures the overall activity of the electron transport chain from complex I to complex IV.
Principle: The oxidation of NADH by complex I initiates the flow of electrons through the ETC, ultimately leading to the reduction of oxygen to water by complex IV. The rate of NADH oxidation can be monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Add isolated mitochondria to the buffer.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time.
-
To assess the effect of complex III inhibitors, pre-incubate the mitochondria with the inhibitor before adding NADH. Inhibition of complex III will block the electron flow from complex I and II, thus inhibiting NADH oxidation.
Measurement of Mitochondrial ROS Production
This assay quantifies the generation of reactive oxygen species from mitochondria.
Principle: Specific fluorescent probes, such as MitoSOX™ Red or Amplex® Red, can be used to detect mitochondrial superoxide or hydrogen peroxide, respectively.
Protocol (using a fluorescent probe):
-
Isolate mitochondria from the desired tissue or cell line.
-
Incubate the isolated mitochondria with the fluorescent ROS probe in a suitable assay buffer.
-
Add respiratory substrates (e.g., succinate (B1194679) for complex II-driven respiration or pyruvate/malate for complex I-driven respiration).
-
Add the complex III inhibitor (this compound, Myxothiazol, or Stigmatellin).
-
Measure the change in fluorescence over time using a fluorometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS production.
Visualizing the Mechanisms
To further elucidate the interactions and workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Electron transport chain and inhibitor binding sites.
Caption: Experimental workflow for inhibitor validation.
Off-Target Effects and Considerations
While this compound is highly specific for complex III, it is crucial to consider potential off-target effects, especially at higher concentrations. The broader Antimycin A complex has been noted to have effects on other cellular processes.[8] For instance, some studies have suggested that Antimycin A can affect photosystem II in plants, although this compound appears to be more specific in this context.[8][9] Myxothiazol has been reported to potentially have a second, lower-affinity cytotoxic target.[10] Stigmatellin Y has been shown to interfere with quorum sensing in Pseudomonas aeruginosa.[11] Therefore, it is always recommended to use the lowest effective concentration of any inhibitor and to include appropriate controls to rule out off-target effects in the specific experimental system being studied.
Conclusion
This compound is a robust and highly specific inhibitor of mitochondrial complex III, acting at the Qi site. Its primary distinction from other widely used complex III inhibitors, such as Myxothiazol and Stigmatellin which target the Qo site, lies in its effect on ROS production. The choice of inhibitor should, therefore, be guided by the specific research question. For studies investigating the consequences of impaired electron flow coupled with enhanced oxidative stress, this compound is an invaluable tool. Conversely, for dissecting the role of complex III in bioenergetics with minimal confounding effects from ROS, Myxothiazol or Stigmatellin may be more appropriate. The experimental protocols outlined in this guide provide a framework for the rigorous validation of these inhibitors, ensuring the generation of reliable and reproducible data in the pursuit of scientific discovery.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myxothiazol, a new antibiotic interfering with respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myxothiazol: a reversible blocker of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex I and complex III inhibition specifically increase cytosolic hydrogen peroxide levels without inducing oxidative stress in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimycin A, but not this compound or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stigmatellin Y - An anti-biofilm compound from Bacillus subtilis BR4 possibly interferes in PQS-PqsR mediated quorum sensing system in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Inhibitors of Mitochondrial Cyclic Electron Flow
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative inhibitors targeting mitochondrial cyclic electron flow (CEF). The information presented is curated for researchers and professionals in drug development seeking to understand the nuanced differences between various inhibitory compounds. Experimental data, detailed protocols, and mechanistic pathways are provided to facilitate informed decisions in experimental design and therapeutic development.
Comparative Analysis of Inhibitor Potency
The efficacy of various inhibitors targeting the mitochondrial electron transport chain (ETC), and by extension, cyclic electron flow, is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary based on the experimental system, including the source of mitochondria and assay conditions. The following table summarizes the reported IC50 ranges for key inhibitors.
| Inhibitor | Target Complex | Reported IC50 Range | Key Effects on Cyclic Electron Flow |
| Rotenone (B1679576) | Complex I (NADH:ubiquinone oxidoreductase) | 0.1 nM - 2.2 µM | Inhibits NADH-dependent CEF by blocking electron entry from Complex I into the ubiquinone pool. |
| Myxothiazol | Complex III (Cytochrome bc1 complex) | 0.45 - 0.58 mol/mol of cytochrome b | Blocks the Qo site of Complex III, preventing the oxidation of ubiquinol (B23937) and thus inhibiting both linear and cyclic electron flow. |
| Stigmatellin (B1206613) | Complex III (Cytochrome bc1 complex) | ~0.5 mol/mol of bc1 complex | Binds to the Qo site of Complex III, exhibiting high affinity and potent inhibition of electron transfer. |
| Antimycin A | Complex III (Cytochrome bc1 complex) | 2 - 100 µM (cell growth inhibition) | Binds to the Qi site of Complex III, blocking the re-oxidation of cytochrome b and disrupting the Q-cycle essential for CEF. |
Mechanisms of Action and Signaling Pathways
The inhibitors discussed disrupt mitochondrial cyclic electron flow through distinct mechanisms, primarily by targeting Complex I or Complex III of the electron transport chain. Understanding these mechanisms is crucial for interpreting experimental results and predicting cellular responses.
Rotenone: Complex I Inhibition
Rotenone is a highly specific inhibitor of Complex I. It binds to the ubiquinone-binding site of the complex, thereby preventing the transfer of electrons from NADH to ubiquinone. This blockage has a direct impact on NADH-dependent cyclic electron flow, which relies on the entry of electrons into the ETC via Complex I. Inhibition by rotenone leads to an accumulation of NADH, a decrease in the proton motive force, and a subsequent reduction in ATP synthesis. A significant consequence of Complex I inhibition is the increased production of reactive oxygen species (ROS), which can trigger downstream signaling pathways related to oxidative stress and apoptosis.
Myxothiazol, Stigmatellin, and Antimycin A: Complex III Inhibition
Complex III, also known as the cytochrome bc1 complex, is a critical component of both linear and cyclic electron flow. It facilitates the transfer of electrons from ubiquinol to cytochrome c through a process known as the Q-cycle. Myxothiazol and stigmatellin are potent inhibitors that bind to the Qo (quinol oxidation) site of Complex III, preventing the initial oxidation of ubiquinol. This action effectively blocks the entire Q-cycle.
Antimycin A, in contrast, binds to the Qi (quinone reduction) site of Complex III. This prevents the transfer of an electron from cytochrome bL to a ubiquinone molecule, leading to an accumulation of reduced cytochrome b and a disruption of the proton-pumping mechanism of the Q-cycle. Inhibition of Complex III by these agents not only halts CEF but also significantly increases the production of superoxide (B77818) radicals, which can initiate apoptosis and other cellular stress responses.
Experimental Protocols
Accurate and reproducible assessment of mitochondrial CEF and the effects of its inhibitors requires robust experimental protocols. The following are detailed methodologies for key assays.
Isolation of Mitochondria from Cultured Cells
Objective: To obtain a purified and functional mitochondrial fraction from cultured cells for in vitro assays.
Materials:
-
Cell culture flasks with confluent cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4), ice-cold
-
Dounce homogenizer
-
Centrifuge and centrifuge tubes
-
Protein assay reagent (e.g., Bradford or BCA)
Protocol:
-
Harvest cells by trypsinization or scraping and wash twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 5 volumes of ice-cold mitochondria isolation buffer.
-
Allow cells to swell on ice for 10-15 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with isolation buffer.
-
Resuspend the pellet in a minimal volume of isolation buffer and determine the protein concentration.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
Objective: To assess the impact of inhibitors on mitochondrial respiration in real-time in live cells.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Inhibitors of interest (Rotenone, Myxothiazol, Stigmatellin, Antimycin A)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
Protocol:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
The following day, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant Solution overnight in a non-CO2 incubator at 37°C.
-
Load the inhibitor compounds into the appropriate ports of the hydrated sensor cartridge. A typical Mito Stress Test sequence involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A. To specifically test alternative inhibitors, they can be injected prior to this sequence or in a separate experiment.
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell culture plate and initiate the assay.
-
The instrument will measure the basal OCR, followed by OCR measurements after each inhibitor injection.
-
Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
Objective: To quantify the production of ROS by mitochondria in response to CEF inhibitors.
Materials:
-
Fluorescent ROS indicator (e.g., MitoSOX™ Red for mitochondrial superoxide)
-
Cultured cells or isolated mitochondria
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
-
Inhibitors of interest
Protocol:
-
For live cells, seed them in a suitable culture plate. For isolated mitochondria, prepare them as described in Protocol 3.1.
-
Load the cells or mitochondria with the fluorescent ROS indicator according to the manufacturer's instructions.
-
Treat the loaded cells or mitochondria with the desired concentrations of the inhibitors.
-
Incubate for the desired time period.
-
Measure the fluorescence intensity using a microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in ROS production.
Conclusion
The choice of an inhibitor for studying mitochondrial cyclic electron flow depends on the specific research question and experimental setup. Rotenone offers a specific tool for dissecting the role of Complex I in CEF. Myxothiazol and stigmatellin are highly potent inhibitors of Complex III, effectively shutting down the Q-cycle. Antimycin A, while also targeting Complex III, acts at a different site and can be used to study the consequences of disrupting the latter half of the Q-cycle.
The provided protocols offer a starting point for the quantitative comparison of these inhibitors. It is crucial to optimize experimental conditions for each cell type and research context to obtain reliable and reproducible data. The mechanistic diagrams provide a visual framework for understanding the molecular interactions of these inhibitors and their downstream consequences on cellular signaling. This guide serves as a foundational resource to aid researchers in the strategic selection and application of mitochondrial CEF inhibitors.
Decoding Specificity: A Comparative Guide to the Cross-reactivity of Antimycin A3
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and interpretable experimental data. Antimycin A3, a potent inhibitor of mitochondrial complex III, is a widely used tool in cellular bioenergetics research. However, concerns regarding its off-target effects necessitate a thorough evaluation of its cross-reactivity with other cellular components. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound is a member of the Antimycin A family of antibiotics that function by inhibiting the quinone reduction (Qi) site of mitochondrial complex III (cytochrome c reductase), thereby blocking the electron transport chain and oxidative phosphorylation. While effective in its primary role, the potential for off-target interactions can lead to confounding experimental results. This guide explores the known cross-reactivity of Antimycin A and its more specific analog, this compound, providing a framework for informed selection of mitochondrial inhibitors.
On-Target vs. Off-Target Effects: A Comparative Analysis
The primary target of this compound is the mitochondrial electron transport chain's Complex III. Inhibition at this site leads to a cascade of well-characterized effects, including decreased ATP synthesis, increased production of reactive oxygen species (ROS), and a reduction in oxygen consumption. However, studies have revealed that the commonly used Antimycin A mixture can exhibit off-target effects, most notably the inhibition of photosystem II (PSII) in plant cells.
Recent research has highlighted this compound as a more specific alternative. A key study demonstrated that while a general Antimycin A mixture directly suppresses PSII activity, this compound does not, suggesting a higher specificity for its intended mitochondrial target.[1][2][3] This makes this compound a more suitable choice for studies where off-target effects on photosynthetic processes could be a confounding factor.
While comprehensive, quantitative proteomics data directly comparing the off-target profiles of this compound with other mitochondrial inhibitors like rotenone (B1679576) (Complex I inhibitor) and oligomycin (B223565) (ATP synthase inhibitor) in mammalian cells is limited in the public domain, the available evidence points towards a more favorable specificity profile for this compound over the broader Antimycin A mixture.
Table 1: Comparison of Antimycin A and this compound Specificity
| Feature | Antimycin A (Mixture) | This compound | Myxothiazol (Alternative Complex III Inhibitor) |
| Primary Target | Mitochondrial Complex III | Mitochondrial Complex III | Mitochondrial Complex III |
| Known Off-Target | Photosystem II (in plants)[1][2][3] | Not a significant inhibitor of Photosystem II[1][2][3] | Not reported to inhibit Photosystem II |
| Recommendation | Use with caution in photosynthetic organisms. | Preferred for studies requiring high specificity, especially in photosynthetic organisms. | Alternative for Complex III inhibition. |
Impact on Cellular Signaling Pathways
The inhibition of mitochondrial complex III by Antimycin A (and by extension, this compound) triggers cellular stress responses that can modulate various signaling pathways. The increased production of ROS is a key mediator of these downstream effects.
c-Myc Degradation Pathway
Studies have shown that Antimycin A can accelerate the degradation of the oncoprotein c-Myc.[4] This effect is mediated by the activation of Glycogen Synthase Kinase 3 (GSK3) in a ROS-dependent manner. Activated GSK3 phosphorylates c-Myc, targeting it for proteasomal degradation. This finding suggests a potential therapeutic application for mitochondrial inhibitors in c-Myc-driven cancers.
NF-κB Signaling Pathway
The NF-κB signaling pathway, a critical regulator of inflammation and cell survival, can also be influenced by mitochondrial dysfunction. While direct studies on this compound are scarce, research on Antimycin A suggests it can enhance TNF-α-induced activation of NF-κB. This occurs through a mechanism likely involving ROS, which can lead to the degradation of the inhibitory protein IκBα and subsequent nuclear translocation of NF-κB.
Experimental Protocols
To aid researchers in assessing the on-target and potential off-target effects of this compound and other mitochondrial inhibitors, we provide the following detailed experimental protocols.
Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol allows for the real-time measurement of mitochondrial function by monitoring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, this compound
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Preparation of Inhibitor Plate: Prepare stock solutions of the mitochondrial inhibitors in the assay medium. Load the inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
Cell Plate Preparation: Replace the cell culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will sequentially inject the inhibitors and measure the OCR at each stage.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify target engagement by a compound in a cellular context based on ligand-induced thermal stabilization of the target protein.
Materials:
-
Cells of interest
-
This compound or other compounds
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the compound of interest or vehicle control for a specified time.
-
Heating: Resuspend the cells in PBS with protease and phosphatase inhibitors and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target protein by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
The selection of a mitochondrial inhibitor should be guided by a clear understanding of its specificity and potential off-target effects. While Antimycin A is a potent inhibitor of Complex III, the available evidence suggests that this compound offers a more specific mode of action, particularly in contexts where off-target effects on photosynthetic machinery are a concern. Further proteome-wide studies in mammalian systems are warranted to provide a more comprehensive comparison of the off-target profiles of this compound and other mitochondrial inhibitors. The experimental protocols provided in this guide offer a robust framework for researchers to validate the on-target effects and investigate potential cross-reactivity of these essential research tools.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Antimycin A, but not this compound or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Antimycin A Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Antimycin A analogs' performance in various cancer cell lines, supported by experimental data. Delve into their mechanisms of action, comparative efficacy, and the experimental protocols crucial for their evaluation.
Antimycin A, a potent inhibitor of the mitochondrial electron transport chain, has long been a tool in cellular biology.[1] However, its inherent toxicity has spurred the development of numerous analogs with the aim of enhancing therapeutic efficacy against cancer while minimizing adverse effects.[2] These analogs, through structural modifications, exhibit varied potencies and even distinct mechanisms of action, making a comparative analysis essential for advancing their potential as anticancer agents.
Comparative Efficacy of Antimycin A Analogs
The anticancer activity of Antimycin A and its analogs is often quantified by their half-maximal inhibitory concentration (IC50) in different cancer cell lines. This value represents the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates a higher potency.
Several studies have demonstrated the cytotoxic effects of Antimycin A and its derivatives across a range of cancer cell lines. For instance, Antimycin A has shown significant growth inhibition in human lung adenocarcinoma (A549) cells.[2][3][4] Novel open-chain analogs of Antimycin A3 have exhibited greater anticancer activity against colorectal HCT-116 cells than the parent compound, with IC50 values ranging from 35.0-47.0 μM.[5] Furthermore, a class of ring-expanded analogs known as neoantimycins has shown excellent cytotoxicity against drug-resistant colon and gastric cancer cells, while displaying low toxicity in noncancerous cells.[6][7][8]
Below is a summary of the inhibitory activities of Antimycin A and selected analogs against various cancer cell lines, compiled from multiple studies.
| Analog/Compound | Cancer Cell Line | Assay | Inhibitory Concentration (IC50) | Reference |
| Antimycin A | Human Lung Adenocarcinoma (A549) | Cell Growth Inhibition | Significant inhibition at 2-100 µM | [2][3] |
| Antimycin A | Human Lung Adenocarcinoma (A549) | Cell Viability | Not specified | [9] |
| Antimycin A | Gefitinib-Resistant Lung Cancer (PC-9/GR) | Cell Proliferation | ~35% inhibition at 5 µM | [10] |
| Antimycin A | Oral Cancer (CAL 27, Ca9-22) | Cell Viability | Higher antiproliferation than in normal cells | [11] |
| Open-chain this compound Analogs | Colorectal (HCT-116) | Cell Proliferation | 35.0-47.0 μM | [5] |
| Neoantimycins (4, 7, and 8) | Drug-Resistant Colon and Gastric Cancer | Cytotoxicity | Excellent | [6][7][8] |
| Antimycin A | HepG2 | Cell Viability | 15.97 nM | [12] |
| Antimycin A | H9c2 (Galactose) | Cell Viability | 16.5 nM | [12] |
| Antimycin A | H9c2 (Glucose) | Cell Viability | 176.5 nM | [12] |
Mechanisms of Action: Beyond Mitochondrial Inhibition
The primary mechanism of action for Antimycin A is the inhibition of Complex III in the mitochondrial electron transport chain, which disrupts ATP synthesis and leads to the generation of reactive oxygen species (ROS).[1][2][12] This increase in ROS can induce oxidative stress, leading to DNA damage and apoptosis in cancer cells.[11][13]
However, research has revealed that Antimycin A and its analogs modulate multiple signaling pathways. One key pathway involves the degradation of the c-Myc oncoprotein. Antimycin A has been shown to enhance the degradation of c-Myc by activating glycogen (B147801) synthase kinase 3 (GSK3) through ROS production.[13] This is significant as c-Myc is a critical regulator of cell proliferation and is often overexpressed in various cancers.[13]
Furthermore, Antimycin A has been found to suppress the self-renewal ability of lung cancer stem cells by negatively regulating β-catenin signaling.[10][14] In contrast, neoantimycins, a ring-expanded subfamily of antimycins, act as down-regulators of GRP-78, a protein involved in promoting protein folding and conferring resistance to chemotherapy.[6][7]
Below is a diagram illustrating the key signaling pathways affected by Antimycin A.
Experimental Protocols
A standardized approach is crucial for the comparative evaluation of Antimycin A analogs. The following are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of Antimycin A analogs on cell viability.
Materials:
-
Cultured cancer cell lines
-
Cell culture medium
-
Antimycin A analogs
-
MTT (3-(4,5-dimethylthiaziol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Antimycin A analogs for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]
Mitochondrial Respiration Assay (Oxygen Consumption Rate)
This assay directly measures the impact of Antimycin A analogs on the electron transport chain by monitoring the oxygen consumption rate (OCR).
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration buffer
-
Substrates (e.g., pyruvate (B1213749), malate (B86768), succinate)
-
ADP
-
Antimycin A analogs
-
High-resolution respirometer
Procedure:
-
Prepare a suspension of isolated mitochondria or cells in the respiration buffer.
-
Add the mitochondrial or cell suspension to the respirometer chambers maintained at a constant temperature (e.g., 37°C).
-
Allow the baseline OCR to stabilize.
-
Add substrates to measure respiration linked to specific complexes (e.g., pyruvate and malate for Complex I).
-
Add ADP to stimulate ATP synthesis (State 3 respiration).
-
Add the Antimycin A analog at various concentrations and record the change in OCR.
-
Analyze the data to determine the IC50 value for the inhibition of oxygen consumption.[2]
Below is a diagram illustrating a general experimental workflow for the comparative analysis of Antimycin A analogs.
Conclusion
The study of Antimycin A analogs reveals a promising landscape for the development of novel anticancer therapeutics. Subtle structural modifications can significantly alter their potency, selectivity, and even their primary mechanism of action. While the inhibition of mitochondrial respiration remains a central theme, the modulation of key cancer-related signaling pathways like c-Myc and β-catenin highlights the multifaceted nature of these compounds. Further research focusing on structure-activity relationships and in vivo studies is crucial to unlock the full therapeutic potential of Antimycin A analogs in the fight against cancer.
References
- 1. Antimycin A: From mitochondrial poison to multifaceted biological probe and therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells [frontiersin.org]
- 8. Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Antimycin A3: The Superior Choice for Specific Inhibition of Cyclic Electron Flow around Photosystem I
For researchers in photosynthesis and bioenergetics, the specific inhibition of metabolic pathways is crucial for elucidating their function. When studying Cyclic Electron Flow around Photosystem I (CEF-PSI), Antimycin A has historically been a common inhibitor. However, emerging evidence strongly indicates that Antimycin A3 is a more specific and reliable alternative, avoiding the significant off-target effects associated with the broader Antimycin A complex.
Antimycin A is not a single compound but a mixture of several closely related structures, primarily Antimycin A1, A2, A3, and A4.[1][2] Research has demonstrated that components within the standard Antimycin A mixture, particularly Antimycin A1 and A2, directly suppress the activity of Photosystem II (PSII), a component of the linear electron flow (LEF) but not CEF-PSI.[1][3] This lack of specificity can lead to misinterpretation of experimental results, attributing effects to the inhibition of CEF-PSI when they may, in fact, be due to the unintended inhibition of PSII.
This compound, in contrast, has been shown to effectively inhibit the PROTON GRADIENT REGULATION 5 (PGR5)-dependent CEF-PSI pathway without notable off-target effects on PSII.[1][3][4] This makes this compound a more precise tool for dissecting the roles of CEF-PSI in photosynthesis.
Comparative Analysis: Antimycin A vs. This compound
| Feature | Antimycin A | This compound | Supporting Evidence |
| Primary Target | PGR5-dependent CEF-PSI, Mitochondrial Complex III[1][5] | PGR5-dependent CEF-PSI[1][4] | Antimycin A is a known inhibitor of both photosynthetic and respiratory electron transport chains.[1][5] this compound has been identified as a specific inhibitor of the PGR5-dependent CEF-PSI pathway.[1][4] |
| Specificity for CEF-PSI | Low | High | Antimycin A directly suppresses PSII activity and linear electron transport.[1][6][7] this compound does not have significant inhibitory effects on PSII.[1][3][4] |
| Off-Target Effects | Directly inhibits Photosystem II (PSII)[1][3] | No notable effects on PSII reported[1][3][4] | Studies using isolated plant PSII and thylakoid membranes show direct suppression of PSII activity by Antimycin A, but not by this compound.[1][6][7][8] |
| Composition | Mixture of A1, A2, A3, A4, with batch-dependent variations[1][2] | A single, defined compound | Commercial Antimycin A is a mixture, and the proportions of its components can vary between batches, leading to inconsistent experimental outcomes.[1][2] |
| Recommended Use | Not recommended for specific CEF-PSI studies due to PSII inhibition[1][4] | Recommended for specific inhibition of PGR5-dependent CEF-PSI[1][3][4] | Researchers propose using this compound for CEF-PSI studies to avoid the confounding effects of PSII inhibition.[1][3][4] |
Signaling Pathways and Experimental Workflow
To understand the differential effects of these inhibitors, it is essential to visualize the photosynthetic electron transport pathways.
Figure 1. Photosynthetic electron transport pathways showing the sites of inhibition for Antimycin A and this compound.
The experimental workflow to determine the specificity of these inhibitors typically involves the isolation of thylakoid membranes and PSII-enriched membrane fragments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Antimycin A induces light hypersensitivity of PSII in the presence of quinone QB-site binding herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimycin A, but not this compound or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Comparative Efficacy of Antimycin A and Rotenone as Respiratory Chain Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise mechanisms and differential effects of mitochondrial inhibitors is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of two widely used respiratory chain inhibitors, Antimycin A and Rotenone (B1679576), supported by experimental data and protocols.
Mechanism of Action
Both Antimycin A and Rotenone disrupt the mitochondrial electron transport chain (ETC), a critical process for cellular energy production, but they do so at distinct points.
Rotenone is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] It acts by blocking the transfer of electrons from the iron-sulfur centers within Complex I to ubiquinone.[1][4][5] This inhibition leads to a cascade of cellular events, including a halt in oxidative phosphorylation, a significant reduction in ATP synthesis, and the generation of reactive oxygen species (ROS).[1][6]
Antimycin A specifically targets Complex III (cytochrome bc1 complex).[7][8] It binds to the Qi site of cytochrome b within this complex, effectively blocking the transfer of electrons from cytochrome b to cytochrome c1.[7][9] This action interrupts the electron flow, collapses the proton gradient across the inner mitochondrial membrane, and consequently reduces ATP production while increasing the formation of ROS.[7][10]
Comparative Efficacy: Quantitative Data
The following table summarizes the quantitative differences in the inhibitory effects of Rotenone and Antimycin A based on studies in HepG2 cells.
| Parameter | Rotenone | Antimycin A | Reference |
| Target Complex | Complex I | Complex III | [1][7] |
| IC50 (Cell Survival) | 56.15 nM | 15.97 nM | [3][11] |
| Effect on ATP Levels | Statistically significant decrease at 10 µM | More potent; statistically significant decrease at 1 nM | [3][11] |
| Mitochondrial Superoxide (B77818) | Causes a greater increase | Modest impact | [11][12] |
| Cellular Superoxide | Comparable to Antimycin A | Comparable to Rotenone | [11] |
| Hydrogen Peroxide | Concentration-dependent increase | Rapid increase at low concentrations, decrease below control at 100 µM | [11] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the points of inhibition within the mitochondrial respiratory chain and a typical workflow for assessing the effects of these inhibitors on cellular respiration.
Caption: Inhibition sites of Rotenone and Antimycin A in the ETC.
Caption: Workflow for a Seahorse XF Cell Mito Stress Test.
Experimental Protocols
A widely accepted method for evaluating the effects of mitochondrial inhibitors is the Seahorse XF Cell Mito Stress Test.[13][14] This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.
Protocol: Seahorse XF Cell Mito Stress Test
This protocol is a generalized procedure and should be optimized for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant, Base Medium, and appropriate supplements (e.g., glucose, pyruvate, glutamine)
-
Antimycin A and Rotenone stock solutions (typically in DMSO)
-
Other mitochondrial inhibitors for a full profile: Oligomycin (Complex V inhibitor) and FCCP (an uncoupling agent)
-
Seahorse XFe/XF Analyzer
Procedure:
-
Day 1: Cell Seeding
-
Culture cells to the desired confluency.
-
Seed the cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Include wells for background correction that contain medium but no cells.
-
Incubate the plate overnight in a 37°C, 5% CO₂ incubator.[13]
-
-
Day 2: Assay Preparation
-
Hydrate Sensor Cartridge: Add Seahorse XF Calibrant to each well of a utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[13]
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with necessary substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.
-
Cell Plate Preparation: Remove the cell culture plate from the incubator. Wash the cells by removing the growth medium and replacing it with pre-warmed assay medium. Repeat this wash. After the final wash, add the appropriate volume of assay medium to each well. Incubate the cell plate in a non-CO₂ incubator at 37°C for at least one hour.[13]
-
Prepare Compound Plate: Prepare working solutions of Antimycin A, Rotenone, and other inhibitors in the assay medium. A typical injection strategy involves sequential additions to measure different parameters of mitochondrial function. For a full Mito Stress Test, the injection ports of the sensor cartridge are typically loaded as follows:
-
-
Run Assay and Analyze Data
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Configure the assay protocol in the software, defining the injection strategy and measurement cycles.
-
Start the assay. The instrument will measure OCR before and after each injection.
-
After the run, the software calculates key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[13] The final injection of Rotenone and Antimycin A together shuts down all mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.[15]
-
Conclusion
Both Antimycin A and Rotenone are indispensable tools for studying mitochondrial function and dysfunction. While both effectively inhibit the electron transport chain, leading to decreased ATP production and increased ROS, their distinct targets—Complex III and Complex I, respectively—result in notable differences in their potency and specific cellular effects. Antimycin A demonstrates greater potency in inducing cell death and inhibiting ATP production at lower concentrations.[3][11] Conversely, Rotenone has a more pronounced effect on the generation of superoxide specifically within the mitochondria.[11][12] The choice between these inhibitors should be guided by the specific experimental question, whether it is to dissect the function of a particular complex or to model a specific type of mitochondrial stress. The combined use of both, particularly in assays like the Seahorse XF Mito Stress Test, allows for a comprehensive shutdown of the ETC to quantify non-mitochondrial respiration.
References
- 1. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Role of rotenone in mitochondrial oxidative damage and the underlying mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Use Respiratory Chain Inhibitors in Toxicology Studies-Whole-Cell Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Structure and Function of Antimycin A Homologs
For Researchers, Scientists, and Drug Development Professionals
Antimycin A, a potent inhibitor of cellular respiration, and its diverse homologs have garnered significant attention in biomedical research due to their wide range of biological activities. This guide provides a comprehensive structural and functional comparison of Antimycin A and its key homologs, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways.
Structural and Functional Overview
Antimycin A and its homologs are depsipeptides, typically produced by Streptomyces species, characterized by a 3-formamidosalicylic acid core linked to a nine- or fifteen-membered dilactone ring. The primary mechanism of action for most of these compounds is the inhibition of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex).[1] By binding to the Qi site of cytochrome b, they block the transfer of electrons from coenzyme Q to cytochrome c, leading to a cascade of cellular events including the disruption of the proton gradient, decreased ATP synthesis, and a surge in reactive oxygen species (ROS) production.[1]
Beyond their role as mitochondrial inhibitors, certain Antimycin A homologs have been shown to directly interact with anti-apoptotic proteins of the Bcl-2 family, mimicking the action of BH3-only proteins to induce apoptosis.[2] The structural variations among homologs, particularly in the dilactone ring and its alkyl side chains, significantly influence their potency and target specificity.
Quantitative Comparison of Antimycin A Homologs
The inhibitory potency of Antimycin A homologs can vary significantly based on their chemical structure. The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) and binding affinities (Ki) of various natural and synthetic Antimycin A homologs against different targets.
| Natural Homolog | Target | Assay | IC50 / EC50 / Ki | Reference |
| Antimycin A (mixture) | Human Lung Adenocarcinoma (A549) | Cell Growth Inhibition | Significant inhibition at 2-100 µM | [3] |
| Antimycin A1 | Rhizoctonia solani | Antifungal Assay | EC50: 1.25 µg/mL | [4] |
| Antimycin A3 | Isolated Rat Liver Mitochondria | Mitochondrial Respiration | IC50: 38 nM | [5] |
| This compound | ATP-citrate lyase | Enzyme Inhibition | Ki: 60.1 µM | [5] |
| This compound | Recombinant human Bcl-2 (rhBcl-2Δ22) | Isothermal Calorimetry | Kd: 0.82 µM | [5] |
| Antimycin A4 | ATP-citrate lyase | Enzyme Inhibition | Ki: 64.8 µM | [6] |
| Synthetic Analog | Target | Assay | IC50 / Ki | Reference |
| 2-methoxy this compound | Bcl-xL+ cells | Toxicity Assay | Retains toxicity (qualitative) | [2] |
| Antimycin A Analogue 2 | Her2+ Cancer Cells | Cell Viability | Her2 receptor dependency at low concentration | |
| Antimycin A Analogue 6 | Cancer Cells | ROS Production | Potent ROS inducer |
Signaling Pathways and Mechanisms of Action
Antimycin A and its homologs trigger a complex network of cellular signaling pathways, primarily stemming from mitochondrial dysfunction and direct interactions with apoptosis regulators.
Mitochondrial Respiration Inhibition and ROS Production
The primary mechanism of action is the inhibition of Complex III of the electron transport chain. This blockage leads to the accumulation of electrons, which are then transferred to molecular oxygen, generating superoxide (B77818) radicals and other reactive oxygen species.
Induction of Apoptosis
Antimycin A homologs can induce apoptosis through two main pathways: the intrinsic pathway initiated by mitochondrial stress and a more direct pathway involving the inhibition of anti-apoptotic Bcl-2 family proteins.
Detailed Experimental Protocols
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to assess the impact of Antimycin A homologs on mitochondrial function by measuring the oxygen consumption rate (OCR).
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
Cell Preparation: Replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the Antimycin A homolog, oligomycin, FCCP, and a mixture of rotenone and a standard Antimycin A concentration.
-
Seahorse XF Analysis: Place the loaded cartridge into the Seahorse XF Analyzer for calibration, then replace the calibrant plate with the cell plate to start the assay.
-
Data Analysis: Measure the OCR at baseline and after each injection. Calculate the IC50 value for the inhibition of mitochondrial respiration by the Antimycin A homolog.[4]
Detection of Mitochondrial Superoxide with MitoSOX Red
This protocol describes the use of the fluorescent probe MitoSOX Red to specifically detect superoxide in the mitochondria of live cells treated with Antimycin A homologs.
Protocol:
-
Cell Culture: Culture cells on glass coverslips or in imaging dishes suitable for fluorescence microscopy.
-
MitoSOX Red Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 2-5 µM in warm HBSS or other suitable buffer.
-
Cell Treatment: Treat the cells with the desired concentrations of Antimycin A homologs for the specified time.
-
Staining: Remove the treatment medium, wash the cells with warm buffer, and then incubate with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm buffer to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for red fluorescence (e.g., Ex/Em ~510/580 nm).
-
Quantification: Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide production.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Antimycin A homologs.
Protocol:
-
Cell Treatment: Treat cells with the Antimycin A homologs for the desired duration. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add more 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[4]
-
Conclusion
The Antimycin A family of compounds represents a versatile class of molecules with profound effects on cellular bioenergetics and survival. While their primary role as mitochondrial Complex III inhibitors is well-established, the nuanced differences in the biological activities of various homologs underscore the importance of detailed structure-activity relationship studies. The experimental protocols provided in this guide offer a robust framework for the comparative evaluation of novel Antimycin A analogs, facilitating the identification of candidates with enhanced therapeutic potential and reduced off-target toxicity for applications in cancer therapy, infectious diseases, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibition of Human Cancer Cell Growth by Analogues of Antimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Findings: A Comparative Guide to Antimycin A3 and Knock-out Models for Mitochondrial Complex III Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding cellular metabolism and developing novel therapeutics, the precise interrogation of mitochondrial function is paramount. Mitochondrial Complex III (ubiquinol-cytochrome c reductase) of the electron transport chain is a critical hub for these investigations. This guide provides an objective comparison of two primary methodologies for inhibiting Complex III: the use of the chemical inhibitor Antimycin A3 and the application of genetic knock-out models targeting its subunits. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the knowledge to select the most appropriate validation strategy for their experimental findings.
Introduction: Two Approaches to a Common Target
This compound is a potent antibiotic that functions as a specific inhibitor of mitochondrial Complex III.[1] It binds to the Qi site of cytochrome b, a key subunit of the complex, thereby blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c.[1][2] This abrupt halt in the electron transport chain leads to a cascade of cellular events, including decreased ATP production, increased generation of reactive oxygen species (ROS), and the induction of apoptosis.[2][3] Its rapid and potent action has made it a widely used tool in mitochondrial research.
Conversely, knock-out (KO) models offer a genetic approach to ablating the function of Complex III. By deleting genes that encode for essential subunits, such as ubiquinol-cytochrome c reductase binding protein (UQCRB) or Rieske iron-sulfur protein (UQCRFS1, also known as RISP), researchers can study the long-term and systemic consequences of Complex III deficiency.[4][5] These models are invaluable for understanding the chronic physiological roles of these proteins and for dissecting developmental and tissue-specific effects.[5]
Comparative Analysis of Experimental Data
The choice between chemical inhibition and genetic knockout often depends on the specific research question. While Antimycin A provides an acute and inducible model of Complex III dysfunction, KO models reveal the cellular adaptations and consequences of a chronic deficiency. The following tables summarize quantitative data from studies employing both methodologies, highlighting key similarities and differences in their experimental outcomes.
| Parameter | Antimycin A Treatment | RISP (UQCRFS1) Knock-out | UQCRH Knock-out | Key Observations & Notes |
| Mitochondrial Respiration (Oxygen Consumption Rate - OCR) | Drastic and rapid reduction in basal and maximal respiration.[6] | Decreased OCR.[7] | Decreased mitochondrial respiratory capacity.[4] | Both methods effectively reduce mitochondrial respiration, confirming inhibition of the electron transport chain. The onset is immediate with Antimycin A, whereas it is a constitutive state in KO models. |
| Reactive Oxygen Species (ROS) Production | Markedly increased mitochondrial superoxide (B77818) production.[8][9] | Increased levels of mitochondrial superoxide.[8][9] | No general increase in mitochondrial ROS production under basal conditions, but increased ROS after Complex I inhibition.[4] | Both acute chemical inhibition and chronic genetic disruption of RISP lead to elevated ROS. The UQCRH KO model presents a more nuanced ROS phenotype. |
| Respiratory Supercomplex Stability | Decreased levels of supercomplexes containing Complexes I, III, and IV.[8][9] | Decreased levels of respiratory supercomplexes.[8][9] | Not explicitly compared with Antimycin A in the provided results. | Both approaches demonstrate that functional Complex III is crucial for the stability of respiratory supercomplexes. |
| Apoptosis Induction | Induces apoptosis, characterized by loss of mitochondrial membrane potential, caspase activation, and PARP cleavage.[3] | Increased cell death is observed in RISP KO fetal livers.[7] | Not explicitly compared with Antimycin A in the provided results. | Both methods can lead to cell death, underscoring the essential role of Complex III in cell survival. |
| Cellular Metabolism | Induces a switch to glycolytic pathways.[6] | Increased extracellular acidification rate (ECAR), indicating a shift to glycolysis.[7] | Failure to thrive and metabolic disturbances, including hyperglycemia in older mice.[4][5] | Inhibition of oxidative phosphorylation by either method forces cells to rely more heavily on glycolysis for ATP production. |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz (DOT language), illustrate the signaling pathway affected by this compound, the general workflow for creating knock-out models, and the logical framework for validating experimental findings.
Caption: Mechanism of this compound Inhibition of Mitochondrial Complex III.
Caption: General Workflow for Generating a Knock-out Mouse Model.
Caption: Logical Framework for Validating Findings with this compound and KO Models.
Detailed Experimental Protocols
Reproducibility and rigor are the cornerstones of scientific advancement. The following section provides detailed methodologies for key experiments commonly used to assess the impact of Complex III inhibition.
Protocol 1: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the steps for a Seahorse XF Cell Mito Stress Test to measure oxygen consumption rate (OCR) and determine key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer and consumables (microplates, sensor cartridges)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) mixture
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a predetermined density to achieve 80-90% confluency on the day of the assay. Allow cells to adhere overnight.
-
Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
Assay Preparation: On the day of the assay, remove the cell culture medium and wash the cells twice with pre-warmed Seahorse XF assay medium. Finally, add 180 µL of assay medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Inhibitor Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors. A typical loading strategy is:
-
Port A: Oligomycin (final concentration ~1-2 µM)
-
Port B: FCCP (final concentration titrated for optimal response, typically 0.5-2 µM)
-
Port C: Rotenone/Antimycin A mixture (final concentration ~0.5-1 µM each)
-
-
Assay Execution: Place the sensor cartridge with the loaded drugs into the Seahorse XF Analyzer for calibration. After calibration, replace the utility plate with the cell plate and initiate the Mito Stress Test protocol.
-
Data Analysis: The instrument will measure OCR at baseline and after the sequential injection of each inhibitor. Normalize the data to cell number or protein content. From the resulting OCR profile, calculate basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.[8][10]
Protocol 2: Detection of Mitochondrial Superoxide with MitoSOX Red
This protocol describes the use of MitoSOX Red, a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.
Materials:
-
MitoSOX Red reagent
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Cells of interest (treated with Antimycin A or from a knock-out model)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells as required for the experiment.
-
MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS. Remove the culture medium from the cells and wash once with warm HBSS. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: After incubation, remove the MitoSOX Red solution and wash the cells three times with warm HBSS.
-
Imaging or Flow Cytometry:
-
Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine (excitation ~510 nm, emission ~580 nm).
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry. Analyze the fluorescence in the appropriate channel (e.g., PE).
-
Protocol 3: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from your culture. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS by resuspending the pellet and centrifuging.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of Annexin V Binding Buffer to each sample. Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]
-
Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
PBS
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Grow cells on coverslips or prepare tissue sections.
-
Fixation: Fix the samples with fixation solution for 15-30 minutes at room temperature.
-
Washing: Wash the samples twice with PBS.
-
Permeabilization: Incubate the samples with permeabilization solution for 2-5 minutes on ice.
-
Washing: Wash the samples twice with PBS.
-
TUNEL Reaction: Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to the samples and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Wash the samples three times with PBS.
-
Counterstaining and Mounting: If desired, counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides.
-
Analysis: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.[2][5]
Conclusion: An Integrated Approach to Validation
Both this compound and knock-out models are powerful tools for investigating the role of mitochondrial Complex III in cellular physiology and disease. This compound offers a rapid and inducible method for studying the acute effects of Complex III inhibition, making it ideal for mechanistic studies and screening applications. In contrast, knock-out models provide an invaluable system for understanding the chronic and systemic consequences of Complex III deficiency, which is more reflective of genetic mitochondrial diseases.
The most robust experimental designs will often leverage the strengths of both approaches. Initial findings with a chemical inhibitor like this compound can be compellingly validated in a corresponding knock-out model. This integrated strategy provides a higher degree of confidence that the observed phenotype is a direct consequence of Complex III inhibition rather than off-target effects of a chemical compound or compensatory mechanisms in a genetic model. By carefully considering the experimental question and utilizing the appropriate tools and protocols, researchers can continue to unravel the intricate roles of mitochondrial function in health and disease.
References
- 1. Commentary: Inhibitors of mitochondrial respiratory chain in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Generation and validation of a conditional knockout mouse model for the study of the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockout of the Complex III subunit Uqcrh causes bioenergetic impairment and cardiac contractile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterising a homozygous two‐exon deletion in UQCRH: comparing human and mouse phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cells Lacking Rieske Iron-Sulfur Protein Have a Reactive Oxygen Species-Associated Decrease in Respiratory Complexes I and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cells lacking Rieske iron-sulfur protein have a reactive oxygen species-associated decrease in respiratory complexes I and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Cytotoxicity: Antimycin A3 versus UK-2A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of two structurally related mitochondrial inhibitors: Antimycin A3 and UK-2A. While both compounds target complex III of the electron transport chain, their effects on cell viability differ significantly. This document synthesizes available experimental data to highlight these differences, details the underlying mechanisms, and provides protocols for relevant cytotoxic assays.
Executive Summary
This compound and UK-2A are both potent inhibitors of the mitochondrial respiratory chain. However, their cytotoxic profiles are markedly different. This compound exhibits strong cytotoxicity across various cell lines, primarily through the induction of oxidative stress and subsequent apoptosis. In stark contrast, UK-2A demonstrates significantly lower or minimal cytotoxicity in mammalian cells. This difference is largely attributed to this compound's ability to generate reactive oxygen species (ROS), a characteristic not shared by UK-2A.
Data Presentation: A Comparative Overview
Directly comparative IC50 values for this compound and UK-2A across a wide range of identical cell lines are limited in publicly available literature. The following table summarizes the available data, highlighting the general trend of high cytotoxicity for this compound and low cytotoxicity for UK-2A.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Antimycin A | HeLa | MTT | ~50 µM | [1] |
| This compound Analogue | HEP-2 | MTT | 31.6 - 46.3 µM | [2] |
| UK-2A | LLC-PK1 | Not specified | "Little cytotoxicity" | [3] |
| UK-2A | RBL-2H3 | Cell Viability | No growth inhibition up to 4,000 nM | [4] |
Note: The IC50 value for Antimycin A in HeLa cells is for the general Antimycin A complex, not specifically the A3 isoform. The value for the this compound analogue in HEP-2 cells may not be representative of the parent compound. The data strongly suggests a significant difference in cytotoxic potency between the two compounds.
Mechanisms of Cytotoxicity
This compound: A Potent Inducer of Apoptosis via Oxidative Stress
This compound's primary mechanism of cytotoxicity is the induction of apoptosis, driven by the generation of reactive oxygen species (ROS). By binding to the Qi site of complex III in the mitochondrial electron transport chain, this compound blocks the transfer of electrons, leading to an accumulation of electrons that are then transferred to molecular oxygen, forming superoxide (B77818) radicals. This surge in ROS triggers a cascade of events culminating in programmed cell death.
The apoptotic signaling pathway initiated by this compound involves:
-
Mitochondrial Membrane Depolarization: The increase in ROS leads to a loss of the mitochondrial membrane potential.
-
Bcl-2 Family Protein Regulation: this compound can interact with anti-apoptotic Bcl-2 family proteins, inhibiting their function and promoting the activity of pro-apoptotic members like Bax and Bak.[5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 proteins leads to the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
UK-2A: A Potent Respiratory Inhibitor with Low Cytotoxicity
Like this compound, UK-2A is a potent inhibitor of mitochondrial complex III.[6] It effectively reduces cellular respiration and ATP production.[6] However, a key distinction is that UK-2A does not stimulate the production of ROS.[3] This fundamental difference is believed to be the primary reason for its significantly lower cytotoxicity in mammalian cells.[3]
The available evidence suggests that UK-2A's effects are more likely to be cytostatic rather than cytotoxic at concentrations where it effectively inhibits respiration. This means it may inhibit cell proliferation without directly inducing cell death. However, further research is needed to fully elucidate the long-term effects of UK-2A on cell cycle progression and to determine if it can induce apoptosis at very high concentrations or in specific, highly sensitive cell lines.
Experimental Protocols
The following are generalized protocols for key assays used to assess cytotoxicity. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or UK-2A for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Conclusion
This compound and UK-2A, despite their structural similarities and shared molecular target, represent a fascinating case study in differential cytotoxicity. The potent cytotoxic and pro-apoptotic effects of this compound are directly linked to its ability to induce ROS production. In contrast, UK-2A's inability to generate ROS renders it a much less cytotoxic compound, with its primary effect being the inhibition of cellular respiration, likely leading to a cytostatic state. This comparative guide underscores the subtle structural differences that can lead to profound changes in biological activity and provides a framework for researchers to further investigate the cytotoxic potential of these and other mitochondrial inhibitors.
References
- 1. rsc.org [rsc.org]
- 2. How do cytostatic agents work? [gpoh.de]
- 3. UK-2A, B, C and D, novel antifungal antibiotics from Streptomyces sp. 517-02. IV. Comparative studies of UK-2A with this compound on cytotoxic activity and reactive oxygen species generation in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Inhibition Kinetics of Antimycin A3 and Other Mitochondrial Complex III Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive quantitative analysis of the inhibition kinetics of Antimycin A3, a potent inhibitor of mitochondrial complex III. It offers a direct comparison with other well-characterized complex III inhibitors, namely Myxothiazol and Stigmatellin, supported by experimental data and detailed protocols. This document aims to serve as a valuable resource for researchers investigating mitochondrial function, cellular metabolism, and the development of novel therapeutics targeting the electron transport chain.
Mechanism of Action: Targeting the Heart of Cellular Respiration
Mitochondrial complex III, also known as the cytochrome bc1 complex, is a critical component of the electron transport chain responsible for generating the proton gradient that drives ATP synthesis.[1] this compound, a member of the Antimycin A family of antibiotics, exerts its inhibitory effect by binding to the Qi site of cytochrome b, a subunit of complex III.[2][3] This binding event obstructs the transfer of electrons from ubiquinol (B23937) to cytochrome c1, effectively halting the Q-cycle and disrupting the entire electron transport chain.[1][3] This inhibition leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[1][3]
Alternative inhibitors, such as Myxothiazol and Stigmatellin, also target complex III but at a different site. They bind to the Qo site of cytochrome b, preventing the oxidation of ubiquinol and thereby blocking electron flow to the Rieske iron-sulfur protein.[4][5] This difference in binding sites can lead to distinct downstream effects and provides researchers with valuable tools to dissect the intricate mechanisms of mitochondrial respiration.
Quantitative Comparison of Inhibition Kinetics
The potency of mitochondrial inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparisons of absolute values across different studies should be made with caution, as experimental conditions can significantly influence the results.
| Inhibitor | Target Site | IC50 | Test System | Reference |
| This compound | Qi | 38 nM | Isolated rat liver mitochondria | [2] |
| Myxothiazol | Qo | 0.58 mol/mol cytochrome b* | Beef heart mitochondria | [4] |
| Stigmatellin | Qo | - | - | - |
*Note: The IC50 for Myxothiazol is expressed as a molar ratio to its target, cytochrome b, which is a different metric than the molar concentration typically reported.
| Inhibitor | Ki | Test System | Reference |
| Antimycin A (general) | 0.033 nM | - | [6] |
| Stigmatellin | < 0.01 nM (Kd) | - | [7] |
Experimental Protocols
Accurate and reproducible assessment of mitochondrial inhibition kinetics is paramount. Below are detailed protocols for two common experimental approaches.
Spectrophotometric Assay of Mitochondrial Complex III Activity
This biochemical assay directly measures the enzymatic activity of isolated mitochondrial complex III.
Principle: The activity of complex III (ubiquinol-cytochrome c reductase) is determined by measuring the rate of reduction of cytochrome c, which is monitored by the increase in absorbance at 550 nm. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's kinetics.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Cytochrome c (oxidized form)
-
Decylubiquinol (substrate)
-
This compound or other inhibitors
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer and cytochrome c in a cuvette.
-
Add the isolated mitochondria to the cuvette and incubate for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate, decylubiquinol.
-
Immediately start monitoring the increase in absorbance at 550 nm over time. The initial linear rate of this increase is proportional to the complex III activity.
-
To determine the inhibitory effect, pre-incubate the mitochondria with various concentrations of the inhibitor before adding the substrate.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Respiration Analysis using the Seahorse XF Analyzer
This cell-based assay provides a more physiologically relevant assessment of mitochondrial function by measuring the oxygen consumption rate (OCR) of intact cells in real-time.
Principle: The Seahorse XF Analyzer measures the OCR of cells in a microplate format. By sequentially injecting different mitochondrial inhibitors, including a complex III inhibitor like this compound, various parameters of mitochondrial respiration can be determined.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with the pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for one hour.
-
Instrument Setup: Load the hydrated sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate injection ports.
-
Assay Execution: Place the cell culture plate into the Seahorse XF Analyzer. The instrument will first measure the basal OCR. It will then sequentially inject the inhibitors and measure the OCR after each injection.
-
Data Analysis: The Seahorse Wave software automatically calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of the complex III inhibitor is observed after the injection of rotenone/antimycin A, which shuts down mitochondrial respiration.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of Mitochondrial Complex III Inhibition by this compound, Myxothiazol, and Stigmatellin.
Caption: Workflow for the Spectrophotometric Mitochondrial Complex III Activity Assay.
Caption: Workflow for the Seahorse XF Analyzer Mitochondrial Stress Test.
References
Assessing the Specificity of Antimycin A3 in Plant Photosynthesis Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical assessment of Antimycin A3's specificity as an inhibitor in plant photosynthesis research. It compares its performance with other commonly used inhibitors, supported by experimental data, to aid in the selection of the most appropriate tools for dissecting photosynthetic electron transport pathways.
Introduction to Photosynthetic Electron Transport and its Inhibitors
Plant photosynthesis involves two primary modes of electron transport: linear electron flow (LEF) and cyclic electron flow (CEF) around Photosystem I (PSI). LEF produces both ATP and NADPH, while CEF primarily generates a proton gradient across the thylakoid membrane to drive ATP synthesis, balancing the ATP/NADPH ratio required for carbon fixation. To study the distinct roles of these pathways, researchers rely on specific inhibitors. Antimycin A has been historically used to inhibit CEF; however, its lack of specificity has led to the adoption of more refined alternatives like this compound.
Comparative Analysis of Inhibitors
The selection of an appropriate inhibitor is crucial for obtaining reliable and interpretable results. This section compares this compound with other relevant inhibitors, highlighting their mechanisms of action, specificity, and potential off-target effects.
Table 1: Comparison of Photosynthetic and Respiratory Inhibitors
| Inhibitor | Primary Target in Photosynthesis | Known Off-Target Effects in Plants | Typical Working Concentration | Key Advantages | Key Limitations |
| This compound | PGR5-PGRL1 dependent Cyclic Electron Flow (CEF) around PSI[1][2] | Minimal direct effects on Photosystem II (PSII) activity have been reported[3][4][5] | 0.5 - 10 µM[1] | High specificity for the major CEF pathway[3][4][5] | High concentrations may have secondary effects[1][2][6] |
| Antimycin A (mixture) | PGR5-PGRL1 dependent CEF | Directly suppresses PSII activity; batch-dependent variability in effects[3][4][5][7] | 5 - 10 µM | Historically used, extensive literature available | Lack of specificity, confounds interpretation of results[3][4][5][7] |
| Myxothiazol | Mitochondrial cytochrome bc1 complex (Complex III)[8][9] | No significant direct effect on photosynthetic electron transport at concentrations that inhibit mitochondrial respiration[10] | 1 - 5 µM | Useful for differentiating between mitochondrial and chloroplastic effects[10] | Not an inhibitor of photosynthetic CEF |
| Rotenone (B1679576) | NDH-dependent Cyclic Electron Flow (CEF)[6] | Can have broader inhibitory effects on cellular respiration | 10 - 50 µM | Allows for the study of the NDH-dependent CEF pathway | Less specific than this compound for the PGR5-pathway |
| AAL1 & AAL2 | PGR5-PGRL1 dependent CEF | AAL1 may have an uncoupler-like effect; AAL2 is more specific.[1][2] | 0.5 - 1 µM[1] | More potent than Antimycin A in ruptured chloroplasts[1][2] | Unlikely to penetrate intact leaves, limiting in vivo studies[1][2] |
Experimental Protocols
Accurate assessment of inhibitor effects requires robust experimental procedures. Below are detailed methodologies for key experiments used to characterize the specificity of photosynthetic inhibitors.
Protocol 1: Measurement of Photosystem II Activity
This protocol assesses the direct impact of an inhibitor on PSII activity by measuring the rate of oxygen evolution in isolated thylakoid membranes.
Materials:
-
Isolated thylakoid membranes from spinach or Arabidopsis thaliana
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 5 mM MgCl2)
-
Artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ)
-
Inhibitor stock solutions (e.g., this compound, Antimycin A in ethanol)
-
Clark-type oxygen electrode or other oxygen sensor
-
Light source with controlled intensity
Procedure:
-
Prepare a suspension of thylakoid membranes in the assay buffer to a final chlorophyll (B73375) concentration of 10-20 µg/mL.
-
Calibrate the oxygen electrode in the dark with the thylakoid suspension.
-
Add the inhibitor to the desired final concentration and incubate for a specified time (e.g., 5 minutes) in the dark. A control with the solvent (e.g., ethanol) should be run in parallel.
-
Add the artificial electron acceptor (e.g., 1 mM DCBQ).
-
Illuminate the sample with saturating light and record the rate of oxygen evolution.
-
Compare the rate of oxygen evolution in the presence of the inhibitor to the control to determine the percentage of inhibition.
Protocol 2: Measurement of Linear and Cyclic Electron Flow via Chlorophyll Fluorescence
This protocol uses a pulse-amplitude modulation (PAM) fluorometer to assess the effects of inhibitors on different photosynthetic electron transport pathways in intact leaves or isolated chloroplasts.
Materials:
-
Intact plant leaves or isolated intact chloroplasts
-
PAM fluorometer
-
Inhibitor solutions
-
Actinic light source
Procedure:
-
Dark-adapt the plant leaf or chloroplast sample for at least 20 minutes.
-
Measure the minimum fluorescence (Fo) and maximum fluorescence (Fm) to determine the maximum quantum yield of PSII (Fv/Fm = (Fm-Fo)/Fm).
-
Treat the sample with the inhibitor at the desired concentration. A solvent control should be used.
-
Illuminate the sample with actinic light to induce photosynthesis.
-
During illumination, apply saturating pulses of light to measure the maximum fluorescence in the light-acclimated state (Fm'). The steady-state fluorescence (Fs) is also recorded.
-
The effective quantum yield of PSII (ΦPSII = (Fm'-Fs)/Fm') can be calculated, which is an indicator of linear electron transport.
-
To assess CEF, changes in non-photochemical quenching (NPQ) and the redox state of P700 (the reaction center of PSI) can be monitored under specific conditions that favor CEF (e.g., low CO2, high light). Inhibition of CEF by this compound would be expected to alter these parameters.
Visualizing the Pathways and Experimental Logic
To better understand the sites of action of these inhibitors and the experimental design, the following diagrams are provided.
Caption: Photosynthetic electron transport pathways and inhibitor targets.
Caption: General experimental workflow for inhibitor studies.
Conclusion and Recommendations
The evidence strongly indicates that this compound is a significantly more specific inhibitor of the PGR5-PGRL1-dependent cyclic electron flow pathway than the traditionally used Antimycin A mixture.[3][4][5] The off-target effects of Antimycin A on PSII can lead to misinterpretation of experimental results, and its use should be approached with caution.[3][4][5][7]
For researchers aiming to specifically dissect the role of the major CEF pathway in plant photosynthesis, This compound is the recommended inhibitor . When investigating the NDH-dependent CEF pathway, rotenone can be used, ideally in conjunction with this compound to isolate the effects of each pathway. To control for potential effects on mitochondrial respiration, parallel experiments using Myxothiazol are advised.[10] The use of these more specific inhibitors, combined with robust experimental protocols, will lead to a more accurate understanding of the complex regulation of plant photosynthesis.
References
- 1. Antimycin A-like molecules inhibit cyclic electron transport around photosystem I in ruptured chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimycin A-like molecules inhibit cyclic electron transport around photosystem I in ruptured chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antimycin A, but not this compound or myxothiazol, directly suppresses photosystem II activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. Increased Sensitivity of Photosynthesis to Antimycin A Induced by Inactivation of the Chloroplast ndhB Gene. Evidence for a Participation of the NADH-Dehydrogenase Complex to Cyclic Electron Flow around Photosystem I - PMC [pmc.ncbi.nlm.nih.gov]
Myxothiazol: A Superior Inhibitor for Complex III in Mitochondrial Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the study of mitochondrial respiration and the development of therapeutics targeting cellular metabolism, the selection of appropriate chemical tools is paramount. For researchers investigating the intricacies of the electron transport chain, specifically Complex III (cytochrome bc1 complex or cytochrome c reductase), both Myxothiazol and Antimycin A have long served as potent inhibitors. However, a detailed comparison of their mechanisms, secondary effects, and experimental utility reveals a compelling case for Myxothiazol as the preferred inhibitor in many research applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between Myxothiazol and Antimycin A lies in their distinct binding sites on Complex III, leading to different consequences for the electron transport chain and cellular redox state.
Myxothiazol binds to the Qo (quinone oxidation) site of Complex III. This site is responsible for the oxidation of ubiquinol (B23937) (CoQH2). By occupying the Qo site, Myxothiazol effectively blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein and cytochrome b.[1][2] This action halts the Q-cycle at its entry point.
Antimycin A , in contrast, binds to the Qi (quinone reduction) site of Complex III.[3] This site is where ubiquinone is reduced. Antimycin A's binding obstructs the transfer of electrons from heme bH to ubiquinone, interrupting a later stage of the Q-cycle.[3]
A critical consequence of these different binding mechanisms is their effect on the production of reactive oxygen species (ROS). Inhibition of the Qi site by Antimycin A leads to an accumulation of ubisemiquinone (B1233062), a radical intermediate that can donate an electron to molecular oxygen, resulting in the formation of superoxide (B77818).[4][5] Conversely, Myxothiazol, by preventing the formation of ubisemiquinone at the Qo site, does not induce ROS production and can even prevent it.[4][5] This distinction is a significant advantage for Myxothiazol in studies where the confounding effects of ROS are undesirable.
Quantitative Comparison of Inhibitory Activity
While a direct comparative study providing IC50 values for both inhibitors under identical experimental conditions is limited in the readily available literature, data from various sources indicate that both are potent inhibitors of Complex III. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors.
| Inhibitor | Target Site | Typical Inhibitory Concentration | Effect on ROS Production | Key Advantages |
| Myxothiazol | Qo Site | 0.45 - 0.58 mol/mol cytochrome b[6] | Does not induce; can prevent[4][5] | High specificity for Qo site; avoids ROS-related artifacts. |
| Antimycin A | Qi Site | ≥10 µM for complete inhibition[7] | Induces superoxide production[4][5] | Well-characterized classical inhibitor. |
Note: The provided inhibitory concentrations are compiled from different studies and should be interpreted with caution as experimental conditions can vary.
Experimental Protocols
A robust and reproducible method for assessing the inhibitory effects of these compounds on Complex III activity is crucial. The following is a detailed protocol for a spectrophotometric assay of Complex III (cytochrome c reductase) activity.
Spectrophotometric Assay of Complex III Activity
This assay measures the reduction of cytochrome c, which is catalyzed by Complex III, by monitoring the increase in absorbance at 550 nm.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA
-
Substrate: Decylubiquinol
-
Electron Acceptor: Cytochrome c (from horse heart)
-
Inhibitors: Myxothiazol and Antimycin A dissolved in DMSO
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of cytochrome c in the assay buffer.
-
Prepare stock solutions of Myxothiazol and Antimycin A in DMSO at various concentrations.
-
Prepare the substrate, decylubiquinol, by first dissolving it in ethanol (B145695) and then diluting it in the assay buffer.
-
-
Assay Setup:
-
In a cuvette, prepare a reaction mixture containing the assay buffer and a known concentration of oxidized cytochrome c.
-
Add the isolated mitochondria to the reaction mixture.
-
To determine the specific activity of Complex III, pre-incubate the mitochondrial sample with an inhibitor of Complex I (e.g., rotenone) to prevent the backflow of electrons.
-
-
Inhibitor Incubation:
-
Add the desired concentration of Myxothiazol or Antimycin A to the cuvette. For control experiments, add an equivalent volume of DMSO.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate, decylubiquinol.
-
Immediately begin monitoring the increase in absorbance at 550 nm in kinetic mode for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (ΔA550/min) from the linear portion of the kinetic trace.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve. The Antimycin A-sensitive rate is often considered the true Complex III activity.
-
Visualizing the Mechanisms
To better understand the distinct actions of Myxothiazol and Antimycin A, the following diagrams illustrate their binding sites within the electron transport chain and a typical experimental workflow.
Caption: Differential binding sites of Myxothiazol and Antimycin A on Complex III.
References
- 1. benchchem.com [benchchem.com]
- 2. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Antimycin A3 and AAL Compounds in the Inhibition of Photosystem I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Antimycin A3 and the more recently identified AAL (Antimycin A-like) compounds, AAL1 and AAL2, as inhibitors of Photosystem I (PSI) cyclic electron flow (CEF). This process is crucial for balancing the ATP/NADPH ratio in photosynthesis and for photoprotection. Understanding the efficacy and specificity of these inhibitors is vital for accurate research in photosynthesis and for the potential development of novel herbicides or plant growth regulators.
Data Presentation: Quantitative Comparison of Inhibitor Potency
This compound has long been the standard inhibitor for studying the PGR5-PGRL1-dependent pathway of PSI cyclic electron flow. However, recent studies have identified AAL compounds as more potent alternatives in in vitro assays using ruptured chloroplasts. While precise IC50 values are not consistently reported across the literature, the relative potency has been established.
| Inhibitor | Target Pathway | Relative Potency (in ruptured chloroplasts) | Key Characteristics |
| This compound | PGR5-PGRL1 dependent PSI-CEF | Standard reference | Less potent than AAL compounds; requires higher concentrations which can lead to off-target effects. |
| AAL1 | PGR5-PGRL1 dependent PSI-CEF | ~10-20 times more potent than this compound (0.5µM AAL1 is as effective as 5-10µM this compound)[1] | Shares an inhibitory site with this compound, likely within the PGR5-PGRL1 protein complex.[1] May have an uncoupler-like effect on Photosystem II at higher concentrations.[1] |
| AAL2 | PGR5-PGRL1 dependent PSI-CEF | ~5-10 times more potent than this compound (1µM AAL2 is as effective as 5-10µM this compound)[1] | Effective inhibitor of PSI-CEF.[1] |
Note: AAL compounds are reported to be less effective in intact leaves, likely due to poor membrane permeability.[1]
Experimental Protocols
The primary method for assessing the inhibitory activity of these compounds on PSI cyclic electron flow is the Ferredoxin-Dependent Plastoquinone (B1678516) Reduction Assay using ruptured chloroplasts. The reduction of the plastoquinone (PQ) pool is monitored via changes in chlorophyll (B73375) fluorescence.
Preparation of Ruptured Chloroplasts
-
Homogenize fresh spinach or Arabidopsis thaliana leaves in a chilled grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM MgCl2, 1 mM MnCl2, 1 mM EDTA, and 0.1% (w/v) BSA).
-
Filter the homogenate through layers of nylon mesh.
-
Centrifuge the filtrate at low speed (e.g., 200 x g) for 2 minutes to pellet debris.
-
Centrifuge the supernatant at a higher speed (e.g., 1,000 x g) for 7 minutes to pellet intact chloroplasts.
-
Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.6, 2 mM MgCl2) to induce osmotic rupture of the outer envelope.
-
Centrifuge the ruptured chloroplasts at high speed (e.g., 4,000 x g) for 10 minutes and resuspend the pellet in the assay buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
Ferredoxin-Dependent Plastoquinone Reduction Assay
-
Prepare a reaction mixture in a cuvette containing assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 330 mM sorbitol, 2 mM MgCl2, 1 mM MnCl2, 1 mM EDTA), ruptured chloroplasts (to a final chlorophyll concentration of 10-20 µg/mL), and NADPH (e.g., 0.25 mM).
-
Add the inhibitor (this compound, AAL1, or AAL2) at the desired concentration. A solvent control (e.g., ethanol (B145695) or DMSO) should be run in parallel.
-
Initiate the reaction by adding ferredoxin (e.g., 5 µM).
-
Monitor the reduction of the plastoquinone pool by measuring the increase in chlorophyll fluorescence using a pulse-amplitude-modulated (PAM) fluorometer. The reduction of PQ leads to the reduction of QA, the primary quinone acceptor of Photosystem II, which closes PSII reaction centers and increases chlorophyll fluorescence.
-
The initial rate of fluorescence increase is proportional to the rate of ferredoxin-dependent plastoquinone reduction.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for assessing PSI inhibition by this compound and AAL compounds.
Signaling Pathway of PSI Cyclic Electron Flow and Inhibition
The PGR5-PGRL1 dependent cyclic electron flow pathway is the primary target of both this compound and AAL compounds. These inhibitors are thought to block the transfer of electrons from reduced ferredoxin to plastoquinone, a key step in this alternative photosynthetic pathway.
Caption: Inhibition of PGR5-PGRL1 mediated cyclic electron flow by this compound and AAL compounds.
References
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of Antimycin A3 is critical for laboratory safety and environmental protection. As a potent mitochondrial inhibitor classified as highly toxic and ecotoxic, it requires meticulous handling and disposal as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). All handling of this compound, including waste consolidation, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or aerosols.
Required PPE:
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
Lab coat
-
Dust respirator (when handling the solid form)[1]
In case of exposure, follow these first-aid procedures:
-
Skin or Hair Contact: Immediately remove all contaminated clothing. Wipe the material off the skin gently and wash the affected area with running water.[1]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Hazard and Disposal Summary
This compound is classified as a hazardous substance. The following table summarizes key quantitative data related to its transport and hazard classification for disposal.
| Parameter | Value | Description |
| UN Number | UN 3462 | Identification number for toxins extracted from living sources, solid, n.o.s.[3] |
| Transport Hazard Class | 6.1 | Indicates a toxic substance.[3] |
| Packing Group | II | Indicates a substance with medium danger.[3] |
| Hazard Statements | H300, H410 | H300: Fatal if swallowed. H410: Very toxic to aquatic life with long lasting effects.[4] |
| Hazard Properties | HP 6, HP 14 | HP 6: Acute Toxicity. HP 14: Ecotoxic.[3] |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[3] It must be managed as hazardous chemical waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible hazardous waste container.[4][5]
-
Contaminated Materials: All items that have come into contact with this compound, including gloves, pipette tips, weighing papers, and contaminated labware, must be collected in the same designated hazardous waste container.[5]
-
-
Container Management:
-
Keep the hazardous waste container securely sealed except when adding waste.[1][6]
-
Ensure the container is properly labeled with "Hazardous Waste" and clearly identifies the contents ("this compound Waste").[6]
-
Store the container in a designated, secure area, such as a satellite accumulation area, away from incompatible materials.[1]
-
Use secondary containment for all liquid waste solutions containing this compound.[6]
-
-
Decontamination of "Empty" Containers:
-
The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[6]
-
Given its high toxicity (LD50 < 50mg/kg), it is best practice to collect the first three rinses as hazardous waste.[6]
-
After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
-
-
Arranging for Final Disposal:
-
Do not attempt to neutralize the chemical yourself.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5] They will ensure the waste is transported to an approved and licensed waste disposal facility for incineration or burial in an authorized landfill.[1][2][4]
-
Spill Cleanup Protocol
Accidental spills must be handled immediately and with caution. Do not attempt to clean a large spill without proper training and equipment.
-
Minor Spills (Solid):
-
Avoid breathing in dust. Wear all required PPE, including a respirator.[1]
-
Use a dry cleanup method. DO NOT use water to wash the area initially, as this can spread the contamination.
-
Gently sweep or vacuum the material. The vacuum cleaner must be fitted with a HEPA filter.[1]
-
Place all collected spill residue and cleanup materials into a labeled hazardous waste container.[1]
-
-
Major Spills:
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for this compound waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Antimycin A3
For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds is paramount. Antimycin A3, a component of the antimycin A complex, is a powerful inhibitor of cellular respiration and requires meticulous handling to ensure personnel safety and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical work.
Essential Safety and Personal Protective Equipment (PPE)
This compound is highly toxic if swallowed or inhaled.[1][2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory. All handling of this compound, especially in its solid form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[3]
A comprehensive PPE strategy is crucial to prevent exposure through skin contact, inhalation, and eye contact. The following table summarizes the recommended PPE for handling this compound.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing | Footwear |
| Handling Solid Compound | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles | A fit-tested N95 or higher respirator is required if not handled in a certified chemical fume hood.[4] | Disposable, solid-front lab coat with tight cuffs | Closed-toe shoes |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles and a face shield | Work in a certified chemical fume hood. | Disposable, solid-front, fluid-resistant lab coat | Closed-toe shoes |
| Administering to Cultures | Double nitrile gloves | Safety glasses with side shields | Work in a biological safety cabinet or chemical fume hood. | Disposable, solid-front lab coat | Closed-toe shoes |
| Spill Cleanup | Double heavy-duty nitrile gloves | Chemical splash goggles and a full-face shield | A fit-tested N95 or higher respirator is required. For large spills, a self-contained breathing apparatus may be necessary.[5] | Disposable, fluid-resistant, solid-front gown or coveralls | Chemical-resistant boots or disposable shoe covers |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields | Not generally required if waste is properly contained. | Lab coat | Closed-toe shoes |
Occupational Exposure Limits
It is important to note that no specific occupational exposure limits (OELs) have been established for Antimycin A or its components, including this compound.[1] In the absence of defined OELs, all work with this compound should be conducted under the principle of keeping exposure "as low as reasonably achievable" (ALARA).
However, for emergency response planning, the U.S. Department of Energy has established Protective Action Criteria (PACs) for Antimycin A:
| Guideline | Value (mg/m³) |
| PAC-1 | 0.031 |
| PAC-2 | 0.34 |
| PAC-3 | 2.1 |
Source: CAMEO Chemicals, NOAA[2]
These values are intended for use in accidental, one-time exposure scenarios and are not occupational exposure limits.
Step-by-Step Handling and Disposal Protocol
Adherence to a strict, step-by-step protocol is essential for the safe handling and disposal of this compound.
Experimental Workflow: Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: this compound Waste Management
This compound and all materials that have come into contact with it must be treated as hazardous waste.[6] Under no circumstances should this material be disposed of in the regular trash or down the drain.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items such as pipette tips, gloves, and weighing papers, in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[7]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container. Ensure the container is compatible with the solvent used.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the primary hazard (e.g., "Highly Toxic").
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous chemical waste.[7] They will ensure the waste is transported to an approved disposal facility in compliance with all federal, state, and local regulations.
-
Logical Relationship: Spill Response
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Caption: A logical workflow for responding to an this compound spill.
By adhering to these stringent safety protocols and operational plans, researchers can confidently work with this compound while ensuring their safety and protecting the integrity of their research environment. Always consult your institution's specific safety guidelines and your material's Safety Data Sheet (SDS) before beginning any work.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
